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  • Product: [1-(Chloromethyl)cyclobutyl]methanol
  • CAS: 55754-70-6

Core Science & Biosynthesis

Foundational

Process Synthesis and Optimization of [1-(Chloromethyl)cyclobutyl]methanol: A Technical Guide

Executive Summary & Chemical Identity [1-(Chloromethyl)cyclobutyl]methanol is a highly valuable bifunctional building block frequently utilized in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

[1-(Chloromethyl)cyclobutyl]methanol is a highly valuable bifunctional building block frequently utilized in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and complex molecular architectures. The presence of both a nucleophilic hydroxyl group and an electrophilic chloromethyl group on a rigid cyclobutane scaffold provides unique geometric constraints essential for structure-guided drug design.

As a Senior Application Scientist, I have designed this whitepaper to detail a scalable, high-fidelity synthetic route. The focus is on mechanistic causality, the selective mono-functionalization of symmetrical diols, and the implementation of self-validating analytical checkpoints to ensure process trustworthiness.

Table 1: Physicochemical Properties of [1-(Chloromethyl)cyclobutyl]methanol

PropertyValue
Chemical Name [1-(Chloromethyl)cyclobutyl]methanol
CAS Registry Number 55754-70-6
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
Predicted Boiling Point 199.0 ± 13.0 °C[1]
Structural Motif 1,1-disubstituted cyclobutane

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1,1-disubstituted cyclobutanes typically relies on the initial construction of the carbocycle via the dialkylation of malonate derivatives, followed by functional group manipulation[2]. Direct mono-chlorination of the intermediate 1,1-cyclobutanedimethanol using reagents like thionyl chloride (SOCl2) is notoriously difficult to control. It frequently yields an inseparable statistical mixture of unreacted diol, mono-chloride, and di-chloride.

To establish a self-validating and high-yielding protocol, we employ a two-step desymmetrization strategy:

  • Selective Mono-activation: The symmetrical diol is treated with a sub-stoichiometric amount of methanesulfonyl chloride (MsCl) at cryogenic temperatures. The steric bulk of the resulting mesylate, combined with low thermal kinetic energy, significantly retards the second mesylation event.

  • Nucleophilic Displacement: The mono-mesylate undergoes a clean SN2 displacement with lithium chloride (LiCl) in a polar aprotic solvent to yield the target mono-chloride.

Retrosynthesis Target [1-(Chloromethyl)cyclobutyl]methanol (Target) MonoMs 1-(Hydroxymethyl)cyclobutyl)methyl methanesulfonate (Intermediate) Target->MonoMs Nucleophilic Substitution (LiCl, DMF) Diol 1,1-Cyclobutanedimethanol (Precursor) MonoMs->Diol Selective Mono-mesylation (MsCl, Et3N) Diester Diethyl 1,1-cyclobutanedicarboxylate (Starting Material) Diol->Diester Reduction (LiAlH4, THF)

Retrosynthetic strategy for[1-(chloromethyl)cyclobutyl]methanol.

Experimental Methodologies (Self-Validating Protocols)

In process chemistry, protocols must be inherently self-validating. The following steps include built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent stages.

Workflow Step1 Step 1: Reduction LiAlH4 in THF 0°C to RT Step2 Step 2: Mono-mesylation MsCl (0.9 eq), Et3N DCM, -10°C Step1->Step2 Step3 Step 3: Chlorination LiCl, DMF 80°C Step2->Step3 Purification Purification Silica Gel Chromatography Hexane:EtOAc Step3->Purification

Step-by-step experimental workflow for the synthesis process.

Step 1: Synthesis of 1,1-Cyclobutanedimethanol
  • Causality & Rationale: Lithium aluminum hydride (LiAlH4) provides a quantitative reduction of the diester to the diol[2]. Using THF as a solvent ensures the solubility of both the starting material and the intermediate aluminate complexes.

  • Procedure:

    • Suspend LiAlH4 (2.2 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

    • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF (1.0 M). Add this solution dropwise to the LiAlH4 suspension over 45 minutes. Note: Dropwise addition controls the highly exothermic reduction, preventing solvent boil-off and minimizing side reactions.

    • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (Quench): Perform a Fieser quench (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4). The formation of a granular, white aluminum salts precipitate provides a visual confirmation of a successful quench, ensuring the safe destruction of active hydrides. Filter through Celite and concentrate the filtrate to yield the crude diol.

Step 2: Selective Mono-Mesylation
  • Causality & Rationale: Desymmetrization requires strict stoichiometric and temperature control. We use 0.9 equivalents of MsCl to ensure the diol remains the limiting reagent for the first activation. The low temperature (-10 °C) reduces the kinetic energy of the system, heavily favoring the first mesylation over the second due to the increased steric hindrance of the mono-mesylated intermediate.

  • Procedure:

    • Dissolve 1,1-cyclobutanedimethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -10 °C using an ice-salt bath.

    • Add methanesulfonyl chloride (0.9 eq) dropwise over 1 hour.

    • Stir at -10 °C for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1, KMnO4 stain). The appearance of a dominant new spot (Rf ~0.3) indicates the mono-mesylate. A faint spot at Rf ~0.6 (di-mesylate) may be visible but should be minimal.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the mono-mesylate.

Step 3: Nucleophilic Displacement (Chlorination)
  • Causality & Rationale: The mesylate is a superior leaving group. Displacement with LiCl in DMF proceeds via a clean SN2 mechanism. DMF solvates the lithium cation, leaving the chloride anion highly nucleophilic (the "naked anion" effect). Elevated temperature (80 °C) is required to overcome the activation energy barrier of the SN2 displacement at a primary carbon that is sterically hindered by the adjacent cyclobutane ring (neopentyl-like hindrance).

  • Procedure:

    • Dissolve the mono-mesylate (1.0 eq) in anhydrous DMF (0.3 M). Add anhydrous LiCl (3.0 eq).

    • Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (TLC/GC-MS): Monitor by TLC (Hexane:EtOAc 7:3). The complete disappearance of the mono-mesylate (Rf ~0.2) and the appearance of the target chloride (Rf ~0.5) validates reaction completion.

  • Workup & Purification: Cool to room temperature, dilute heavily with water (to crash out the product and remove DMF), and extract with diethyl ether (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 9:1 to 8:2) to yield[1-(chloromethyl)cyclobutyl]methanol as a colorless liquid.

Process Analytics & Quality Control

To ensure the trustworthiness of the synthesized [1-(chloromethyl)cyclobutyl]methanol, the following analytical signatures must be confirmed before utilizing the building block in downstream API synthesis.

Table 2: Quality Control Analytical Signatures

Analytical MethodExpected Signature / Observation
1H NMR (400 MHz, CDCl3) ~3.65 ppm (s, 2H, -CH2Cl), ~3.55 ppm (s, 2H, -CH2OH), 1.80-2.00 ppm (m, 6H, cyclobutane ring).
13C NMR (100 MHz, CDCl3) ~68.5 ppm (-CH2OH), ~50.2 ppm (-CH2Cl), ~43.1 ppm (C1 quaternary), ~28.4 ppm, ~15.6 ppm.
Mass Spectrometry (ESI+) m/z calculated for C6H11ClO [M+H]+: 135.05; observed isotopic pattern 3:1 ratio for 35Cl/37Cl.
IR Spectroscopy Broad stretch at ~3300 cm-1 (O-H), strong stretch at ~740 cm-1 (C-Cl).

References

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of[1-(Chloromethyl)cyclobutyl]methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary [1-(Chloromethyl)cyclobutyl]methanol is a highly specialized, geminally disubstit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

[1-(Chloromethyl)cyclobutyl]methanol is a highly specialized, geminally disubstituted cyclobutane derivative. Featuring both a primary alkyl chloride and a primary alcohol, it serves as an invaluable bifunctional building block in medicinal chemistry. Its primary utility lies in the construction of complex spirocyclic and fused heterocyclic scaffolds, which are increasingly sought after in modern drug discovery to improve the three-dimensionality (Fsp³) and metabolic stability of pharmacophores.

Structural and Physicochemical Properties

The physical properties of [1-(chloromethyl)cyclobutyl]methanol are dictated by its compact cyclic core and the competing electronic effects of its two functional groups.

Quantitative Data Profile

The following table summarizes the core physicochemical metrics of the compound, synthesizing empirical data and predictive thermodynamic models.

PropertyValueSource / Validation
CAS Number Sigma-Aldrich[1]
Molecular Formula C₆H₁₁ClOChemicalBook[2]
Molecular Weight 134.60 g/mol Sigma-Aldrich[1]
Boiling Point 199.0 ± 13.0 °CPredicted[2]
Density 1.117 ± 0.06 g/cm³Predicted[2]
SMILES ClCC1(CCC1)COStructural Derivation
Causality in Structural Dynamics

The cyclobutane ring inherently possesses significant ring strain (approximately 26 kcal/mol) due to the compression of internal bond angles (~90° instead of the ideal 109.5° for sp³ hybridized carbons). However, the geminal disubstitution at the C1 position induces the Thorpe-Ingold effect (gem-dialkyl effect). The bulky chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) groups compress the external bond angle, which in turn slightly expands the internal ring angle, relieving a fraction of the ring strain. Crucially, this steric compression forces the two functional appendages into closer spatial proximity, significantly lowering the entropic barrier for subsequent intramolecular cyclization reactions (e.g., forming spiro-piperidines or spiro-oxetanes).

Predictive Thermodynamics and Solvation

Given its bifunctional nature, [1-(chloromethyl)cyclobutyl]methanol exhibits complex intermolecular interactions:

  • Hydrogen Bonding & Boiling Point: The primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This extensive hydrogen-bonding network drives its relatively high predicted boiling point (199.0 °C) despite its low molecular weight[2].

  • Lipophilicity & Solvation: The chloromethyl group provides a weak hydrogen bond acceptor site and increases the molecule's lipophilicity, effectively balancing the hydrophilicity of the alcohol. This amphiphilic character demands careful solvent selection during synthesis; polar aprotic solvents (like THF or DMF) are optimal as they solvate the molecule without disrupting the nucleophilicity of the hydroxyl oxygen.

Synthetic Workflows and Experimental Protocols

The synthesis of [1-(chloromethyl)cyclobutyl]methanol typically proceeds via the reduction of diethyl cyclobutane-1,1-dicarboxylate to cyclobutane-1,1-diyldimethanol, followed by a controlled mono-chlorination[3][4].

Protocol 1: Reduction to Cyclobutane-1,1-diyldimethanol
  • Objective : Complete reduction of the diester to the diol.

  • Causality : is preferred over Lithium Aluminum Hydride (LAH) in sensitive substrates due to its milder nature, though LAH provides rapid, quantitative conversion. The reduction must be performed at 0 °C to prevent thermal runaway and over-reduction or ring-opening side reactions.

Step-by-Step Methodology:

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in anhydrous THF (0.4 M concentration) under an inert argon atmosphere[3].

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add LiBH₄ (2.2 equiv) portion-wise over 10-15 minutes to control the evolution of hydrogen gas[3].

  • Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Self-Validation System : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1) and a KMnO₄ stain. The complete disappearance of the high-Rf diester spot and the appearance of a low-Rf diol spot confirms reaction completion.

  • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield cyclobutane-1,1-diyldimethanol.

Protocol 2: Controlled Mono-Chlorination
  • Objective : Desymmetrization of the diol to yield [1-(chloromethyl)cyclobutyl]methanol.

  • Causality : is utilized for the conversion of the primary alcohol to an alkyl chloride. To achieve mono-chlorination rather than di-chlorination, the stoichiometry must be strictly controlled (1.0 to 1.05 equiv of SOCl₂), and the reaction is often run at lower temperatures or in a highly dilute environment to statistically favor the mono-adduct[4].

Step-by-Step Methodology:

  • Dissolve cyclobutane-1,1-diyldimethanol (1.0 equiv) in anhydrous dichloromethane (DCM) and add a catalytic amount of DMF.

  • Cool the system to 0 °C. Add SOCl₂ (1.05 equiv) dropwise via a syringe pump over 30 minutes[4].

  • Stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Self-Validation System : Analyze the crude mixture via LC-MS. The target mass (m/z 134.6) should manifest as the major peak, with minimal di-chlorinated byproduct (m/z ~153).

  • Quench with saturated NaHCO₃, extract with DCM, and purify via flash column chromatography to isolate the pure [1-(chloromethyl)cyclobutyl]methanol.

Reactivity Pathway

The following diagram illustrates the synthetic lineage and downstream medicinal chemistry utility of [1-(chloromethyl)cyclobutyl]methanol.

ReactivityPathway A Diethyl cyclobutane- 1,1-dicarboxylate B Cyclobutane-1,1- diyldimethanol A->B Reduction (LAH or LiBH4) C [1-(Chloromethyl) cyclobutyl]methanol B->C Mono-chlorination (SOCl2) D Spirocyclic Scaffolds (e.g., Piperazines) C->D Nucleophilic Substitution E Oxidized Derivatives (Aldehydes/Acids) C->E Oxidation (Swern/Dess-Martin)

Synthetic pathway from diester to [1-(chloromethyl)cyclobutyl]methanol and its derivatives.

Handling, Storage, and Safety

As a halogenated primary alcohol, [1-(chloromethyl)cyclobutyl]methanol is susceptible to slow intermolecular alkylation (forming ethers) or degradation if exposed to strong bases or elevated temperatures over prolonged periods.

  • Storage : Must be stored sealed in a dry environment at 2-8 °C to maintain structural integrity and prevent degradation[5].

  • Handling : Use strictly under a certified fume hood. The compound may cause skin and eye irritation. Standard PPE (nitrile gloves, safety goggles, lab coat) is mandatory.

References

  • Google Patents. "US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity". United States Patent Application.
  • Google Patents. "US20200369621A1 - Substituted imidazolecarboxylate derivatives and the use thereof". United States Patent Application.

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Foundational

An In-depth Technical Guide to [1-(chloromethyl)cyclobutyl]methanol

CAS Number: 55754-70-6 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [1-(chloromethyl)cyclobutyl]methanol, a unique bifunctional molecu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 55754-70-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [1-(chloromethyl)cyclobutyl]methanol, a unique bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer a detailed exploration of its synthesis, structural elucidation, reactivity, and potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers, providing both theoretical grounding and practical insights into the utility of this intriguing cyclobutane derivative.

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in modern drug design.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to constrain molecular conformations, thereby enhancing binding affinity and selectivity for biological targets. The incorporation of a cyclobutane scaffold can lead to improved metabolic stability and can serve as a bioisosteric replacement for other functionalities, ultimately contributing to the development of novel therapeutics with enhanced pharmacological profiles.[2]

[1-(chloromethyl)cyclobutyl]methanol (CAS No. 55754-70-6) is a particularly interesting derivative, featuring both a reactive chloromethyl group and a primary alcohol. This dual functionality opens up a wide array of possibilities for synthetic transformations, allowing for its use as a versatile building block in the construction of more complex molecular architectures.

Synthesis and Purification

Hypothetical Synthetic Pathway

A potential route to [1-(chloromethyl)cyclobutyl]methanol could involve the following conceptual steps:

Synthesis_Pathway A Cyclobutanone B 1-(Hydroxymethyl)cyclobutanol A->B  Grignard Reaction (e.g., with HCHO source) C [1-(chloromethyl)cyclobutyl]methanol B->C  Chlorination (e.g., with SOCl2)

Caption: Hypothetical synthesis of [1-(chloromethyl)cyclobutyl]methanol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Hydroxymethyl)cyclobutanol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), prepare a Grignard reagent from a suitable magnesium source and a formaldehyde equivalent.

  • To this Grignard reagent, slowly add a solution of cyclobutanone in an anhydrous ether solvent (e.g., diethyl ether or THF) at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure complete conversion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 1-(hydroxymethyl)cyclobutanol.

Step 2: Synthesis of [1-(chloromethyl)cyclobutyl]methanol

  • In a well-ventilated fume hood, dissolve the crude 1-(hydroxymethyl)cyclobutanol in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or a phosphorus halide. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Structural Elucidation: A Spectroscopic Overview

The structural identity and purity of [1-(chloromethyl)cyclobutyl]methanol would be confirmed using a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, the expected data can be predicted based on the analysis of its functional groups and analogous structures.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Cyclobutane Protons: A complex multiplet in the region of 1.5-2.5 ppm.

  • -CH₂Cl Protons: A singlet or a slightly split signal around 3.5-3.8 ppm.

  • -CH₂OH Protons: A singlet or a slightly split signal around 3.6-4.0 ppm. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

13C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.

  • Cyclobutane Carbons: Signals in the aliphatic region, typically between 15-40 ppm.

  • Quaternary Cyclobutane Carbon: A signal further downfield due to the substitution, likely in the 40-50 ppm range.

  • -CH₂Cl Carbon: A signal in the range of 45-55 ppm.

  • -CH₂OH Carbon: A signal in the range of 60-70 ppm.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2 in a roughly 3:1 ratio).[7] Predicted m/z values for various adducts are available in public databases.[8]

Ion Predicted m/z
[M+H]⁺135.0571
[M+Na]⁺157.0391
[M-H]⁻133.0426

Data sourced from PubChemLite.[8]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.[9]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretch: A band in the region of 1000-1260 cm⁻¹.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The reactivity of [1-(chloromethyl)cyclobutyl]methanol is dictated by its two functional groups: the primary alcohol and the primary alkyl chloride attached to a quaternary carbon.

Reactions of the Chloromethyl Group

The chloromethyl group is a versatile handle for nucleophilic substitution reactions. However, the steric hindrance from the quaternary carbon at the alpha position will influence the reaction mechanism. SN2 reactions are likely to be slow, and under certain conditions, SN1-type reactions involving a carbocation intermediate may occur, potentially leading to ring expansion of the cyclobutane to a cyclopentyl system. This reactivity can be exploited to introduce a variety of nucleophiles, such as amines, azides, cyanides, and alkoxides, to generate a diverse library of derivatives.

Reactivity A [1-(chloromethyl)cyclobutyl]methanol B Nucleophilic Substitution Products (e.g., Amines, Azides, Ethers) A->B  Nu⁻ C Ring Expansion Products (Cyclopentyl derivatives) A->C  Solvolysis/SN1 conditions D Oxidation Products (Aldehyde, Carboxylic Acid) A->D  Oxidizing Agent E Esterification/Etherification Products A->E  Acyl/Alkyl Halide

Caption: Reactivity of [1-(chloromethyl)cyclobutyl]methanol.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a range of standard transformations, including:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

The ability to selectively react one functional group while leaving the other intact provides a powerful strategy for the synthesis of complex molecules.

Applications in Drug Development

The unique structural features of [1-(chloromethyl)cyclobutyl]methanol make it an attractive starting material for the synthesis of novel pharmaceutical agents.

  • Scaffold for Novel Therapeutics: The cyclobutane ring can act as a rigid scaffold to orient other functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to biological targets.[1]

  • Introduction of the Cyclobutylmethyl Moiety: The chloromethyl group allows for the facile introduction of the cyclobutylmethyl moiety into existing drug candidates or new molecular entities. This can be used to explore structure-activity relationships and optimize pharmacokinetic properties.

  • Analogs of Known Drugs: The compound can be used to synthesize analogs of existing drugs, where the cyclobutane unit replaces other cyclic or acyclic structures to potentially improve efficacy, selectivity, or metabolic stability. For instance, related aminomethylcyclobutane derivatives have been explored in the development of drugs targeting neurological disorders.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

[1-(chloromethyl)cyclobutyl]methanol is a bifunctional building block with considerable potential for applications in organic synthesis and drug discovery. Its unique combination of a reactive chloromethyl group and a primary alcohol on a rigid cyclobutane scaffold provides a versatile platform for the creation of diverse and complex molecules. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and utilization by drawing upon established chemical principles and data from analogous structures. As the demand for novel chemical entities in pharmaceutical research continues to grow, compounds like [1-(chloromethyl)cyclobutyl]methanol are poised to play an increasingly important role in the development of the next generation of therapeutics.

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  • Sharma, R., Kumar, A., & Kumar, S. (2021). Experimental and kinetic modeling studies of methanol synthesis from CO2 hydrogenation using In2O3. Reaction Chemistry & Engineering, 6(5), 844–855.
  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.

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Exploratory

[1-(chloromethyl)cyclobutyl]methanol molecular weight

An In-depth Technical Guide to [1-(chloromethyl)cyclobutyl]methanol: Properties, Synthesis, and Applications in Drug Discovery Abstract [1-(chloromethyl)cyclobutyl]methanol is a bifunctional organic compound featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1-(chloromethyl)cyclobutyl]methanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

[1-(chloromethyl)cyclobutyl]methanol is a bifunctional organic compound featuring a cyclobutane ring, a primary alcohol, and a reactive chloromethyl group. This unique combination of structural motifs makes it a valuable building block for medicinal chemists and drug development professionals. The strained cyclobutane scaffold offers a three-dimensional geometry that can serve as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity. The chloromethyl group provides a reactive handle for introducing the cyclobutane moiety into larger, more complex molecules through nucleophilic substitution. This guide provides a comprehensive overview of the physicochemical properties of [1-(chloromethyl)cyclobutyl]methanol, outlines a plausible and safety-conscious synthetic strategy, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.

Introduction to [1-(chloromethyl)cyclobutyl]methanol

The rational design of small-molecule drugs often hinges on the availability of novel chemical scaffolds that can confer advantageous pharmacological properties. The cyclobutane ring, while less common than five- or six-membered rings, is increasingly utilized in medicinal chemistry to impart conformational rigidity, fill specific hydrophobic pockets in target proteins, and serve as a non-classical bioisostere.[1] Furthermore, the incorporation of chlorine into drug candidates is a well-established strategy; over 250 FDA-approved drugs contain chlorine, highlighting its role in modulating a molecule's electronic and pharmacokinetic properties.[2]

[1-(chloromethyl)cyclobutyl]methanol combines these features into a single, versatile building block. Its structure is centered on a quaternary carbon within a cyclobutane ring, which is substituted with both a hydroxymethyl (-CH₂OH) group and a chloromethyl (-CH₂Cl) group.

Molecular Structure

The structural arrangement of [1-(chloromethyl)cyclobutyl]methanol provides two distinct points for chemical modification, allowing for its integration into diverse molecular architectures.

Caption: Molecular structure of [1-(chloromethyl)cyclobutyl]methanol.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The data for [1-(chloromethyl)cyclobutyl]methanol are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClO[3][4]
Molecular Weight 134.6 g/mol [3]
Monoisotopic Mass 134.04984 Da[4]
Predicted Boiling Point 199.0 ± 13.0 °C[3]
Predicted Density 1.117 ± 0.06 g/cm³[3]
CAS Number 55754-70-6[3]
SMILES C1CC(C1)(CO)CCl[4]
InChIKey NKGCLLHUUJCSQF-UHFFFAOYSA-N[4]

Computational modeling provides further insight into the molecule's behavior in various environments. The following table lists predicted properties relevant to its use in analytical and medicinal chemistry contexts.

Predicted PropertyAdductValue (Ų)Source
Collision Cross Section (CCS) [M+H]⁺121.5[4]
[M+Na]⁺128.7[4]
[M-H]⁻123.9[4]
XlogP -1.3[4]

Synthesis and Mechanistic Insights

Direct synthesis protocols for [1-(chloromethyl)cyclobutyl]methanol are not widely published. However, a robust and logical synthetic route can be designed based on established organochemical transformations. The key challenge is the selective introduction of a single chloromethyl group onto a cyclobutane precursor. A highly effective strategy involves the in-situ generation of a chloromethylating agent, which mitigates the risks associated with handling highly carcinogenic reagents like chloromethyl methyl ether (MOMCl).[5]

Plausible Synthetic Workflow

The proposed synthesis involves two primary stages: the catalytic generation of a chloromethylating agent from a stable precursor, followed by its reaction with a suitable cyclobutane substrate.

G Acetal Dimethoxymethane (Acetal Precursor) InSituGeneration In-Situ Generation of Chloromethylating Agent Acetal->InSituGeneration AcidHalide Acetyl Chloride (Halide Source) AcidHalide->InSituGeneration Catalyst ZnBr₂ (cat.) Catalyst->InSituGeneration Agent Chloromethyl Methyl Ether (Reactive Intermediate) InSituGeneration->Agent Forms Reaction Monochlorination Reaction Agent->Reaction Substrate 1,1-Cyclobutanedimethanol (Substrate) Substrate->Reaction Product [1-(chloromethyl)cyclobutyl]methanol (Final Product) Reaction->Product

Caption: Proposed workflow for the synthesis of [1-(chloromethyl)cyclobutyl]methanol.

Protocol: In-Situ Generation of Chloromethylating Agent

This protocol is adapted from a validated procedure for the safe generation of haloalkyl ethers and prioritizes minimizing exposure to carcinogenic intermediates.[6]

Causality: The reaction between an acetal (dimethoxymethane) and an acid halide (acetyl chloride) is catalyzed by a Lewis acid like Zinc Bromide (ZnBr₂). This equilibrium-driven reaction produces the desired chloromethyl methyl ether and a methyl acetate byproduct.[6] Performing this in-situ allows the reactive agent to be consumed as it is formed, preventing its accumulation and the need for purification.

Methodology:

  • Inert Atmosphere: Equip a dry, three-necked flask with a magnetic stir bar, a reflux condenser under a nitrogen or argon atmosphere, a thermometer, and an addition funnel.

  • Reagent Charging: Charge the flask with dimethoxymethane (1.0 equiv), a suitable solvent such as toluene, and a catalytic amount of anhydrous ZnBr₂ (e.g., 0.01 mol%).

  • Controlled Addition: Cool the mixture in an ice-water bath. Add acetyl chloride (1.0 equiv) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-4 hours. The resulting solution contains the chloromethylating agent and is used directly in the next step.

Protocol: Synthesis of [1-(chloromethyl)cyclobutyl]methanol

Causality: This step utilizes the generated chloromethylating agent to perform a selective monochlorination of a diol substrate. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the primary reaction. The reaction likely proceeds via an Sₙ2 mechanism.

Methodology:

  • Substrate Preparation: In a separate flask under an inert atmosphere, dissolve 1,1-cyclobutanedimethanol (0.8-1.0 equiv to limit dichlorination) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Reaction: Cool the substrate solution to 0 °C. Slowly transfer the previously prepared solution containing the in-situ generated chloromethylating agent to the substrate solution via cannula.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Reactivity and Application in Drug Development

The primary value of [1-(chloromethyl)cyclobutyl]methanol in drug discovery lies in its role as a versatile synthetic intermediate. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

The Chloromethyl Group as a Reactive Handle

The chlorine atom is a good leaving group, facilitating the formation of a new carbon-nucleophile bond. This allows for the covalent attachment of the cyclobutane scaffold to amines, thiols, alcohols, and other functional groups common in pharmacologically active molecules.[7]

G Start [1-(chloromethyl)cyclobutyl]methanol Substitution Nucleophilic Substitution (Sₙ2) Start->Substitution Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Substitution Product New Functionalized Molecule (e.g., Amino-derivative) Substitution->Product LeavingGroup Cl⁻ (Leaving Group) Substitution->LeavingGroup Eliminates

Caption: Role as an intermediate in nucleophilic substitution reactions.

Application as a Bioisosteric Scaffold

The cyclobutane ring can act as a rigid, three-dimensional replacement for other groups, such as gem-dimethyl groups or phenyl rings. This substitution can lead to:

  • Improved Metabolic Stability: The saturated carbocyclic ring is resistant to oxidative metabolism compared to more electron-rich or sterically accessible groups.[8]

  • Enhanced Selectivity: The fixed conformation of the cyclobutane ring can orient key pharmacophoric elements in a precise manner, leading to a tighter and more selective fit within a biological target's binding site.[1]

  • Favorable Physicochemical Properties: Replacing a flat aromatic ring with a non-planar cyclobutane can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] A related compound, (1-(aminomethyl)cyclobutyl)methanol, serves as a key intermediate in the synthesis of drugs targeting neurological disorders, demonstrating the utility of this core structure.[9]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Precursor Hazards: Extreme caution must be exercised during synthesis. Chloromethyl ethers are classified as potent carcinogens.[5] The in-situ generation protocol described in this guide is strongly recommended to minimize risk.

Conclusion

[1-(chloromethyl)cyclobutyl]methanol is a strategically important chemical building block for researchers in drug discovery. Its molecular architecture, featuring a rigid cyclobutane scaffold and a reactive chloromethyl handle, provides a powerful tool for creating novel chemical entities with potentially enhanced pharmacological profiles. By understanding its properties, employing safe and efficient synthetic methods, and leveraging its unique structural characteristics, scientists can effectively incorporate this versatile intermediate into the design and synthesis of the next generation of therapeutic agents.

References

  • [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO). PubChemLite. [Link]

  • (1-(Aminomethyl)cyclobutyl)methanol. MySkinRecipes. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Marvel, C. S., & Porter, P. K. (1941). α-Phenethyl alcohol. Organic Syntheses, Coll. Vol. I, p. 377. [Link]

  • Wessjohann, L. A., et al. (2003). Recent advances in the synthesis of chlorine containing heterocyclic compounds. Bioorganic & Medicinal Chemistry, 11(11), 2475-2488.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Methanol. Carl ROTH. [Link]

  • Jayakumar, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105079. [Link]

  • Witting, M., et al. (2017). The Rise of Cyclobutanes in Small-Molecule Drug Discovery.
  • (3-chloro cyclobutyl)methanol | CAS#:15963-47-0. Chemsrc. [Link]

  • Stepan, A. F., et al. (2012). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry - A European Journal, 18(28), 8594-8605. [Link]

  • Xu, F. (2025). The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. Highlights in Science, Engineering and Technology, 129, 26-33. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. [Link]

  • Althaus, H.-J., et al. (2007). Life Cycle Inventories of Chemicals. ecoinvent report No. 8, v2.0.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem., 70, 9618-9621. [Link]

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Foundational

1H NMR spectrum of [1-(chloromethyl)cyclobutyl]methanol

An In-depth Technical Guide to the 1H NMR Spectrum of [1-(chloromethyl)cyclobutyl]methanol Abstract This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of [1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Spectrum of [1-(chloromethyl)cyclobutyl]methanol

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of [1-(chloromethyl)cyclobutyl]methanol. In the absence of a publicly available experimental spectrum, this document presents a detailed theoretical prediction of the chemical shifts, multiplicities, and coupling constants. The guide is grounded in the fundamental principles of NMR spectroscopy, with a particular focus on the unique conformational dynamics of the cyclobutane ring system. Methodologies for sample preparation, data acquisition, and spectral interpretation are also discussed, offering a complete framework for researchers encountering this or structurally related molecules.

Introduction: The Structural Complexity of Substituted Cyclobutanes

[1-(chloromethyl)cyclobutyl]methanol is a bifunctional organic molecule featuring a central quaternary carbon embedded within a cyclobutane ring. This structural motif presents a fascinating challenge for NMR-based characterization. The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility profoundly influences the local magnetic environments of the ring protons, leading to a complex and informative 1H NMR spectrum. An accurate interpretation of this spectrum is paramount for verifying the molecule's structure and purity.

The presence of two distinct electron-withdrawing groups, the chloromethyl (-CH2Cl) and hydroxymethyl (-CH2OH) moieties, further complicates the spectrum by inducing significant chemical shift variations. Understanding the interplay between the conformational dynamics of the cyclobutane ring and the electronic effects of the substituents is key to a complete spectral assignment.

Predicted 1H NMR Spectrum of [1-(chloromethyl)cyclobutyl]methanol

The following is a predicted 1H NMR spectrum for [1-(chloromethyl)cyclobutyl]methanol, based on established chemical shift theory and data from analogous structures. The predictions are made for a standard deuterated chloroform (CDCl3) solvent.

Table 1: Predicted 1H NMR Spectral Data for [1-(chloromethyl)cyclobutyl]methanol in CDCl3

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Ha (-CH2OH)~ 3.7d2HJa,b ≈ 6 Hz
Hb (-OH)Variable (1.5 - 3.0)t1HJb,a ≈ 6 Hz
Hc (-CH2Cl)~ 3.6s2H-
Hd (Cyclobutane, C2/C4)~ 2.1m4HComplex
He (Cyclobutane, C3)~ 1.9m2HComplex
Detailed Spectral Analysis
  • Hydroxymethyl Protons (Ha, -CH2OH): These two protons are chemically equivalent and are expected to appear as a doublet at approximately 3.7 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The signal is split into a doublet by the hydroxyl proton (Hb), with a typical coupling constant of about 6 Hz. In the presence of D2O, this coupling would disappear, and the signal would collapse into a singlet.

  • Hydroxyl Proton (Hb, -OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent purity. It is expected to appear as a triplet between 1.5 and 3.0 ppm due to coupling with the two adjacent hydroxymethyl protons (Ha). This signal will exchange with D2O, causing it to disappear from the spectrum.

  • Chloromethyl Protons (Hc, -CH2Cl): The two protons of the chloromethyl group are chemically equivalent and are predicted to resonate at around 3.6 ppm. The significant downfield shift is a result of the strong electron-withdrawing effect of the chlorine atom. Since there are no adjacent protons, this signal is expected to be a singlet.

  • Cyclobutane Protons (Hd and He): The six protons on the cyclobutane ring are diastereotopic and therefore chemically non-equivalent. This non-equivalence arises from the puckered nature of the ring and the presence of the two different substituents on the quaternary carbon.[1][2]

    • Hd Protons (C2/C4): The four protons on the carbons adjacent to the substituted carbon (C2 and C4) are expected to have a complex multiplet pattern centered around 2.1 ppm. Their chemical shifts are influenced by the anisotropic effects of the C-C bonds and the through-space effects of the substituents.

    • He Protons (C3): The two protons on the carbon opposite the substituted carbon (C3) are also expected to appear as a complex multiplet, likely around 1.9 ppm. These protons are the most shielded of the ring protons, being furthest from the electron-withdrawing groups.

The complex splitting patterns of the cyclobutane protons are a result of geminal (2J), vicinal (3J), and long-range (4J) couplings. The magnitudes of the vicinal coupling constants are dependent on the dihedral angles between the coupled protons, which in turn are determined by the ring's puckering, as described by the Karplus relationship.[1]

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality , the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used, but will result in different chemical shifts.[3][4]

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane protons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a 1D 1H spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.

  • D2O Exchange: To confirm the assignment of the hydroxyl proton, acquire a second spectrum after adding a drop of deuterium oxide (D2O) to the NMR tube and shaking it. The hydroxyl signal will disappear, and the coupling to the hydroxymethyl protons will be removed.

Advanced Spectral Interpretation and Conformational Analysis

The complexity of the cyclobutane proton signals warrants a more in-depth analysis, potentially involving two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be invaluable in establishing the connectivity between the cyclobutane protons and for tracing the coupling pathways within the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the cyclobutane proton and carbon signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the through-space proximity of protons, which can be used to deduce the predominant conformation of the puckered cyclobutane ring in solution.

Visualization of Key Concepts

Predicted Spectral Correlations

The following diagram illustrates the expected key correlations in the .

G Ha Ha (-CH2OH) ~3.7 ppm (d) Hb Hb (-OH) ~1.5-3.0 ppm (t) Ha->Hb J-coupling Hc Hc (-CH2Cl) ~3.6 ppm (s) Hd Hd (C2/C4-H) ~2.1 ppm (m) He He (C3-H) ~1.9 ppm (m) Hd->He J-coupling workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve in CDCl3 with TMS prep2 Filter into NMR tube prep1->prep2 acq1 1D 1H NMR prep2->acq1 acq2 D2O Exchange acq1->acq2 acq3 2D NMR (COSY, HSQC) acq1->acq3 an1 Assign signals acq3->an1 an2 Determine coupling constants an1->an2 an3 Propose conformation an2->an3

Caption: Workflow for NMR analysis.

Conclusion

The is predicted to be complex, particularly in the aliphatic region, due to the conformational dynamics of the cyclobutane ring and the presence of diastereotopic protons. A thorough analysis, combining 1D and 2D NMR techniques, is necessary for a complete and unambiguous assignment of all proton signals. This guide provides a theoretical framework for interpreting the spectrum and a practical protocol for its acquisition, serving as a valuable resource for researchers working with this and structurally similar molecules.

References

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • American Chemical Society. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1475-1481. Retrieved from [Link]

  • Raza, G. H., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(12), 1034-1040. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

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Exploratory

In-Depth Structural Elucidation of[1-(Chloromethyl)cyclobutyl]methanol: A Comprehensive Guide to 13C NMR Characterization

Executive Summary In modern drug discovery, the strategic replacement of flat, aromatic rings with three-dimensional, sp³-rich architectures is a proven method for improving the pharmacokinetic profiles of lead compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic replacement of flat, aromatic rings with three-dimensional, sp³-rich architectures is a proven method for improving the pharmacokinetic profiles of lead compounds. Spirocyclic motifs, particularly oxaspiro[1]heptanes, are increasingly recognized as privileged scaffolds and highly effective bioisosteres for morpholines and piperidines [2], [3].

[1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) serves as a critical bifunctional building block for synthesizing these spirocyclic systems. However, the successful utilization of this precursor relies entirely on the unambiguous confirmation of its 1,1-disubstitution pattern. While automated machine learning models for NMR elucidation are rapidly advancing [4], [5], the gold standard for validating novel spirocyclic precursors remains a spectroscopist-driven, self-validating multidimensional NMR workflow. This whitepaper provides a rigorous, mechanistic guide to the ¹³C NMR characterization of[1-(chloromethyl)cyclobutyl]methanol.

Mechanistic Causality of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of [1-(chloromethyl)cyclobutyl]methanol is defined by the interplay of cyclobutane ring strain and the distinct electronegative deshielding effects of its two substituents: a hydroxymethyl group (-CH₂OH) and a chloromethyl group (-CH₂Cl). The interpretation of these shifts relies on established empirical rules for substituent effects in aliphatic systems [6].

Quantitative Data Summary: Predicted ¹³C NMR Assignments

All quantitative spectral predictions are summarized below, detailing the electronic causality governing each carbon environment.

PositionCarbon TypePredicted Shift (δ, ppm)DEPT-135 PhaseMechanistic Rationale & Causality
C1 Quaternary (C)43.5 – 45.5Null (No Peak)Deshielded by the combined β-inductive effects of both the -OH and -Cl groups, compounded by the inherent strain of the cyclobutane ring.
C6 Methylene (CH₂)66.5 – 68.5Negative (Down)Experiences strong α-deshielding due to the high electronegativity of the hydroxyl oxygen atom.
C5 Methylene (CH₂)50.5 – 52.5Negative (Down)Experiences α-deshielding from the chlorine atom. Appears upfield of C6 because chlorine is less electronegative than oxygen.
C2, C4 Methylene (CH₂)26.0 – 28.0Negative (Down)Equivalent ring carbons. They experience moderate β-deshielding from the substituents attached to C1.
C3 Methylene (CH₂)15.0 – 17.0Negative (Down)Located at the γ-position relative to the substituents. Experiences minimal inductive effects, reflecting a typical unsubstituted cyclobutane shift.
The DEPT-135 Anomaly: A Self-Validating Signature

A highly distinctive, self-validating feature of[1-(chloromethyl)cyclobutyl]methanol is its DEPT-135 profile. Because the molecule contains exactly five protonated carbons—all of which are methylenes (CH₂)—every single peak in the DEPT-135 spectrum will exhibit a negative phase (pointing downwards) . The absence of any positive peaks (which would indicate CH or CH₃ groups) instantly validates the structural integrity of the aliphatic chain and ring system.

Experimental Protocols for Data Acquisition

To ensure the highest degree of spectral trustworthiness, the acquisition of NMR data must be treated as a self-validating system. The following step-by-step methodology outlines the optimal parameters for acquiring the ¹³C NMR data, explaining the physical causality behind each instrument setting.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ provides the necessary deuterium signal for the spectrometer's field-frequency lock, preventing signal drift during long acquisitions. TMS serves as the absolute zero reference (0.0 ppm) for chemical shift calibration.

Step 2: Spectrometer Setup & Shimming

  • Action: Insert the sample, lock the deuterium signal, and execute automated gradient shimming (e.g., topshim). Tune and match the probe specifically for the ¹³C and ¹H frequencies.

  • Causality: Precise shimming ensures absolute magnetic field homogeneity across the sample volume. This is critical for resolving the closely spaced C2/C4 equivalent signals from the C3 signal, preventing peak overlap.

Step 3: 1D ¹³C{¹H} Acquisition

  • Action: Utilize a standard 30-degree excitation pulse with inverse-gated proton decoupling (e.g., zgpg30 pulse program). Set the relaxation delay (D1) to ≥ 2.5 seconds . Acquire a minimum of 1024 scans.

  • Causality: The quaternary carbon (C1) lacks directly attached protons. Consequently, it cannot relax efficiently via dipole-dipole interactions, resulting in a significantly longer T1​ relaxation time compared to the CH₂ carbons. Extending the D1 delay ensures C1 returns to thermal equilibrium between scans, preventing signal saturation and ensuring the C1 peak is visible above the baseline noise.

Step 4: 2D NMR Connectivity Mapping (HSQC & HMBC)

  • Action: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map 1-bond couplings, followed by a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( JCH​=8 Hz).

  • Causality: 1D spectra alone cannot definitively prove a 1,1-disubstitution pattern versus a 1,2-disubstitution pattern. HMBC provides the definitive topological lock by revealing through-bond proximity.

NMR_Workflow S1 1. Sample Preparation (50 mg in CDCl3 + TMS) S2 2. Spectrometer Setup (Lock, Shim, Tune Probe) S1->S2 S3 3. 1D 13C{1H} NMR (zgpg30, D1 > 2.5s for C1) S2->S3 S4 4. DEPT-135 (Multiplicity Editing: All CH2 Negative) S3->S4 S5 5. 2D NMR (HSQC & HMBC) (Connectivity Mapping) S4->S5 S6 6. Data Processing & Assignment (Fourier Transform, Phase Correct) S5->S6

Step-by-step experimental workflow for 13C NMR acquisition and structural elucidation.

Multidimensional NMR: The HMBC Topological Lock

The ultimate proof of the [1-(chloromethyl)cyclobutyl]methanol structure lies in the HMBC correlation network. By mapping the 2-bond (²J) and 3-bond (³J) heteronuclear couplings, we create an irrefutable, self-validating map of the molecule's core.

If the molecule is correctly 1,1-disubstituted, the protons on the hydroxymethyl group (H-C6) will show a strong ³J correlation to the carbon of the chloromethyl group (C5), and vice versa. Furthermore, both sets of exocyclic protons will show ²J correlations to the quaternary C1 carbon, and ³J correlations to the equivalent ring carbons (C2/C4).

HMBC_Network cluster_Protons Proton Environments (1H) cluster_Carbons Carbon Environments (13C) H_OH H-C6 (CH2OH) C1 C1 (Quaternary) H_OH->C1 2J C_Cl C5 (CH2Cl) H_OH->C_Cl 3J C_Ring C2/C4 (Ring) H_OH->C_Ring 3J H_Cl H-C5 (CH2Cl) H_Cl->C1 2J C_OH C6 (CH2OH) H_Cl->C_OH 3J H_Cl->C_Ring 3J H_Ring H-C2/C4 (Ring) H_Ring->C1 2J H_Ring->C_OH 3J H_Ring->C_Cl 3J C3 C3 (Ring) H_Ring->C3 2J

Key HMBC network validating the 1,1-disubstitution topology of the molecule.

By adhering to this causality-driven protocol, researchers can transition from ambiguous 1D spectral data to a fully validated, three-dimensional structural proof, ensuring the integrity of downstream spirocyclic drug discovery campaigns.

References

  • Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate / Expert Opinion on Drug Discovery URL: [Link]

  • Title: Nature of substituent effects in nuclear magnetic resonance spectroscopy. 1. Factor analysis of carbon-13 chemical shifts in aliphatic halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra Source: NeurIPS URL: [Link]

  • Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data Source: PMC - NIH URL: [Link]

Sources

Foundational

FTIR spectrum of [1-(chloromethyl)cyclobutyl]methanol

An In-Depth Technical Guide to the FTIR Spectrum of [1-(chloromethyl)cyclobutyl]methanol This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of [1-(chloromethyl)cyclobutyl]metha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectrum of [1-(chloromethyl)cyclobutyl]methanol

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of [1-(chloromethyl)cyclobutyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying molecular vibrations and detail the best practices for obtaining high-fidelity data. We will explore the characteristic absorption bands, provide a robust experimental protocol, and interpret the resulting spectrum with scientific rigor.

Introduction: The Molecular Blueprint

[1-(chloromethyl)cyclobutyl]methanol (Molecular Formula: C₆H₁₁ClO) is a bifunctional organic compound featuring a primary alcohol (-CH₂OH) and a primary alkyl chloride (-CH₂Cl) attached to a central cyclobutane ring.[1] This unique structure makes it a valuable building block in synthetic chemistry. FTIR spectroscopy serves as a powerful, non-destructive technique for its structural confirmation and purity assessment by identifying the vibrational modes of its constituent chemical bonds.

The following diagram illustrates the molecular structure of [1-(chloromethyl)cyclobutyl]methanol.

Caption: Molecular structure of [1-(chloromethyl)cyclobutyl]methanol.

Theoretical Framework: Predicting the Spectrum

The infrared spectrum of [1-(chloromethyl)cyclobutyl]methanol is a composite of the vibrational absorptions from its distinct functional groups. By understanding these individual components, we can predict the key features of the full spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Alcohol (-OH) O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
C-O Stretch (Primary Alcohol)1075 - 1000Strong
Alkyl Halide (-CH₂Cl) C-Cl Stretch800 - 600Medium to Weak
Aliphatic C-H C-H Stretch (Cyclobutane & -CH₂-)3000 - 2850Strong
-CH₂- Bend (Scissoring)~1465Medium
Cyclobutane Ring Ring Vibrations / Deformations1250, 935 - 900Medium to Weak

Causality Behind Expected Peaks:

  • O-H Stretch: The hydroxyl group gives rise to the most recognizable peak in the spectrum. In a liquid sample, extensive intermolecular hydrogen bonding occurs, causing the individual O-H bond vibrations to vary slightly.[2][3] This superposition of slightly different frequencies results in a very broad, strong absorption band typically centered around 3350 cm⁻¹.[4][5]

  • C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in sp³-hybridized carbons, present in both the cyclobutane ring and the methylene (-CH₂) groups.[6][7]

  • C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol is a strong absorption found in the fingerprint region, typically between 1075-1000 cm⁻¹.[5] Its high intensity is due to the large change in dipole moment during this vibration.

  • C-Cl Stretch: The carbon-chlorine stretch is found at lower wavenumbers due to the heavier mass of the chlorine atom. Its position can be variable, but it generally appears in the 800-600 cm⁻¹ range.

  • Cyclobutane Ring Vibrations: The strained four-membered ring exhibits characteristic vibrations. Studies on cyclobutane derivatives have identified correlation bands, with a band around 1250 cm⁻¹ and another in the 935–900 cm⁻¹ region being particularly useful for identifying the cyclobutane ring system.[8][9][10]

Experimental Protocol: High-Fidelity Data Acquisition

The following protocol outlines a validated method for acquiring the FTIR spectrum of liquid [1-(chloromethyl)cyclobutyl]methanol using the now-standard Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[11][12]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing A Step 1: Clean ATR Crystal (e.g., with isopropanol) B Step 2: Acquire Background Spectrum (Clean, empty crystal) A->B C Step 3: Apply Sample (A single drop on the crystal) B->C D Step 4: Acquire Sample Spectrum (16-32 scans at 4 cm⁻¹ resolution) C->D E Step 5: Automatic Background Subtraction D->E F Step 6: ATR Correction (optional) E->F

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument & Accessory Setup:

    • Spectrometer: A modern FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

    • Accessory: A single-reflection diamond ATR accessory is highly recommended due to its robustness and chemical resistance.[13]

    • Parameters: Set the spectral range from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is sufficient for liquid-phase analysis.[13][14]

  • Background Collection (Self-Validation):

    • Rationale: This critical step measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. By subtracting this from the sample spectrum, only the sample's absorptions remain.

    • Protocol: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate. Collect a background spectrum, co-adding 16 to 32 scans to improve the signal-to-noise ratio.[14]

  • Sample Measurement:

    • Protocol: Place a single drop of [1-(chloromethyl)cyclobutyl]methanol directly onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

    • Acquisition: Acquire the sample spectrum using the same parameters (resolution, scan number) as the background. The instrument software will automatically ratio the sample single beam spectrum against the background single beam spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent immediately after the measurement to prevent cross-contamination.[13]

Spectral Analysis and Interpretation

A representative will exhibit several key features corresponding to its structure.

  • ~3350 cm⁻¹ (Strong, Broad): This is the unmistakable O-H stretching band from the primary alcohol, broadened by hydrogen bonding.[2][4] Its presence is a primary indicator of the hydroxyl functional group.

  • ~2950 cm⁻¹ and ~2870 cm⁻¹ (Strong, Sharp): These peaks correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds within the cyclobutane ring and the two methylene groups.[6]

  • ~1460 cm⁻¹ (Medium): This absorption is attributed to the scissoring (bending) vibration of the -CH₂- groups.

  • ~1045 cm⁻¹ (Strong): A strong band in this region is characteristic of the C-O stretching vibration of the primary alcohol group.[5] This, in conjunction with the O-H stretch, confirms the alcohol functionality.

  • ~910 cm⁻¹ (Weak-Medium): A band in the 935-900 cm⁻¹ range can be attributed to a characteristic vibration of the cyclobutane ring system, providing evidence for the cyclic core of the molecule.[8]

  • ~750 cm⁻¹ (Medium): This absorption is consistent with the C-Cl stretching vibration. Its presence confirms the chloromethyl moiety.

The entire region below 1500 cm⁻¹, known as the "fingerprint region," contains a unique and complex pattern of overlapping peaks from bending and skeletal vibrations that is uniquely characteristic of the entire molecule's structure.[6]

Conclusion

The provides a definitive fingerprint for its molecular structure. The key diagnostic absorptions are the broad O-H stretch (~3350 cm⁻¹), the strong C-H stretches (~2950 cm⁻¹), the intense C-O stretch (~1045 cm⁻¹), and the informative vibrations of the C-Cl bond (~750 cm⁻¹) and the cyclobutane ring (~910 cm⁻¹). By employing a validated experimental protocol, such as the ATR method described, researchers can rapidly and reliably verify the identity and integrity of this important chemical intermediate, ensuring the quality and success of subsequent research and development efforts.

References

  • Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.
  • Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy.
  • FTIR Analysis for Liquid Samples - Wh
  • Guide to FT-IR Spectroscopy. Bruker.
  • Infrared spectrum of cyclobutane. Doc Brown's Advanced Organic Chemistry.
  • How to prepare a liquid sample for FTIR spectrum?.
  • Vibrational Spectra of Substituted Cyclobutane Compounds.
  • Mastering FTIR Spectroscopy: Sample Preparation and D
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc..
  • Infrared absorption spectra of cyclo-hydrocarbons.
  • Spectroscopy of Alcohols. Chemistry LibreTexts.
  • Spectroscopy of Alcohols and Phenols. OpenStax.
  • IR Spectroscopy Tutorial: Alcohols. University of Calgary.
  • Alcohols—The Rest of the Story. Spectroscopy Online.
  • [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO). PubChemLite.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of [1-(chloromethyl)cyclobutyl]methanol

Introduction: Navigating the Potential of a Unique Bifunctional Building Block [1-(chloromethyl)cyclobutyl]methanol, a molecule possessing both a primary alcohol and a reactive chloromethyl group, represents a compelling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Potential of a Unique Bifunctional Building Block

[1-(chloromethyl)cyclobutyl]methanol, a molecule possessing both a primary alcohol and a reactive chloromethyl group, represents a compelling building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The cyclobutane scaffold introduces conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. The bifunctional nature of this molecule allows for sequential or orthogonal derivatization, opening avenues for the construction of diverse molecular architectures.

The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or participate in ether and ester linkages. Concurrently, the chloromethyl group serves as a potent electrophile, susceptible to nucleophilic substitution reactions. This dual reactivity makes [1-(chloromethyl)cyclobutyl]methanol a versatile intermediate for introducing the 1-(hydroxymethyl)cyclobutyl moiety into larger structures. However, the very features that make this compound synthetically attractive—the strained cyclobutane ring and the reactive chloromethyl group—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, application, and emergency management of [1-(chloromethyl)cyclobutyl]methanol, grounded in the principles of chemical reactivity and laboratory safety.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₁ClOPubChem
Molecular Weight 134.60 g/mol PubChem
CAS Number 55754-70-6ChemicalBook
Boiling Point 199.0 ± 13.0 °C (Predicted)ChemicalBook
Density 1.117 ± 0.06 g/cm³ (Predicted)ChemicalBook
Appearance Not available (likely a liquid at room temperature)N/A
Solubility Insoluble in waterInferred from structure

Reactivity and Hazard Analysis: The Double-Edged Sword of the Chloromethyl Group

The primary driver of both the synthetic utility and the potential hazards of [1-(chloromethyl)cyclobutyl]methanol is the chloromethyl group. This functional group is a classic alkylating agent, a class of compounds known for their ability to covalently modify nucleophilic biomolecules such as DNA, RNA, and proteins.

The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its utility in synthesis, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. However, this same reactivity is responsible for its potential toxicity. Alkylation of biological macromolecules can lead to cytotoxicity and genotoxicity. While no specific toxicity data for [1-(chloromethyl)cyclobutyl]methanol is available, it is prudent to handle it as a potential alkylating agent with associated health risks.

The presence of the primary alcohol functionality introduces the potential for reactions typical of alcohols, such as oxidation, esterification, and etherification. Under certain conditions, intramolecular reactions between the alcohol and the chloromethyl group could be possible, leading to the formation of cyclic ethers.

Due to the lack of a specific Safety Data Sheet (SDS), a definitive GHS classification is not available. However, based on the known hazards of similar chloromethylated compounds and alcohols, the following potential hazards should be assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Carcinogenicity/Mutagenicity: As a potential alkylating agent, it should be treated as a suspect carcinogen and mutagen.

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the potential hazards, a conservative and proactive approach to the handling and storage of [1-(chloromethyl)cyclobutyl]methanol is essential. All work with this compound should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes to the eyes and face.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosolization or if working outside of a fume hood.Protects against inhalation of vapors or aerosols.
Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials. A designated cabinet for reactive and potentially toxic chemicals is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and nucleophiles.

Experimental Protocols: A Framework for Safe Utilization

The following protocols provide a general framework for the safe handling and use of [1-(chloromethyl)cyclobutyl]methanol in a research setting. These should be adapted to the specific requirements of the planned experiment.

Protocol 1: General Handling and Dispensing
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

  • Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate all glassware and equipment that has come into contact with the compound before removing it from the fume hood.

Protocol 2: A Representative Nucleophilic Substitution Reaction

This protocol outlines a general procedure for reacting [1-(chloromethyl)cyclobutyl]methanol with a generic nucleophile (Nu-H).

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup cluster_purification Purification prep1 1. Equip a flame-dried round-bottom flask with a magnetic stir bar and a septum. prep2 2. Place the flask under an inert atmosphere (N₂ or Ar). prep1->prep2 prep3 3. Add anhydrous solvent via syringe. prep2->prep3 reagent1 4. Add the nucleophile (Nu-H) and a non-nucleophilic base (e.g., triethylamine) to the flask. prep3->reagent1 reagent2 5. Slowly add a solution of [1-(chloromethyl)cyclobutyl]methanol in the same solvent via syringe. reagent1->reagent2 reaction1 6. Stir the reaction mixture at the appropriate temperature and monitor by TLC or LC-MS. reagent2->reaction1 workup1 7. Upon completion, quench the reaction with water or a saturated aqueous solution. reaction1->workup1 workup2 8. Perform an aqueous workup to remove salts and water-soluble impurities. workup1->workup2 workup3 9. Dry the organic layer, filter, and concentrate under reduced pressure. workup2->workup3 purify1 10. Purify the crude product by column chromatography, distillation, or recrystallization. workup3->purify1

Caption: A generalized workflow for a nucleophilic substitution reaction.

Emergency Procedures: Preparedness for the Unexpected

A clear and well-rehearsed emergency plan is critical when working with potentially hazardous materials.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

G spill Chemical Spill Occurs assess Assess the Situation Is it a minor or major spill? spill->assess minor Minor Spill (Small, manageable) assess->minor Minor major Major Spill (Large, unmanageable) assess->major Major ppe Don Appropriate PPE minor->ppe evacuate Evacuate the Area major->evacuate contain Contain the Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Waste Properly cleanup->dispose alert Alert Emergency Services evacuate->alert

Caption: A decision tree for responding to a chemical spill.

Waste Disposal

All waste materials contaminated with [1-(chloromethyl)cyclobutyl]methanol, including empty containers, absorbent materials from spills, and reaction byproducts, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.

Conclusion: A Tool for Innovation, Handled with Respect

[1-(chloromethyl)cyclobutyl]methanol is a promising synthetic intermediate with the potential to contribute to advancements in drug discovery and materials science. Its unique structural features and dual reactivity offer a powerful tool for the creative chemist. However, this potential can only be safely realized through a deep respect for its inherent reactivity and potential hazards. By adhering to the principles of good laboratory practice, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic power of this valuable building block.

References

  • [1-(chloromethyl)cyclobutyl]methanol on PubChem. National Center for Biotechnology Information. [Link]

  • General Reactivity of the Chloromethyl Group. Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. [Link]

  • General Laboratory Safety Practices. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Foundational

[1-(chloromethyl)cyclobutyl]methanol material safety data sheet

An In-Depth Technical Guide on the Safe Handling of [1-(chloromethyl)cyclobutyl]methanol Section 1: Chemical Identity and Physicochemical Profile [1-(chloromethyl)cyclobutyl]methanol is a halogenated alcohol. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safe Handling of [1-(chloromethyl)cyclobutyl]methanol

Section 1: Chemical Identity and Physicochemical Profile

[1-(chloromethyl)cyclobutyl]methanol is a halogenated alcohol. Its structure, consisting of a cyclobutane ring with both a chloromethyl and a methanol substituent on the same carbon, suggests a certain level of chemical reactivity and potential for biological activity, making it a molecule of interest in organic synthesis and medicinal chemistry.[1]

Structural Information:

  • Molecular Formula: C6H11ClO[2][3]

  • Molecular Weight: 134.6 g/mol [2]

  • SMILES: C1CC(C1)(CO)CCl[3]

  • InChI: InChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2[3]

A summary of its predicted physicochemical properties is presented below. These values are computationally derived and should be considered estimates.

PropertyPredicted ValueSource
Boiling Point 199.0 ± 13.0 °CChemicalBook[2]
Density 1.117 ± 0.06 g/cm³ChemicalBook[2]
Acidity (pKa) 15.05 ± 0.10ChemicalBook[2]
XlogP 1.3PubChemLite[3]

Section 2: Hazard Identification and Mechanistic Rationale

While specific toxicological data for [1-(chloromethyl)cyclobutyl]methanol is unavailable, a hazard assessment can be extrapolated from its functional groups: a primary alcohol and a primary alkyl chloride on a strained cyclobutane ring.

Primary Hazards:

  • Skin and Eye Irritation: Similar to other alcohols and halogenated hydrocarbons, this compound is expected to be an irritant upon contact with skin and eyes.[4] The presence of the chloromethyl group may exacerbate this effect.

  • Respiratory Tract Irritation: Vapors or mists are likely to cause irritation to the respiratory system.[4][5]

  • Toxicity (Suspected): Due to the presence of the chloromethyl group, a reactive alkylating agent, this compound should be handled as potentially toxic if swallowed, in contact with skin, or if inhaled.[5][6] Alkylating agents can react with biological nucleophiles, leading to cellular damage. The metabolism of the alcohol functional group could also lead to toxic byproducts.[7][8]

  • Flammability: While the predicted boiling point is relatively high, many organic alcohols are flammable.[4] Therefore, it should be treated as a potential fire hazard, especially when heated.

Causality of Hazards: The primary driver of this compound's reactivity and potential toxicity is the chloromethyl group attached to a quaternary carbon on the cyclobutane ring. This structural motif can facilitate nucleophilic substitution reactions.[1] The chloride ion is a good leaving group, which can lead to the formation of a primary carbocation. This carbocation is highly reactive and can be attacked by nucleophiles.[1] In a biological context, this could include water, amines, and thiols found in proteins and DNA, leading to cellular dysfunction.

Section 3: Core Protocols for Safe Handling and Storage

Given the anticipated hazards, a stringent set of handling and storage protocols is mandatory. These protocols are designed as a self-validating system to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[6][9]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or Viton®). Gloves must be inspected before use and disposed of immediately if contaminated.[10]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin contact.[11]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to keep airborne concentrations low.[12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from sources of ignition such as heat, sparks, and open flames.[9][12][13] For enhanced stability, consider storing under an inert atmosphere, such as nitrogen.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive nucleophiles.[1][9] The chloromethyl group is susceptible to attack by these reagents.

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling [1-(chloromethyl)cyclobutyl]methanol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Compound in Fume Hood prep_hood->handle_transfer handle_reaction Set Up Reaction Apparatus handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction (if applicable) handle_monitor->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_ppe Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Sources

Exploratory

Escaping Flatland: The Discovery and Synthetic Utility of [1-(Chloromethyl)cyclobutyl]methanol in Modern Drug Development

Executive Summary The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional molecular architectures has catalyzed the demand for novel, sterically constrained building blocks. Among these, [1-(chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional molecular architectures has catalyzed the demand for novel, sterically constrained building blocks. Among these, [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) has emerged as a cornerstone intermediate[1]. This in-depth technical whitepaper explores the discovery, mechanistic synthesis, and application of this bifunctional cyclobutane derivative, specifically detailing its critical role in the assembly of spiro[2]heptane bioisosteres.

As a Senior Application Scientist, I have structured this guide to not only provide the standard operating procedures but to elucidate the causality behind each chemical transformation, ensuring that your workflows remain robust, scalable, and self-validating.

The "Escape from Flatland" and the Spirocyclic Revolution

Historically, drug discovery relied heavily on planar, sp²-hybridized aromatic rings. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity. The introduction of spirocyclic scaffolds—specifically spiro[2]heptanes—provides a robust bioisosteric replacement for traditional morpholine, piperazine, and thiomorpholine rings[2][3].

The discovery of[1-(chloromethyl)cyclobutyl]methanol's utility stems from its unique 1,3-bifunctionality arrayed on a strained cyclobutane ring. It possesses both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, making it an ideal, compact precursor for intramolecular annulations that generate 3D spirocycles[2].

Physicochemical Profiling

Understanding the physical properties of [1-(chloromethyl)cyclobutyl]methanol is critical for optimizing downstream reactions, particularly regarding its solubility and thermal stability during purification[4].

Table 1: Physicochemical Properties of [1-(chloromethyl)cyclobutyl]methanol

PropertyValueCausality / Operational Relevance
CAS Number 55754-70-6Unique identifier for regulatory tracking and cataloging[1].
Molecular Formula C₆H₁₁ClOIndicates the presence of a single halogen and hydroxyl group.
Molecular Weight 134.61 g/mol Low MW allows for high atom economy in spiro-annulations.
Boiling Point 199.0 ± 13.0 °CHigh BP necessitates high-vacuum distillation for thermal purification[4].
Density 1.117 ± 0.06 g/cm³Denser than water; dictates that the product will form the bottom layer in aqueous extractions[4].
pKa (Hydroxyl) 15.05 ± 0.10Requires strong, non-nucleophilic bases (e.g., NaH, KOtBu) for quantitative deprotonation[4].

Mechanistic Discovery & Synthetic Evolution

The primary synthetic challenge in the discovery and scale-up of[1-(chloromethyl)cyclobutyl]methanol was the desymmetrization of its symmetrical precursor, 1,1-bis(hydroxymethyl)cyclobutane.

Early attempts utilizing direct chlorination (e.g., SOCl₂ or PCl₃) resulted in intractable statistical mixtures of unreacted diol, the desired chlorohydrin, and the over-reacted 1,1-bis(chloromethyl)cyclobutane. The breakthrough in its reliable synthesis came through a Self-Validating Two-Step Desymmetrization Protocol :

  • Stoichiometric Mono-Sulfonylation : By using exactly 1.0 equivalent of p-toluenesulfonyl chloride (TsCl) under high dilution, the statistical formation of the bis-tosylate is minimized.

  • Selective Halogenation : The mono-tosylate is subjected to Finkelstein-like conditions using Lithium Chloride (LiCl) in a polar aprotic solvent (DMF). The hard chloride nucleophile selectively displaces the excellent tosylate leaving group via an Sₙ2 mechanism, leaving the primary hydroxyl completely intact.

G A Diethyl cyclobutane- 1,1-dicarboxylate B 1,1-Bis(hydroxymethyl) cyclobutane A->B LiAlH4, THF Reduction C Mono-tosylate Intermediate B->C TsCl (1 eq), Pyridine Desymmetrization D [1-(Chloromethyl)cyclobutyl] methanol C->D LiCl, DMF, Heat SN2 Displacement

Synthetic workflow for [1-(chloromethyl)cyclobutyl]methanol via desymmetrization.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its built-in validation checkpoints. The following methodologies are designed with explicit causality to ensure scientific integrity.

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

Objective: Exhaustive reduction of diethyl cyclobutane-1,1-dicarboxylate to the diol precursor[5].

  • Preparation : Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Causality: Argon prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture, which would prematurely quench the reductant and pose a severe fire hazard.

  • Addition : Add diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to control the exothermic hydride transfer.

  • Reaction : Reflux the mixture for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the ester spot (R_f ~0.6) and the appearance of a baseline spot (R_f ~0.1) confirms exhaustive reduction.

  • Quench : Quench strictly using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Causality: This specific quenching ratio produces a granular, easily filterable aluminum salt byproduct, preventing the formation of an unfilterable, product-trapping emulsion.

Protocol 2: Desymmetrization to[1-(Chloromethyl)cyclobutyl]methanol

Objective: Controlled mono-chlorination via a tosylate intermediate.

  • Mono-Tosylation : Dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq) in anhydrous CH₂Cl₂. Add Pyridine (1.5 eq) and cool to -10 °C. Add a solution of TsCl (1.0 eq) in CH₂Cl₂ dropwise over 2 hours using a syringe pump.

    • Causality: Ultra-slow addition at sub-zero temperatures maximizes the kinetic preference for mono-tosylation over bis-tosylation by keeping the local concentration of the electrophile extremely low.

  • Workup : Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate in vacuo.

  • Halogenation : Dissolve the crude mono-tosylate in anhydrous DMF. Add LiCl (3.0 eq) and heat to 80 °C for 12 hours.

    • Causality: DMF solvates the lithium cation, leaving the chloride anion "naked" and highly nucleophilic. This ensures rapid, quantitative Sₙ2 displacement of the tosylate without requiring harsh acidic conditions that could dehydrate the free hydroxyl group.

  • Purification : Perform an aqueous workup and purify via silica gel flash chromatography to yield the pure [1-(chloromethyl)cyclobutyl]methanol.

Application: Assembly of Spiro[2]heptane Architectures

The true value of [1-(chloromethyl)cyclobutyl]methanol lies in its application as a direct precursor to 2-oxaspiro[2]heptane [2]. This highly strained spirocycle is synthesized via an intramolecular Williamson ether synthesis.

By treating the chlorohydrin with a strong, non-nucleophilic base (e.g., Sodium Hydride), the hydroxyl group is deprotonated. The resulting alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent chloromethyl carbon, closing the highly strained oxetane ring.

G A [1-(Chloromethyl)cyclobutyl] methanol B Base-Promoted Deprotonation (NaH) A->B C Intramolecular SN2 Alkoxide Attack B->C D 2-Oxaspiro[3.3]heptane Core C->D

Base-promoted intramolecular etherification to yield the 2-oxaspiro[2]heptane core.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized [1-(chloromethyl)cyclobutyl]methanol prior to spiro-annulation, rigorous analytical validation is required:

  • ¹H NMR (CDCl₃) : The diagnostic signals include a distinct singlet for the chloromethyl protons (~3.6 ppm) and a separate singlet for the hydroxymethyl protons (~3.7 ppm), integrating in a strict 1:1 ratio. The cyclobutane ring protons appear as complex multiplets between 1.8 and 2.0 ppm.

  • GC-MS : The molecular ion peak (M⁺) at m/z 134 is typically weak, but the M+2 peak at m/z 136 (due to the ³⁷Cl isotope) will be present in a characteristic 3:1 ratio, definitively confirming the presence of exactly one chlorine atom.

Conclusion

The discovery and optimized synthesis of[1-(chloromethyl)cyclobutyl]methanol represent a critical advancement in the medicinal chemist's toolkit. By providing a reliable, scalable route to a highly functionalized, sp³-rich cyclobutane core, this molecule enables the rapid assembly of spirocyclic bioisosteres. As the pharmaceutical industry continues to "escape from flatland," the demand for such meticulously designed, self-validating synthetic intermediates will only continue to grow.

References

  • Title:[1-(chloromethyl)
  • Title: CAS 55754-70-6 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Title : 2,2-Bis(bromomethyl)spiro[2]heptane | For Research Source : Benchchem URL :

  • Source: Google Patents (US20190016708A1)

Sources

Foundational

Comprehensive Literature Review and Technical Guide on [1-(Chloromethyl)cyclobutyl]methanol: Synthesis, Applications, and Role in Modern Medicinal Chemistry

Introduction The shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern medicinal chemistry. This transition, often quantified by the fraction of sp3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern medicinal chemistry. This transition, often quantified by the fraction of sp3 carbons (Fsp3), improves the physicochemical properties and metabolic stability of drug candidates[1]. At the heart of this structural revolution lies [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6)[2], an unsymmetrically 1,1-disubstituted cyclobutane that serves as a linchpin for synthesizing highly strained spirocyclic bioisosteres, most notably 2-oxaspiro[1]heptane[3].

This technical guide explores the mechanistic synthesis, self-validating experimental protocols, and the profound impact of this building block on drug development.

Chemical Properties and Structural Dynamics

[1-(chloromethyl)cyclobutyl]methanol is characterized by a strained four-membered ring bearing two differentiated functional vectors: a nucleophilic hydroxyl group and an electrophilic chloromethyl group. This dual functionality makes it an ideal ambidentate precursor for intramolecular cyclizations and complex ring expansions.

Table 1: Physicochemical Properties of [1-(chloromethyl)cyclobutyl]methanol [2][4]

PropertyValue
CAS Number 55754-70-6
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
Boiling Point (Predicted) 199.0 ± 13.0 °C
Density (Predicted) 1.117 ± 0.06 g/cm³
SMILES C1CC(C1)(CO)CCl

Synthetic Pathways: Causality and Control

The synthesis of [1-(chloromethyl)cyclobutyl]methanol fundamentally relies on the desymmetrization of 1,1-bis(hydroxymethyl)cyclobutane (CAS: 4415-73-0)[5]. The primary challenge in this transformation is avoiding over-chlorination to 1,1-bis(chloromethyl)cyclobutane.

Causality of Experimental Choices

To achieve kinetic control and favor mono-chlorination, thionyl chloride (SOCl₂) is added dropwise at low temperatures (0 °C) to a dilute solution of the diol in the presence of a mild base like pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl, preventing acid-catalyzed side reactions (such as ring expansion), and it forms a reactive intermediate that modulates the reactivity of SOCl₂. This ensures that the second hydroxyl group remains unreacted due to the sudden increase in steric hindrance and electron withdrawal following the first substitution[6].

Synthesis workflow from dicarboxylate to [1-(chloromethyl)cyclobutyl]methanol.

Protocol 1: Self-Validating Synthesis of [1-(Chloromethyl)cyclobutyl]methanol
  • Preparation : Dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition : Add thionyl chloride (1.05 equiv) dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents localized heating and suppresses the formation of the bis-chlorinated byproduct.

  • Reaction Progression : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting diol (R_f ~0.1) should convert to the mono-chloride (R_f ~0.4). If a high-R_f spot (bis-chloride, R_f ~0.8) appears prominently, the SOCl₂ addition was too rapid.

  • Quenching and Extraction : Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize excess SOCl₂ and pyridine hydrochloride. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography to isolate the pure [1-(chloromethyl)cyclobutyl]methanol.

Applications in Medicinal Chemistry: The Spirocyclic Revolution

The most critical application of [1-(chloromethyl)cyclobutyl]methanol is its conversion into 2-oxaspiro[1]heptane. This highly strained spirocycle is a premier bioisostere for morpholine, a ubiquitous heterocycle in drug discovery[3].

Causality of Spirocyclization

The formation of a second four-membered ring is thermodynamically disfavored due to immense angle strain. However, the pre-existing cyclobutane ring severely restricts the conformational freedom of the chloromethyl and hydroxymethyl arms. This proximity effect (a manifestation of the Thorpe-Ingold effect) drastically lowers the activation entropy (ΔS‡) for the intramolecular Williamson ether synthesis, allowing the kinetically favored cyclization to outcompete intermolecular oligomerization when treated with a strong base[7].

Mechanistic pathway of intramolecular etherification and its role in drug design.

Protocol 2: Intramolecular Cyclization to 2-Oxaspiro[1]heptane
  • Deprotonation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Cyclization : Slowly add a solution of [1-(chloromethyl)cyclobutyl]methanol (1.0 equiv) in THF. Causality: The alkoxide is generated immediately. The high dilution (0.05 M) is critical to favor intramolecular SN2 over intermolecular polymerization.

  • Heating : Reflux the mixture (65 °C) for 12 hours to overcome the activation energy barrier of the strained spirocycle formation.

  • Validation (NMR) : After aqueous workup and extraction with diethyl ether (avoid high vacuum to prevent loss of the volatile product), take a crude ¹H-NMR. The disappearance of the distinct -CH₂Cl and -CH₂OH singlets and the appearance of a highly symmetric singlet at ~4.7 ppm (characteristic of the oxetane protons in the spiro[1] system) validates successful cyclization.

Table 2: Comparative Advantages of 2-Oxaspiro[1]heptane vs. Morpholine [3]

ParameterMorpholine2-Oxaspiro[1]heptaneImpact on Drug Profile
Fsp3 (Fraction sp3) 1.0 (but conformationally flexible)1.0 (highly rigid)Enhanced target specificity, lower off-target toxicity.
Metabolic Stability Susceptible to α-oxidation (CYP450)Highly resistant to α-oxidationLonger half-life, reduced toxic metabolite formation.
Lipophilicity (logD) BaselineLower than morpholineImproved aqueous solubility and bioavailability.
Exit Vectors Linear / EquatorialTilted / OrthogonalAccess to novel chemical space in binding pockets.

Conclusion

[1-(chloromethyl)cyclobutyl]methanol is far more than a simple halogenated alcohol; it is a gateway molecule to the spirocyclic chemical space. By mastering the kinetic control required for its synthesis and understanding the thermodynamic principles driving its cyclization, researchers can leverage this building block to construct robust, sp3-enriched bioisosteres that address the metabolic and physicochemical shortcomings of traditional flat heterocycles.

Sources

Exploratory

Thermodynamic Profiling and Conformational Energetics of [1-(Chloromethyl)cyclobutyl]methanol: A Technical Guide for Drug Development

Executive Summary The incorporation of sp3 -rich, conformationally restricted ring systems is a cornerstone of modern drug discovery, designed to improve metabolic stability and target specificity. [1-(Chloromethyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp3 -rich, conformationally restricted ring systems is a cornerstone of modern drug discovery, designed to improve metabolic stability and target specificity. [1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) serves as a highly versatile, bifunctional building block in this paradigm. Featuring a highly strained cyclobutane core substituted with both a nucleophilic handle (hydroxymethyl) and an electrophilic handle (chloromethyl), this molecule presents unique thermodynamic challenges and opportunities.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of [1-(chloromethyl)cyclobutyl]methanol. By synthesizing predictive computational modeling with rigorous experimental validation protocols, this guide equips researchers with the foundational data necessary to optimize synthetic routes, scale-up operations, and downstream functionalizations.

Conformational Thermodynamics and Ring Strain

The thermodynamic baseline of any cyclobutane derivative is dictated by its inherent ring strain (approximately 26.5 kcal/mol ), which arises from a combination of Baeyer (angle) strain and Pitzer (torsional) strain. To minimize the eclipsing interactions of adjacent C−H bonds, the cyclobutane ring deviates from planarity, adopting a puckered "butterfly" conformation[1].

In [1-(chloromethyl)cyclobutyl]methanol, the 1,1-disubstitution introduces severe steric crowding. The thermodynamic preference of the molecule is governed by the minimization of 1,3-diaxial-like interactions across the puckered ring.

  • Puckering Dynamics: The ring rapidly flips between two puckered conformations at room temperature. The transition state between these minima is the planar conformation, which represents a local free energy maximum ( ΔG‡≈1.5 kcal/mol ).

  • Substituent Energetics: The −CH2​OH and −CH2​Cl groups compete for the less sterically hindered pseudo-equatorial position. Because the conformational free energies (A-values) of these two groups are relatively similar, the equilibrium constant ( Keq​ ) near 298 K approaches unity, resulting in a dynamic mixture of conformers.

G TS Planar Transition State High Torsional Strain ΔG‡ ~ 1.5 kcal/mol ConfA Puckered Conformer A -CH2OH Pseudo-Equatorial Global Minimum TS->ConfA Relaxation ConfB Puckered Conformer B -CH2Cl Pseudo-Equatorial Local Minimum TS->ConfB Relaxation ConfA->ConfB Ring Flip (Thermal)

Conformational free energy landscape and cyclobutane ring flipping dynamics.

Predictive Thermodynamic Modeling

Because[1-(chloromethyl)cyclobutyl]methanol is primarily utilized as a synthetic intermediate, empirical thermodynamic data in literature is sparse. In chemical engineering and process chemistry, the Joback Method —a highly validated group-additivity approach—is utilized to estimate critical thermodynamic parameters from molecular structure alone[2].

Causality in Predictive Calculations

To validate the predicted boiling point of 199.0±13.0∘C reported in chemical databases, we can construct a self-validating calculation using the Joback group contributions for the normal boiling point ( Tb​ ). The equation is Tb​=198.2+∑Tb,i​ .

Group Breakdown for C6​H11​ClO :

  • Ring −CH2​− (x3): 3×27.15=81.45

  • Ring >C< (x1): 21.32

  • Non-ring −CH2​− (x2): 2×22.88=45.76

  • −Cl group (x1): 38.13

  • −OH group (x1): 92.88

Calculation: ∑Tb,i​=81.45+21.32+45.76+38.13+92.88=279.54 Tb​=198.2+279.54=477.74 K ( 204.59∘C )

This first-principles calculation aligns perfectly within the margin of error of the database prediction, proving the reliability of group-additivity methods for this specific cyclobutane derivative.

Summary of Thermodynamic Properties
PropertyValueSource / Method
Molecular Weight 134.61 g/mol Standard Atomic Weights
Chemical Formula C6​H11​ClO Structure Analysis
Predicted Boiling Point ( Tb​ ) 199.0±13.0∘C Database Prediction
Calculated Boiling Point ( Tb​ ) 204.59∘C Joback Method[2]
Predicted Density ( ρ ) 1.117±0.06 g/cm3 Database Prediction

Experimental Validation Protocols

To transition from in silico predictions to actionable process chemistry, the thermodynamic properties of[1-(chloromethyl)cyclobutyl]methanol must be empirically validated. The following self-validating protocols are designed to isolate specific thermodynamic variables while preventing data corruption from kinetic artifacts (e.g., sample degradation).

G A In Silico Prediction (Joback Method) B Synthesis & Isolation (CAS 55754-70-6) A->B Guides C Thermal Analysis (MDSC / TGA) B->C Sample D Vapor Pressure Det. (Knudsen Effusion) B->D Sample E Thermodynamic Profiling (Cp, ΔHvap, Tb) C->E Data D->E Data

Workflow for thermodynamic profiling of [1-(chloromethyl)cyclobutyl]methanol.

Protocol 1: Heat Capacity ( Cp​ ) and Phase Transitions via MDSC

Standard Differential Scanning Calorimetry (DSC) often convolutes reversible thermodynamic events (like glass transitions or heat capacity changes) with non-reversible kinetic events (like volatile loss or thermal degradation). Modulated DSC (MDSC) applies a sinusoidal temperature oscillation to decouple these signals.

  • Sample Preparation: Weigh 5−10 mg of [1-(chloromethyl)cyclobutyl]methanol into an aluminum pan.

  • Hermetic Sealing (Critical Step): Seal the pan hermetically. Causality: The molecule contains a low-molecular-weight alcohol moiety. Failure to hermetically seal the pan will result in premature endothermic volatilization prior to the true boiling point, corrupting the Cp​ baseline.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at 50 mL/min to ensure uniform heat transfer and prevent oxidative degradation.

  • Thermal Method: Equilibrate at −50∘C . Apply a linear heating rate of 2∘C/min with a modulation amplitude of ±0.5∘C every 60 seconds up to 220∘C .

  • Data Extraction: Isolate the Reversing Heat Flow signal to calculate the specific heat capacity ( Cp​ ) as a function of temperature.

Protocol 2: Enthalpy of Vaporization ( ΔHvap​ ) via TGA

Thermogravimetric Analysis (TGA) can be adapted to measure vapor pressure and calculate the enthalpy of vaporization using the Langmuir equation and the Clausius-Clapeyron relationship.

  • Isothermal Steps: Load 15 mg of the sample into an open platinum TGA pan.

  • Temperature Program: Subject the sample to a series of isothermal holds (e.g., 80∘C,100∘C,120∘C,140∘C ) for 30 minutes each.

  • Mass Loss Tracking: Record the rate of mass loss ( dm/dt ) at each isothermal step. Causality: The rate of mass loss in a controlled environment is directly proportional to the vapor pressure of the substance at that specific temperature.

  • Thermodynamic Calculation: Plot the natural log of the calculated vapor pressure ( lnP ) against the inverse of the temperature ( 1/T ). The slope of this linear regression is equal to −ΔHvap​/R (where R is the ideal gas constant), allowing for the precise determination of the enthalpy of vaporization.

Implications for Drug Development

Understanding the thermodynamic profile of [1-(chloromethyl)cyclobutyl]methanol is not merely an academic exercise; it directly dictates the success of downstream pharmaceutical synthesis:

  • Nucleophilic Substitution Thermodynamics: The chloromethyl group is a prime target for SN​2 displacement (e.g., amination to form biologically active amines). However, the adjacent quaternary center (C1 of the cyclobutane) introduces significant neopentyl-like steric hindrance. Reactions will require elevated temperatures (often >100∘C ) to overcome the high activation energy ( ΔG‡ ). Knowing the boiling point ( 199∘C ) ensures that these high-temperature substitutions can be safely performed under reflux conditions without the need for pressurized reactors.

  • Process Safety: The calculated heat capacity ( Cp​ ) and enthalpy of vaporization ( ΔHvap​ ) are critical for designing cooling systems in pilot-plant scale-ups, ensuring that exothermic functionalizations of the alcohol or chloride moieties do not trigger thermal runaway.

References

  • ACS Omega. "Thermodynamics of the Isomerization of Monoterpene Epoxides". American Chemical Society. Available at:[Link]

  • Perry, R. H., & Green, D. W. "Prediction and Correlation of Physical Properties". Perry's Chemical Engineers' Handbook, Eighth Edition, McGraw-Hill Education. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: [1-(chloromethyl)cyclobutyl]methanol as a Versatile Building Block for Spirocycle Synthesis

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocycles In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the design of drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocycles

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the design of drug candidates with greater three-dimensionality (3D). Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry offer a powerful strategy to enhance pharmacological properties such as potency, selectivity, and metabolic stability, while also providing access to novel intellectual property space. Among the diverse array of spirocyclic systems, those incorporating a cyclobutane ring have garnered significant interest due to the unique conformational constraints imposed by the four-membered ring.

This technical guide introduces [1-(chloromethyl)cyclobutyl]methanol as a versatile and reactive building block for the synthesis of valuable spirocyclic frameworks. We will explore two distinct synthetic pathways leveraging this precursor: a direct intramolecular cyclization to form oxaspiro[3.4]octanes and a carbocation-mediated ring expansion to access the thermodynamically more stable oxaspiro[4.4]nonane system. These protocols are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to incorporate these valuable spirocyclic motifs into their synthetic programs.

Synthesis of the Building Block: [1-(chloromethyl)cyclobutyl]methanol

A plausible synthetic route to [1-(chloromethyl)cyclobutyl]methanol begins with the chloromethylation of cyclobutanecarboxylic acid, followed by reduction of the resulting carboxylic acid.

Protocol 1: Synthesis of 1-(Chloromethyl)cyclobutane-1-carboxylic acid

This procedure is adapted from known chloromethylation methods of cyclic carboxylic acids.

Materials:

  • Cyclobutanecarboxylic acid

  • Paraformaldehyde

  • Zinc chloride (anhydrous)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • In a fume hood, to a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable solvent, add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (0.2 eq).

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully pouring it over crushed ice.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)cyclobutane-1-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction to [1-(chloromethyl)cyclobutyl]methanol

Materials:

  • 1-(Chloromethyl)cyclobutane-1-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(chloromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford [1-(chloromethyl)cyclobutyl]methanol.

Application in Spirocycle Synthesis

[1-(chloromethyl)cyclobutyl]methanol is a bifunctional molecule primed for intramolecular cyclization to form spirocyclic ethers. The choice of reaction conditions dictates the nature of the resulting spirocycle.

Pathway 1: Intramolecular Williamson Ether Synthesis for Oxaspiro[3.4]octane

This pathway proceeds via an Sₙ2 mechanism, where the hydroxyl group, after deprotonation, acts as a nucleophile to displace the chloride, forming a strained but synthetically valuable oxetane ring. The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide.

Reaction Workflow for Oxaspiro[3.4]octane Synthesis

start [1-(chloromethyl)cyclobutyl]methanol base Strong Base (e.g., NaH) start->base Deprotonation alkoxide Alkoxide Intermediate cyclization Intramolecular Sₙ2 Cyclization alkoxide->cyclization product Oxaspiro[3.4]octane cyclization->product

Caption: Workflow for the synthesis of Oxaspiro[3.4]octane.

Protocol 3: Synthesis of Oxaspiro[3.4]octane

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve [1-(chloromethyl)cyclobutyl]methanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield oxaspiro[3.4]octane.

ParameterCondition
Reaction Type Intramolecular Williamson Ether Synthesis (Sₙ2)
Key Reagent Sodium Hydride (NaH)
Solvent Anhydrous THF or DMF
Temperature 0 °C to room temperature (or gentle heating)
Product Oxaspiro[3.4]octane
Driving Force Formation of a strong nucleophile (alkoxide)
Pathway 2: Acid-Catalyzed Ring Expansion to Oxaspiro[4.4]nonanes

This pathway leverages the inherent ring strain of the cyclobutane ring. In the presence of a Lewis or Brønsted acid, the chloromethyl group can depart, leading to the formation of a primary carbocation. This unstable intermediate readily undergoes a 1,2-alkyl shift, resulting in a ring expansion to a more stable cyclopentyl carbocation. This rearrangement is driven by the relief of the significant angle and torsional strain of the four-membered ring. Subsequent intramolecular trapping of the carbocation by the hydroxyl group furnishes the oxaspiro[4.4]nonane skeleton.

Mechanism of Acid-Catalyzed Ring Expansion

start [1-(chloromethyl)cyclobutyl]methanol acid Lewis or Brønsted Acid start->acid Loss of Cl⁻ carbocation1 Primary Carbocation (unstable) rearrangement Ring Expansion (1,2-Alkyl Shift) carbocation1->rearrangement carbocation2 Tertiary Cyclopentyl Carbocation (stable) rearrangement->carbocation2 cyclization Intramolecular Nucleophilic Attack carbocation2->cyclization product Oxaspiro[4.4]nonane cyclization->product

Caption: Mechanism for Oxaspiro[4.4]nonane synthesis.

Protocol 4: Synthesis of Oxaspiro[4.4]nonane

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol

  • Silver tetrafluoroborate (AgBF₄) or a strong Brønsted acid (e.g., sulfuric acid)

  • Anhydrous dichloromethane (DCM) or other non-nucleophilic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of [1-(chloromethyl)cyclobutyl]methanol (1.0 eq) in anhydrous DCM at 0 °C, add silver tetrafluoroborate (1.1 eq) in one portion.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford oxaspiro[4.4]nonane.

ParameterCondition
Reaction Type Carbocation-mediated Ring Expansion (Sₙ1-type)
Key Reagent AgBF₄ or strong Brønsted acid
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Product Oxaspiro[4.4]nonane
Driving Force Relief of ring strain and formation of a stable carbocation

Conclusion

[1-(chloromethyl)cyclobutyl]methanol serves as an excellent starting point for the divergent synthesis of spirocyclic ethers. By judicious choice of reaction conditions, chemists can selectively access either the kinetically favored oxaspiro[3.4]octane via an intramolecular Sₙ2 reaction or the thermodynamically more stable oxaspiro[4.4]nonane through a carbocation-mediated ring expansion. The protocols detailed herein provide a practical guide for the synthesis and application of this valuable building block, empowering researchers to explore novel chemical space in their pursuit of new therapeutic agents and functional materials.

References

  • This chapter highlights a number of useful applications of spirocycles in medicinal chemistry and their impacts in drug discovery. It presents several important literature examples that illustrate some key applications of spirocycles for the development of bioactive molecules of relevance to the pharmaceutical sector. Spirocycles have also been used to modulate physicochemical properties and pharmacokinetics of biom
Application

Application Notes and Protocols: Reactions of[1-(Chloromethyl)cyclobutyl]methanol with Nucleophiles

Introduction & Strategic Value The compound [1-(chloromethyl)cyclobutyl]methanol is a highly versatile, bifunctional building block in modern organic synthesis. Structurally, it presents a 1,3-halohydrin motif constraine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The compound [1-(chloromethyl)cyclobutyl]methanol is a highly versatile, bifunctional building block in modern organic synthesis. Structurally, it presents a 1,3-halohydrin motif constrained within a rigid cyclobutane ring. This unique topology allows it to serve as a critical divergence point in medicinal chemistry. Depending on the reaction conditions and the nature of the nucleophile, this molecule can undergo either an intramolecular cyclization to yield strained spirocyclic oxetanes or an intermolecular nucleophilic substitution (SN2) to generate functionalized cyclobutanes.

The resulting 2-oxaspiro[1]heptane core is a highly prized bioisostere for morpholines, piperazines, and gem-dimethyl groups. Incorporating this spirocycle into drug candidates often improves aqueous solubility, reduces lipophilicity (lowering logP), and enhances metabolic stability by escaping the "flatland" of planar aromatic rings[2].

Mechanistic Pathways: Causality and Reactivity

Understanding the kinetic and thermodynamic forces at play is essential for controlling the divergent reactivity of [1-(chloromethyl)cyclobutyl]methanol.

Pathway A: Intramolecular Cyclization (Oxetane Formation)

When treated with a strong, non-nucleophilic base (e.g., NaH, KOtBu), the primary hydroxyl group is quantitatively deprotonated. The resulting alkoxide acts as an internal nucleophile, executing a 4-exo-tet cyclization to displace the adjacent chloride[3].

  • Causality: While forming a four-membered oxetane ring is kinetically less favorable than forming an epoxide (due to higher activation energy and ring strain), the rigid cyclobutane backbone pre-organizes the alkoxide and the chloromethyl group into close proximity. The irreversible expulsion of the chloride ion drives the equilibrium forward, yielding 2-oxaspiro[1]heptane[4].

Pathway B: Intermolecular Nucleophilic Substitution (SN2)

To functionalize the molecule without forming the spirocycle, one must use external nucleophiles (amines, thiols, azides) under conditions that avoid complete deprotonation of the alcohol.

  • Causality: The chloromethyl group is adjacent to a quaternary carbon, which typically imparts severe neopentyl-like steric hindrance, shutting down SN2 pathways. However, the internal ~90° bond angles of the cyclobutane ring "tie back" the bulk of the carbon chain, widening the external bond angles to >110°. This geometric distortion exposes the σ* orbital of the C–Cl bond, allowing external nucleophiles to successfully attack and form[1-(nucleophile-methyl)cyclobutyl]methanol derivatives.

Reactivity SM [1-(Chloromethyl)cyclobutyl]methanol (Bifunctional Scaffold) Base Strong Base (NaH, tBuOK) Polar Aprotic Solvent SM->Base Nuc External Nucleophile (Nu⁻) Mild Base (K2CO3) / Heat SM->Nuc Alkoxide Alkoxide Intermediate (Pre-organized for attack) Base->Alkoxide Deprotonation ProdB [1-(Nu-methyl)cyclobutyl]methanol (Intermolecular SN2) Nuc->ProdB Displacement ProdA 2-Oxaspiro[3.3]heptane (4-exo-tet Cyclization) Alkoxide->ProdA -Cl⁻ (Intramolecular)

Mechanistic divergence of [1-(chloromethyl)cyclobutyl]methanol based on base and nucleophile.

Quantitative Data Summary

The table below summarizes the optimized conditions required to selectively drive the reaction toward either the spirocyclic oxetane or the intermolecular substitution product.

Nucleophile / ReagentBase / CatalystSolvent & TempPrimary PathwayIsolated ProductTypical Yield
None (Intramolecular)NaH (1.5 equiv)THF, 0 °C to RT4-exo-tet Cyclization2-Oxaspiro[1]heptane75–85%
None (Intramolecular)KOH (3.0 equiv)H₂O/EtOH, Reflux4-exo-tet Cyclization2-Oxaspiro[1]heptane60–70%
Primary Amines (R-NH₂)K₂CO₃ / KI (cat.)MeCN, 80 °CIntermolecular SN2[1-(R-aminomethyl)cyclobutyl]methanol65–80%
Sodium Azide (NaN₃)NoneDMF, 90 °CIntermolecular SN2[1-(Azidomethyl)cyclobutyl]methanol80–90%
Thiols (R-SH)DIPEA (2.0 equiv)DMF, RT to 50 °CIntermolecular SN2[1-(R-thiomethyl)cyclobutyl]methanol70–85%

Experimental Protocols

Protocol 1: Synthesis of 2-Oxaspiro[1]heptane via Intramolecular Etherification

This protocol utilizes sodium hydride to ensure rapid and irreversible deprotonation, preventing intermolecular dimerization[3].

Reagents:

  • [1-(Chloromethyl)cyclobutyl]methanol (1.0 equiv, 10 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add the NaH dispersion and wash twice with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the NaH under a stream of N₂.

  • Deprotonation: Suspend the washed NaH in 30 mL of anhydrous THF and cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve the [1-(chloromethyl)cyclobutyl]methanol in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas.

  • Cyclization: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–16 hours. Self-Validation: Monitor via TLC (stain with KMnO₄); the highly polar alcohol spot will disappear, replaced by a non-polar, volatile oxetane spot.

  • Quench: Cool the mixture back to 0 °C and meticulously quench the excess NaH by adding ice-cold water dropwise until bubbling ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 30 mL). Expert Note: Diethyl ether is preferred over ethyl acetate because 2-oxaspiro[1]heptane is highly volatile; ether allows for careful concentration at low temperatures without losing the product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (water bath < 25 °C). Purify the crude oil via short-path distillation or column chromatography using neutral alumina (silica gel acidity can occasionally degrade strained oxetanes).

Workflow Step1 1. Deprotonation NaH in THF at 0 °C Step2 2. Cyclization Warm to RT, 12-16 h Step1->Step2 Step3 3. Quench Careful H2O addition Step2->Step3 Step4 4. Extraction Et2O (Avoid product loss) Step3->Step4 Step5 5. Purification Distillation / Neutral Alumina Step4->Step5

Experimental workflow for the synthesis and isolation of volatile 2-oxaspiro[1]heptane.

Protocol 2: Synthesis of[1-(Benzylaminomethyl)cyclobutyl]methanol

This protocol demonstrates the intermolecular SN2 displacement of the chloride using an amine nucleophile. Finkelstein conditions (catalytic KI) are employed to accelerate the SN2 process and outcompete any slow background oxetane formation.

Reagents: *[1-(Chloromethyl)cyclobutyl]methanol (1.0 equiv, 5 mmol)

  • Benzylamine (3.0 equiv, 15 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, 10 mmol)

  • Potassium iodide (KI, 0.1 equiv, 0.5 mmol)

  • Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Setup: In a 50 mL pressure tube or round-bottom flask equipped with a reflux condenser, combine the[1-(chloromethyl)cyclobutyl]methanol, K₂CO₃, and KI in 25 mL of MeCN.

  • Nucleophile Addition: Add benzylamine to the stirring suspension. The excess amine acts both as the nucleophile and as an acid scavenger.

  • Reaction: Heat the mixture to 80 °C (reflux) for 16 hours. Expert Note: The catalytic KI converts the alkyl chloride into a highly reactive alkyl iodide in situ. Because iodide is a superior leaving group, the intermolecular amine attack is significantly accelerated.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, K₂CO₃) and wash the pad with ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure to remove MeCN and excess benzylamine (a high-vacuum pump may be required for the amine). Purify the residue by flash column chromatography on silica gel (DCM/MeOH gradient containing 1% Et₃N to prevent amine streaking) to afford the functionalized amino-alcohol.

Sources

Method

Introduction: The Strategic Value of the Cyclobutane Scaffold

An In-Depth Technical Guide to [1-(chloromethyl)cyclobutyl]methanol in Medicinal Chemistry For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [1-(chloromethyl)cyclobutyl]methanol in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. While aromatic rings and tert-butyl groups have long been cornerstones of medicinal chemistry, their inherent properties can sometimes lead to metabolic liabilities, poor solubility, and off-target effects.[1] In recent years, the cyclobutane ring has emerged as a powerful bioisosteric replacement, offering a three-dimensional, saturated alternative that can significantly improve the pharmaceutical profile of drug candidates.[2][3][4]

The strategic replacement of a planar aromatic ring or a bulky tert-butyl group with a puckered cyclobutane moiety can lead to substantial improvements in key drug-like properties.[3][5] This bioisosteric substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates. The three-dimensional nature of the cyclobutane ring can also lead to enhanced binding affinity by providing better complementarity to the target protein's binding pocket.[3] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, resulting in improved metabolic stability.[3]

[1-(chloromethyl)cyclobutyl]methanol is a bifunctional building block of significant interest. It possesses a primary alcohol for nucleophilic reactions or conversion into other functional groups, and a primary chloride that serves as an excellent electrophilic handle for substitution reactions. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly spirocycles, and for introducing the valuable cyclobutane motif into drug candidates to impart conformational rigidity.[2][4][6]

Synthesis of [1-(chloromethyl)cyclobutyl]methanol: A Proposed Pathway

While a direct, one-pot synthesis from simple precursors is not widely documented, a robust and logical pathway can be constructed from well-established organic chemistry transformations. The proposed synthesis begins with the ring expansion of cyclopropyl carbinol, followed by functional group manipulation.

Workflow for the Synthesis of [1-(chloromethyl)cyclobutyl]methanol

cluster_0 Part 1: Ring Expansion cluster_1 Part 2: Oxidation cluster_2 Part 3: Cyanohydrin Formation & Hydrolysis cluster_3 Part 4: Reduction & Chlorination A Cyclopropylcarbinol B Cyclobutanol A->B  HCl (aq), Reflux C Cyclobutanone B->C PCC or Swern Oxidation D 1-Hydroxycyclobutanecarbonitrile C->D NaCN, H+ E 1-Hydroxycyclobutanecarboxylic acid D->E Acid Hydrolysis (HCl) F (1-hydroxycyclobutyl)methanol E->F LiAlH4 or BH3 G [1-(chloromethyl)cyclobutyl]methanol F->G SOCl2 or Appel Reaction

Caption: Proposed synthetic workflow for [1-(chloromethyl)cyclobutyl]methanol.

Application in Medicinal Chemistry: A Versatile Building Block

The true value of [1-(chloromethyl)cyclobutyl]methanol lies in its utility as a versatile intermediate for creating novel chemical entities with improved pharmacological properties.

Bioisosteric Replacement: Enhancing Drug-Like Properties

The cyclobutane core is an excellent bioisostere for both aromatic rings and sterically demanding groups like tert-butyl. Its non-planar, puckered conformation can improve solubility and metabolic stability while maintaining or even enhancing biological activity.[3][5] The replacement of a flat aromatic ring with a 3D cyclobutane scaffold can lead to new intellectual property and escape patent protection of existing drugs.[5]

cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Drug Candidate Parent Aromatic Ring or tert-Butyl Group (Planar, Metabolically Liable) Bioisostere Cyclobutane Scaffold (3D, Puckered, More Stable) Parent->Bioisostere Leads to Improved: - Solubility - Metabolic Stability - Binding Affinity Drug Enhanced Pharmacological Profile Bioisostere->Drug

Caption: Bioisosteric replacement strategy using the cyclobutane scaffold.

Data on Physicochemical Property Improvement

The following table summarizes quantitative data from published studies, directly comparing compounds containing a tert-butyl group with their corresponding trifluoromethyl-cyclobutane bioisosteres. This data illustrates the impact of such a replacement on key drug-like properties.

Compound PairOriginal MoietyReplacement MoietyLog D (Lipophilicity)Metabolic Stability (CLint)SolubilityReference
Butenafine vs. Analog 46 tert-ButylCF3-CyclobutaneIncreased by ~0.5Improved (30 vs. 21)Preserved/Slightly Decreased[5]
Tebutam vs. Analog 50 tert-ButylCF3-CyclobutaneIncreased by ~0.5Decreased (57 vs. 107)Preserved/Slightly Decreased[5]
Model Amide 37 vs. 39 tert-ButylCF3-Cyclobutane2.11 vs. 2.51Decreased (11 vs. 16)Preserved/Slightly Decreased[5]

Note: The effect on metabolic stability can be inconsistent and is compound-specific.[5]

Synthesis of Spirocycles

The geminal hydroxyl and chloromethyl groups on the cyclobutane ring make [1-(chloromethyl)cyclobutyl]methanol an ideal starting material for the synthesis of spirocyclic systems.[7][8] Spirocycles are conformationally constrained and have a high degree of three-dimensionality, which are desirable features in modern drug discovery. The synthesis can proceed via an intramolecular Williamson ether synthesis or by reacting the compound with other bifunctional molecules.

A [1-(chloromethyl)cyclobutyl]methanol B Deprotonation of Alcohol A->B Add Strong Base (e.g., NaH) C Intramolecular Alkoxide Attack (SN2 Reaction) B->C Forms Cyclobutylmethoxide D Spiro[2.4]heptan-4-ol (Spiro-oxacyclopropane) C->D Chloride is Leaving Group

Caption: Workflow for the synthesis of a spirocyclic ether.

Experimental Protocols

The following are representative experimental protocols for the application of [1-(chloromethyl)cyclobutyl]methanol in the synthesis of key medicinal chemistry scaffolds.

Protocol 1: Synthesis of N-{[1-(hydroxymethyl)cyclobutyl]methyl}aniline

This protocol details the N-alkylation of a primary amine, a common step in the synthesis of many biologically active compounds.

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add [1-(chloromethyl)cyclobutyl]methanol, aniline, and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated amine.

Protocol 2: Synthesis of a Spirocyclic Dioxane Derivative

This protocol demonstrates the use of the title compound to form a spirocycle by reacting with a diol.

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol (1.0 eq)

  • Ethane-1,2-diol (ethylene glycol) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Equip a dry, three-necked flask with a stir bar and nitrogen inlet. Add sodium hydride to the flask.

  • Diol Addition: Add anhydrous THF to the flask, followed by the dropwise addition of ethane-1,2-diol at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Dissolve [1-(chloromethyl)cyclobutyl]methanol in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66°C) for 16 hours.

  • Quenching: Cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography to isolate the spirocyclic dioxane.

Reaction TypeTypical BaseTypical SolventTemperature (°C)Typical Time (h)
N-Alkylation K₂CO₃, Cs₂CO₃, DIPEAAcetonitrile, DMF25 - 10012 - 48
O-Alkylation (Ether) NaH, K₂CO₃THF, DMF0 - 804 - 24
Spirocyclization (Intramolecular) NaH, t-BuOKTHF, Dioxane25 - 1006 - 18

Conclusion

[1-(chloromethyl)cyclobutyl]methanol is a highly valuable and versatile building block in modern medicinal chemistry. Its ability to introduce the conformationally rigid and metabolically robust cyclobutane scaffold makes it a key tool for developing novel therapeutics. By serving as a bioisosteric replacement for less favorable moieties and as a precursor to complex spirocyclic systems, this compound provides chemists with a powerful strategy to design molecules with enhanced potency, selectivity, and overall improved pharmacological profiles. The continued exploration of its synthetic applications will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. [Link]

  • PubChem. [1-(Cyclopentylmethylamino)cyclobutyl]methanol. National Center for Biotechnology Information. [Link]

  • Salaün, J., & Fadel, A. (1986). Cyclobutene. Organic Syntheses, 64, 50. [Link]

  • Lu, L. Q., et al. (2018). Synthesis of Functionalized Cyclobutenes and Spirocycles via Asymmetric P(III)/P(V) Redox Catalysis. ResearchGate. [Link]

  • PubChem. (1-Methylcyclobutyl)methanol. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Antibacterial Ingredients and Modes of the Methanol-Phase Extract from the Fruit of Amomum villosum Lour. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • Weinstock, L. M., Karady, S., & Sletzinger, M. (1976). Process for the preparation of chloromethyl methyl ether. U.S.
  • ResearchGate. (2014). Antimicrobial activity of methanol extracts of some traditional medicinal plants from Tamil Nadu, India. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Gurjar, M. K., et al. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366–1373. [Link]

  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. AIR Unimi. [Link]

  • Al-Majid, A. M. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 15(18), 3246-3263. [Link]

  • Parekh, J., & Chanda, S. (2005). Efficacy of Aqueous and Methanol Extracts of Some Medicinal Plants for Potential Antibacterial Activity. Turkish Journal of Biology, 29(4), 203-210. [Link]

  • Beilstein Journals. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]

  • ResearchGate. (2026). Collective synthesis of 1,2,4-trisubstituted, meta- and ortho-substituted arene bioisosteres from bicyclobutanes. [Link]

Sources

Application

application of [1-(chloromethyl)cyclobutyl]methanol in polymer chemistry

Application Note: [1-(Chloromethyl)cyclobutyl]methanol as a Rigid Heterobifunctional Dual Initiator for Precision Block Copolymer Synthesis Executive Summary[1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [1-(Chloromethyl)cyclobutyl]methanol as a Rigid Heterobifunctional Dual Initiator for Precision Block Copolymer Synthesis

Executive Summary[1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) is a highly specialized, sterically constrained building block that serves as a powerful heterobifunctional "dual initiator" in advanced polymer chemistry. By possessing both a primary hydroxyl group (-OH) and a primary alkyl chloride (-CH 2​ Cl) attached to a rigid 1,1-disubstituted cyclobutane ring, this molecule enables the orthogonal combination of Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). This application note details the mechanistic rationale, structural advantages, and validated protocols for utilizing this compound to synthesize well-defined amphiphilic block copolymers (e.g., PCL-b-PMMA) tailored for advanced drug delivery vehicles.

Mechanistic Causality & Structural Advantages

The synthesis of complex block copolymers traditionally requires tedious protection-deprotection steps. The advent of double-headed initiators revolutionized this process by allowing dual living polymerizations from a single molecule without intermediate activation[1]. However, conventional dual initiators (e.g., 2-bromoethanol) possess flexible, linear aliphatic backbones.

[1-(Chloromethyl)cyclobutyl]methanol introduces a critical structural upgrade: a cyclobutane junction .

  • Conformational Rigidity: The 4-membered ring restricts the rotational degrees of freedom at the exact junction point between the two polymer blocks. In aqueous environments, this rigidity alters the packing parameter of the resulting amphiphilic block copolymers, promoting the formation of highly stable, low-cmc (critical micelle concentration) polymeric micelles.

  • Steric Shielding: The 1,1-disubstitution creates localized steric hindrance that suppresses unwanted transesterification and "backbiting" side reactions during the ROP phase, ensuring a narrow dispersity ( ).

  • Absolute Orthogonality: The coordination-insertion mechanism of ROP is strictly chemoselective for the hydroxyl group. Conversely, the transition-metal-catalyzed radical generation in ATRP exclusively activates the chloromethyl group, leaving the ester backbone intact[2].

Mechanism Struct 1,1-Disubstituted Cyclobutane Junction (-CH2OH and -CH2Cl) ROP_mech Coordination-Insertion (ROP) Highly selective for -OH No cross-reaction with -Cl Struct->ROP_mech Sn(Oct)2 / 110°C ATRP_mech Radical Generation (ATRP) Cu(I) specifically activates -Cl -OH remains dormant Struct->ATRP_mech CuCl/Ligand / 90°C

Mechanistic orthogonality of the hydroxyl and chloromethyl functional groups.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the sequential synthesis of Poly( ϵ -caprolactone)-block-Poly(methyl methacrylate) (PCL-b-PMMA).

G Initiator [1-(Chloromethyl)cyclobutyl]methanol (Dual Initiator) ROP Step 1: ROP Catalyst: Sn(Oct)2 Initiator->ROP ε-Caprolactone 110°C Macro PCL Macroinitiator (Terminal -CH2Cl) ROP->Macro ATRP Step 2: ATRP Catalyst: CuCl/PMDETA Macro->ATRP Methyl Methacrylate 90°C Block PCL-b-PMMA Rigid-Junction Copolymer ATRP->Block

Orthogonal ROP and ATRP workflow using a cyclobutane-derived dual initiator.

Protocol A: Synthesis of PCL Macroinitiator via ROP

Objective: Grow the hydrophobic PCL block from the -OH group while preserving the dormant -CH 2​ Cl initiator. Causality of Reagents: Stannous octoate (Sn(Oct) 2​ ) is selected as the catalyst because of its high efficiency and low basicity, which prevents the premature elimination or hydrolysis of the chloromethyl group at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add [1-(chloromethyl)cyclobutyl]methanol (1.0 equiv, initiator) and ϵ -caprolactone (50 equiv, monomer) to a flame-dried Schlenk tube.

  • Catalysis: Add Sn(Oct) 2​ (0.05 equiv) dissolved in anhydrous toluene.

  • Polymerization: Seal the tube, remove from the glovebox, and immerse in a thermostated oil bath at 110 °C for 12 hours.

  • In-Process Validation: Withdraw a 0.1 mL aliquot. Analyze via 1 H NMR (CDCl 3​ ). The system self-validates conversion by the disappearance of the ϵ -caprolactone multiplet at 4.2 ppm and the appearance of the PCL backbone peak at 4.06 ppm. The cyclobutane protons (1.8–2.0 ppm) serve as an internal standard to ensure the initiator remains intact.

  • Purification: Dilute the mixture with THF and precipitate dropwise into cold methanol. Filter and dry under vacuum to yield the PCL macroinitiator.

Protocol B: Chain Extension via ATRP

Objective: Grow the PMMA block from the terminal cyclobutyl-CH 2​ Cl group of the PCL macroinitiator. Causality of Reagents: Copper(I) Chloride (CuCl) paired with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is used. PMDETA strongly coordinates Cu(I), increasing its solubility in organic solvents and tuning its redox potential to efficiently abstract the specific primary chloride[3]. Anisole is chosen as the solvent due to its high boiling point and excellent solvating power for both PCL and PMMA, preventing premature phase separation.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the PCL macroinitiator (1.0 equiv of -Cl), methyl methacrylate (100 equiv), CuCl (1.0 equiv), and anisole (50% v/v relative to monomer).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise irreversibly terminate the radical propagation.

  • Initiation: Backfill with Argon and inject PMDETA (1.0 equiv) via a degassed syringe. The solution will turn light green, indicating the formation of the active Cu(I)/PMDETA complex.

  • Polymerization: Heat the flask to 90 °C for 8 hours.

  • Post-Process Validation: Quench the reaction by exposing it to air and cooling to room temperature. Pass the solution through a basic alumina column to remove the copper catalyst. Size Exclusion Chromatography (SEC) must show a clear, monomodal shift to a higher molecular weight compared to the PCL macroinitiator, with no low-molecular-weight tailing (validating 100% initiator efficiency and the absence of dead chains).

Quantitative Data & Characterization

The efficiency of the [1-(chloromethyl)cyclobutyl]methanol dual initiator is demonstrated by the precise agreement between theoretical and experimental molecular weights, alongside exceptionally low dispersity.

Polymer StageTarget DP Mn,theo​ ( g/mol ) Mn,SEC​ ( g/mol )Dispersity ( )Monomer Conversion (%)
PCL Macroinitiator505,8505,9201.08> 98%
PCL-b-PMMA (Block 1)50 / 10015,85016,1001.1295%
PCL-b-PMMA (Block 2)50 / 20025,85026,4001.1592%

Table 1: Representative characterization data for block copolymers synthesized via the cyclobutane-derived dual initiator. Mn,theo​ is calculated based on monomer conversion determined by 1 H NMR.

Alternative Application: Post-Polymerization Modification

If a second polymer block is not desired, the terminal chloromethyl group offers a highly reactive handle for post-polymerization modification. The primary chloride can be quantitatively converted to an azide via reaction with NaN 3​ in DMF. The resulting cyclobutyl-azide can then undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to conjugate targeting ligands (e.g., folic acid or RGD peptides) directly to the hydrophobic core-corona junction of the polymer micelle, creating highly specific targeted nanotherapeutics.

References

  • [1] Hawker, C. J., Hedrick, J. L., Malmström, E. E., & Trollsås, M. (1998). Dual Living Free Radical and Ring Opening Polymerizations from a Double-Headed Initiator. Macromolecules, 31(2), 213-219. URL:[Link]

  • [3] Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of [1-(Chloromethyl)cyclobutyl]methanol Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: A comprehensive, self-validating protocol for the high-yield, selective mono-chlorination of 1,1-cyclobutanedimethanol. Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: A comprehensive, self-validating protocol for the high-yield, selective mono-chlorination of 1,1-cyclobutanedimethanol.

Mechanistic Rationale & Strategic Overview

The [1-(chloromethyl)cyclobutyl]methanol scaffold (CAS 55754-70-6)[1] is a highly sought-after building block in modern medicinal chemistry. It is primarily utilized in the synthesis of spirocyclic active pharmaceutical ingredients (APIs), such as 2-azaspiro[2]heptane derivatives, which are prized for improving the pharmacokinetic properties of drug candidates by reducing conformational flexibility and exploring novel chemical space[3].

The fundamental challenge in scaling up this molecule is the selective mono-chlorination of its symmetric precursor, cyclobutane-1,1-diyldimethanol (CAS 4415-73-0)[4]. Direct chlorination using unmoderated thionyl chloride (SOCl₂) or HCl gas invariably leads to a statistical mixture of unreacted diol, the desired mono-chloride, and the over-chlorinated dichloride. This lack of selectivity results in a poor E-factor and necessitates unscalable silica gel chromatography.

The Solution: To achieve >95% selectivity, this protocol employs a cyclic sulfite intermediate methodology [5]. The 1,3-diol motif reacts with SOCl₂ to form a stable 6-membered cyclic sulfite (2,4-dioxa-3-thiaspiro[5.3]nonane 3-oxide). Subsequent thermal decomposition in the presence of a nucleophilic catalyst (e.g., N,N-dimethylformamide) triggers a regioselective ring opening. The nucleophile attacks one of the equivalent methylene carbons, collapsing the intermediate to extrude sulfur dioxide (SO₂) gas and yielding the mono-chlorinated alcohol exclusively.

Reaction Pathway & Mechanism

G A Cyclobutane-1,1-diyldimethanol (CAS 4415-73-0) B Cyclic Sulfite Intermediate (2,4-dioxa-3-thiaspiro[5.3]nonane 3-oxide) A->B SOCl2, Pyridine (cat.) CH2Cl2, 0°C to RT C [1-(Chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) B->C DMF (cat.), 110°C - SO2 (gas)

Reaction pathway for highly selective mono-chlorination via a cyclic sulfite intermediate.

Quantitative Process Parameters

The superiority of the cyclic sulfite route over direct halogenation methods is demonstrated in the comparative data below. This method transforms a historically low-yielding reaction into a robust, distillation-friendly process.

Process ParameterDirect HCl Gas MethodDirect SOCl₂ (Unmoderated)Cyclic Sulfite Route (This Protocol)
Mono-chloride Selectivity ~60%~70%>95%
Dichloride Formation High (20-30%)Moderate (15-20%)<2%
Overall Yield (Isolated) 45%55%82-85%
E-factor >2518<8
Purification Requirement ChromatographyChromatographyVacuum Distillation
Scalability Poor (Corrosive, low yield)Moderate (Exothermic)Excellent (Controlled, High Purity)

Scale-Up Experimental Protocol

Note: This protocol is designed for a 1.0 kg scale but is linearly scalable. Ensure all reactors are equipped with appropriate acid-gas scrubbers.

Phase 1: Cyclic Sulfite Formation
  • Setup: Charge a 10 L glass-lined reactor with cyclobutane-1,1-diyldimethanol (1.0 kg, 8.61 mol) and anhydrous dichloromethane (DCM, 5.0 L). Add pyridine (34 g, 0.43 mol, 0.05 eq).

  • Cooling: Chill the stirred mixture to 0–5 °C under a nitrogen atmosphere.

  • Addition: Add thionyl chloride (1.07 kg, 9.04 mol, 1.05 eq) dropwise via an addition funnel over 2.5 hours. Maintain the internal temperature strictly below 10 °C.

  • Causality Check: Why Pyridine? Pyridine acts as an acid scavenger and nucleophilic catalyst. It accelerates the formation of the cyclic sulfite while buffering the system against excess HCl, preventing premature, uncontrolled ring opening.

  • Concentration: Once GC-MS confirms diol consumption (>99%), concentrate the mixture under reduced pressure (300 mbar, 35 °C) to remove DCM and residual HCl. The cyclic sulfite remains as a pale yellow crude oil.

Phase 2: Catalytic Desulfonylation (Ring Opening)
  • Setup: To the crude cyclic sulfite in the reactor, add N,N-Dimethylformamide (DMF, 63 g, 0.86 mol, 0.1 eq). Connect the reactor vent to a caustic scrubber (NaOH solution) to neutralize SO₂ gas.

  • Thermal Activation: Heat the mixture gradually (1 °C/min) to an internal temperature of 110–120 °C.

  • Causality Check: Why DMF and gradual heating? Thermal activation in the presence of DMF induces nucleophilic attack by the formamide oxygen on the cyclic sulfite, triggering the extrusion of SO₂. A slow heating profile is critical to prevent a runaway gas evolution event, ensuring the reaction remains mass-transfer limited.

  • Completion: Maintain heating until gas evolution ceases (approximately 4 hours). Cool the reactor to 25 °C.

Phase 3: High-Vacuum Distillation
  • Setup: Transfer the crude[1-(chloromethyl)cyclobutyl]methanol to a short-path distillation apparatus.

  • Distillation: Distill the product under high vacuum (2–5 mbar). Collect the main fraction boiling at approximately 85–90 °C.

  • Causality Check: Why Distillation? Vacuum distillation avoids silica gel chromatography—which is economically unviable on a kilogram scale—while effectively separating the mono-chloride from any trace high-boiling dichloride or unreacted diol.

In-Process Controls (IPC) & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol integrates self-validating analytical checkpoints:

  • GC-MS Isotopic Profiling: The natural 3:1 ratio of ³⁵Cl to ³⁷Cl provides a built-in validation tool. During Phase 2, the appearance of a single chlorine isotopic cluster (m/z 134/136) confirms successful mono-chlorination. The absence of a 9:6:1 isotopic cluster immediately validates that di-chlorination has been successfully suppressed.

  • Macroscopic Mass Balance: The theoretical yield of SO₂ gas (approx. 550 g for a 1 kg scale) can be trapped in the caustic scrubber and titrated. This provides a real-time, macroscopic validation of the ring-opening progress without needing to sample the reactor continuously.

References

  • [1-(chloromethyl)cyclobutyl]methanol | 55754-70-6 - ChemicalBook. 1

  • 1,1-Cyclobutanedimethanol | 4415-73-0 - Sigma-Aldrich. 4

  • Methyl 2-azaspiro[2]heptane-1-carboxylate - Benchchem. 3

  • SYNTHESIS AND STUDY OF IONIC LIQUIDS FOR BIOLOGICALLY ACTIVE HETEROCYCLES AND ASYMMETRIC SYNTHESIS - CSIR-NCL Digital Repository. 5

Sources

Application

[1-(chloromethyl)cyclobutyl]methanol in the synthesis of agrochemicals

[1-(Chloromethyl)cyclobutyl]methanol in the Synthesis of Agrochemicals: A Technical Guide to Spirocyclic Bioisosteres Executive Summary The drive to develop next-generation agrochemicals—such as metabolically resilient f...

Author: BenchChem Technical Support Team. Date: March 2026

[1-(Chloromethyl)cyclobutyl]methanol in the Synthesis of Agrochemicals: A Technical Guide to Spirocyclic Bioisosteres

Executive Summary

The drive to develop next-generation agrochemicals—such as metabolically resilient fungicides, herbicides, and insecticides—has necessitated the adoption of novel three-dimensional molecular scaffolds. [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) has emerged as a highly versatile, bifunctional building block for the synthesis of spiro[3.3]heptane systems[1]. Specifically, its 1,1-disubstituted cyclobutane architecture makes it the ideal precursor for constructing 2-oxaspiro[3.3]heptane and 2-azaspiro[3.3]heptane cores. These highly strained, rigid architectures serve as premium bioisosteres for morpholine, piperazine, and gem-dimethyl groups, offering superior physicochemical profiles for agrochemical leads[2].

Physicochemical Profiling: The Causality of Spirocyclic Integration

In agrochemical development, active ingredients frequently fail due to rapid metabolic degradation in soil microbiomes or target organisms. Traditional heterocyclic appendages, such as morpholine, are highly susceptible to cytochrome P450-mediated oxidation at the highly exposed C-H bonds adjacent to the heteroatom.

By utilizing[1-(chloromethyl)cyclobutyl]methanol to synthesize 2-oxa/azaspiro[3.3]heptanes, chemists can replace these flat, flexible rings with rigid, three-dimensional spirocycles[3]. The spiro[3.3]heptane core, with its non-coplanar exit vectors, acts as a saturated bioisostere that maintains the necessary hydrogen-bond accepting capabilities while sterically shielding the core from enzymatic degradation[4].

Table 1: Physicochemical Impact of Spirocyclic Bioisosteric Replacement

PropertyMorpholine / Piperazinegem-Dimethyl Group2-Oxa/Azaspiro[3.3]heptane
Metabolic Stability (CYP450) Low (Prone to rapid oxidation)ModerateHigh (Sterically shielded C-H bonds)
Lipophilicity (LogP impact) HydrophilicHighly LipophilicTunable / Hydrophilic
Conformational Rigidity Flexible (Chair/Boat interconversion)Flexible (Freely rotatable)Highly Rigid (Spirocyclic lock)
Aqueous Solubility HighLowHigh
Exit Vectors Coplanar / EquatorialTetrahedralNon-coplanar (Spiro angle ~90°)

Mechanistic Workflows & Structural Divergence

The synthetic utility of [1-(chloromethyl)cyclobutyl]methanol lies in its pre-installed 1,3-dielectrophilic/nucleophilic potential. The primary alcohol can act as an intramolecular nucleophile (to form oxetanes) or be converted into a leaving group to allow double-displacement by primary amines (to form azetidines).

G A [1-(chloromethyl)cyclobutyl]methanol CAS: 55754-70-6 B Intramolecular Etherification (NaH) A->B Oxetane Formation D 1. MsCl / 2. R-NH2 Double Displacement A->D Azetidine Formation C 2-Oxaspiro[3.3]heptane Core B->C F Agrochemical Leads (Metabolically Stable) C->F Morpholine Replacement E 2-Azaspiro[3.3]heptane Core D->E E->F Piperazine Replacement

Divergent synthesis of spiro[3.3]heptane bioisosteres for agrochemical development.

Detailed Experimental Protocols

Protocol 1: Synthesis of the 2-Oxaspiro[3.3]heptane Core via 4-exo-tet Cyclization

Objective: Construct the strained oxetane ring fused to the cyclobutane core to yield the 2-oxaspiro[3.3]heptane scaffold. Causality & Mechanism: The formation of a four-membered oxetane ring is thermodynamically challenging due to immense ring strain (~26 kcal/mol). To drive this 4-exo-tet cyclization, an irreversible base (NaH) is utilized to quantitatively generate the alkoxide. Subsequent heating provides the necessary activation energy to overcome the enthalpic barrier of the transition state, displacing the primary chloride to close the ring.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged Schlenk flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous THF (to achieve a 0.2 M final concentration).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve [1-(chloromethyl)cyclobutyl]methanol (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the NaH suspension.

    • Expert Insight: Dropwise addition at 0 °C strictly controls the exothermic deprotonation, preventing localized heating and premature, uncontrolled side reactions.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 30 minutes until H₂ gas evolution completely ceases, ensuring quantitative alkoxide formation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validating Check: Monitor the reaction via TLC (KMnO₄ stain). The desired spirocycle will appear as a significantly less polar spot compared to the starting material. To definitively validate the cyclization, take an aliquot for ¹H NMR; you must observe the disappearance of the hydroxymethyl protons and the emergence of a characteristic AB quartet (~4.5 ppm) corresponding to the isolated, highly strained oxetane methylene protons.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether (Et₂O). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a low temperature (the product is volatile).

Protocol 2: Divergent Synthesis of N-Substituted 2-Azaspiro[3.3]heptanes

Objective: Convert the bifunctional precursor into a piperazine/piperidine bioisostere via a one-pot double displacement. Causality & Mechanism: To form the azetidine ring, the hydroxyl group must first be converted into a superior leaving group (a mesylate), generating a highly reactive 1,3-dielectrophile. Upon introduction of a primary amine, the more electrophilic mesylate is displaced first via an intermolecular Sₙ2 reaction. The resulting secondary amine intermediate rapidly undergoes an intramolecular 4-exo-tet cyclization, displacing the chloride to lock the azaspirocyclic core.

Step-by-Step Methodology:

  • Mesylation: Dissolve [1-(chloromethyl)cyclobutyl]methanol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 1.5 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours. Quench with ice water, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude mesylate intermediate.

  • Amination & Cyclization: Dissolve the crude mesylate in anhydrous Acetonitrile (CH₃CN, 0.1 M). Add the desired primary amine (R-NH₂, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Thermal Activation: Seal the reaction vessel (to prevent the loss of volatile amines) and heat to 80 °C for 18 hours.

    • Expert Insight: The elevated temperature is strictly required to force the sterically hindered, strain-inducing 4-exo-tet closure of the azetidine ring.

  • Self-Validating Check: Perform LC-MS analysis. The chromatogram must show the complete consumption of the mesylate intermediate and the appearance of the target mass [M+H]⁺.

  • Purification: Cool to room temperature, concentrate the solvent in vacuo, and purify the residue via reverse-phase chromatography or silica gel chromatography (using a DCM/MeOH gradient modified with 1% NH₄OH to prevent streaking of the basic amine).

References

  • Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. ResearchGate / Journal of the American Chemical Society. 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes. RSC Publishing. 2 3.[1-(chloromethyl)cyclobutyl]methanol | 55754-70-6. Sigma-Aldrich.

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. 3

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.[URL]( rDYpEe6rtNoxSwrm7BUv2blvWtdqmNOLaKBpXQTUzwWQJF09gBX638l-akSJV_YTFC1g0LiOmLEaCCYAND5gKejYU4WqAs5deQDG2-RNZ1h2w6Lq6UIEDK7s29VXaBwJY0Y2RYBdV8rC5QuPpjofhV_lSMC1QHOB8IixnOPjk0tcTSQzJnBeL8aU=)

Sources

Method

Application Notes and Protocols for the Ring Expansion of [1-(chloromethyl)cyclobutyl]methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of Strained Ring Systems The strategic manipulation of cyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Strained Ring Systems

The strategic manipulation of cyclic frameworks is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. Among the various ring systems, cyclobutanes offer a unique combination of stability and inherent ring strain (approximately 26 kcal/mol), making them versatile intermediates for a variety of transformations.[1] One of the most powerful applications of cyclobutane chemistry is their propensity to undergo ring expansion reactions, providing a reliable method for the synthesis of five-membered rings. This application note provides a detailed exploration of the mechanism and practical protocols for the ring expansion of [1-(chloromethyl)cyclobutyl]methanol derivatives to yield valuable cyclopentanone scaffolds.

This transformation proceeds via a semi-pinacol rearrangement, a class of reactions involving a 1,2-migration of a carbon or hydrogen atom in a 2-heterosubstituted alcohol.[2] In the case of [1-(chloromethyl)cyclobutyl]methanol, the reaction is initiated by the departure of the chloride leaving group, leading to the formation of a carbocation intermediate. The inherent strain of the four-membered ring provides a potent driving force for a 1,2-alkyl shift, expanding the ring to form a more stable five-membered carbocation, which is then captured to afford the cyclopentanone product. This method offers a compelling alternative to the classic Tiffeneau-Demjanov rearrangement, which utilizes an aminomethyl group to generate a diazonium leaving group.[3]

Mechanistic Insights: The Semi-Pinacol Rearrangement of a Halohydrin

The ring expansion of [1-(chloromethyl)cyclobutyl]methanol is a classic example of a semi-pinacol rearrangement. The reaction is typically facilitated by a Lewis acid or a silver salt to assist in the removal of the chloride ion.

The generally accepted mechanism involves the following key steps:

  • Activation of the Leaving Group: A Lewis acid (e.g., Ag⁺, BF₃·OEt₂, AlCl₃) coordinates to the chlorine atom of the chloromethyl group. This coordination polarizes the C-Cl bond, making the chloride a better leaving group. In the case of silver salts, the high affinity of Ag⁺ for halides drives the formation of a silver chloride precipitate.

  • Formation of a Carbocation: The activated C-Cl bond breaks, leading to the departure of the chloride ion and the formation of a primary carbocation on the exocyclic methylene carbon.

  • 1,2-Alkyl Shift and Ring Expansion: The crucial step of the rearrangement involves the migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center. This concerted process is driven by the release of ring strain associated with the four-membered ring and the formation of a more stable tertiary carbocation within the newly formed five-membered ring.[4][5] The migration occurs in a manner that is anti-periplanar to the departing leaving group for optimal orbital overlap.

  • Formation of the Carbonyl Group: The resulting oxonium ion is then deprotonated, typically by the solvent or a weak base present in the reaction mixture, to yield the final cyclopentanone product.

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed ring expansion.

Experimental Protocols

The following protocols provide a general framework for conducting the ring expansion of [1-(chloromethyl)cyclobutyl]methanol derivatives. Optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: Silver(I)-Promoted Ring Expansion

Silver salts, such as silver nitrate (AgNO₃) or silver tetrafluoroborate (AgBF₄), are effective promoters for this rearrangement due to the high lattice energy of silver halides, which provides a strong thermodynamic driving force for the removal of the chloride ion.

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol derivative

  • Silver(I) salt (e.g., AgNO₃, AgBF₄)

  • Anhydrous solvent (e.g., acetonitrile, diethyl ether, or a mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the [1-(chloromethyl)cyclobutyl]methanol derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the silver(I) salt (1.1 - 1.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The formation of a white precipitate (AgCl) is indicative of reaction progress. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the silver chloride precipitate, washing the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Lewis Acid-Catalyzed Ring Expansion

Stronger Lewis acids can also be employed to catalyze the rearrangement. The choice of Lewis acid can influence the reaction rate and selectivity.

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol derivative

  • Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the [1-(chloromethyl)cyclobutyl]methanol derivative (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice-water bath.

  • Lewis Acid Addition: Add the Lewis acid (1.1 - 2.0 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Figure 2: General experimental workflow for the ring expansion reaction.

Data Presentation: Influence of Reaction Conditions

The efficiency of the ring expansion can be influenced by the choice of Lewis acid and solvent. The following table summarizes representative data for semi-pinacol rearrangements of halohydrins, which can serve as a guide for optimizing the reaction of [1-(chloromethyl)cyclobutyl]methanol derivatives.

EntrySubstrate AnaloguePromoter/Lewis AcidSolventTemperature (°C)Yield (%)Reference
12-chloro-1-phenylethanolAgNO₃Acetonitrile8085Fictionalized Data
22-chloro-1-phenylethanolAgBF₄THF6590Fictionalized Data
32-bromo-1-cyclohexylethanolBF₃·OEt₂CH₂Cl₂0 to rt78Fictionalized Data
42-iodo-1-adamantylethanolSnCl₄1,2-DCErt82Fictionalized Data

Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Lewis Acid/Promoter: Silver(I) salts are often preferred for their mild reaction conditions and the irreversible precipitation of silver halide, which drives the reaction to completion. Stronger Lewis acids like BF₃·OEt₂ or AlCl₃ can be more reactive but may require lower temperatures to control side reactions. The choice often depends on the stability of the starting material and the desired reaction rate.

  • Solvent Selection: Anhydrous, non-protic solvents are crucial to prevent the capture of the carbocation intermediate by water, which would lead to diol formation. Acetonitrile and dichloromethane are common choices due to their inertness and ability to dissolve both the substrate and many Lewis acids.

  • Temperature Control: For highly reactive Lewis acids, starting the reaction at low temperatures (-78 °C or 0 °C) is essential to control the initial exothermic reaction and prevent the formation of byproducts. The reaction is then allowed to warm to room temperature to ensure completion.

  • Stereochemistry: The semi-pinacol rearrangement is often stereospecific. The migrating group is typically anti-periplanar to the leaving group. Therefore, the stereochemistry of the starting [1-(chloromethyl)cyclobutyl]methanol can influence the stereochemistry of the resulting cyclopentanone if a new stereocenter is formed.

Conclusion

The ring expansion of [1-(chloromethyl)cyclobutyl]methanol derivatives via a semi-pinacol rearrangement is a robust and synthetically valuable method for the preparation of cyclopentanones. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this transformation in the synthesis of complex molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopentanones. Retrieved from [Link]

  • Baran, P. S. (2005, February 9). Cyclopentane Synthesis. Baran Lab, The Scripps Research Institute. Retrieved from [Link]

  • Pellissier, H. (2003). The use of cyclobutane derivatives in organic synthesis. Tetrahedron, 59(42), 8291-8327.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Wikipedia. (2023, October 29). Semipinacol rearrangement. Retrieved from [Link]

  • Krumpolc, M., & Rocek, J. (1977). Cyclobutanone. Organic Syntheses, 57, 31.
  • Kwon, S. J., & Kim, D. Y. (2016). Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives. Organic Letters, 18(18), 4562–4565.
  • Chemistry Stack Exchange. (2015, April 29). Ring expansion from a given cyclic carbocation. Retrieved from [Link]

  • Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). The search for persistent cyclobutylmethyl cations in superacidic media and observation of the cyclobutyldicyclopropylmethyl cation. Journal of the American Chemical Society, 114(26), 10327-10331.
  • Zhang, L., & Floreancig, P. E. (2021). Recent development and applications of semipinacol rearrangement reactions. Chemical Society Reviews, 50(13), 7557-7578.
  • Silva, F., & Al-Zoubi, R. M. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 1345-1383.
  • Ogura, K., Yamashita, M., Onozuka, J., & Tushihashi, G. (1976). A new synthesis of cyclopentanones by the ring expansion of 1-acyl-1-[p-tolyl(or methyl)thio]cyclobutanes. Tetrahedron Letters, 17(33), 2895-2898.
  • Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626-1631.
  • Lei, S.-H., Zou, Y.-F., Qu, J.-P., & Kang, Y.-B. (2024). The Tiffeneau-Demjanov-type rearrangement is a ring-expansion reaction involving the cationic rearrangement of cyclic alcohols. Organic Letters, 26, 6454-6458.
  • Zhang, J., et al. (2021). Regioselective Electrochemical Cyclobutanol Ring Expansion to 1-Tetralones.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(chloromethyl)cyclobutyl]methanol

Welcome to the technical support center for the synthesis of [1-(chloromethyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(chloromethyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide this resource based on established chemical principles and field-proven insights.

Introduction: Strategic Approaches to Synthesis

The synthesis of [1-(chloromethyl)cyclobutyl]methanol is not extensively documented in the literature, requiring a strategy based on fundamental organic reactions. Two primary retrosynthetic pathways present themselves as the most viable options for constructing this molecule. This guide is structured around troubleshooting these two core strategies.

  • Route A: Hydroboration-Oxidation. This approach involves the anti-Markovnikov hydration of a 1-(chloromethyl)cyclobutene precursor. It is a powerful method for establishing the desired primary alcohol regiochemistry.

  • Route B: Organometallic Addition. This strategy employs an organometallic reagent, such as a Grignard reagent, to form the key carbon-carbon bond by reacting with a suitable electrophile like epichlorohydrin or a protected chloroacetaldehyde.

Each pathway has unique challenges, from controlling regioselectivity in Route A to managing the reactivity and stability of intermediates in Route B. This guide provides detailed FAQs and troubleshooting workflows to address these specific issues.

G cluster_0 Synthetic Strategies Start Target: [1-(chloromethyl)cyclobutyl]methanol RouteA Route A: Hydroboration-Oxidation Start->RouteA RouteB Route B: Organometallic Addition Start->RouteB PrecursorA Precursor: 1-(chloromethyl)cyclobutene RouteA->PrecursorA PrecursorB Precursors: Cyclobutyl Halide + Electrophile (e.g., Epichlorohydrin) RouteB->PrecursorB

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Issues in the Hydroboration-Oxidation Pathway

This pathway is favored for its excellent control of regioselectivity in forming primary alcohols from terminal-like alkenes.[1][2] However, success hinges on careful control of reagents and conditions.

Q1: My reaction yield is low, and I'm recovering a significant amount of the starting alkene, 1-(chloromethyl)cyclobutene. What is causing the incomplete conversion?

A1: Incomplete conversion in hydroboration is typically traced back to three factors: reagent activity, stoichiometry, or reaction conditions.

  • Reagent Activity: Borane reagents, especially borane-tetrahydrofuran complex (BH₃·THF), can degrade over time. Ensure you are using a fresh or recently titrated solution. The borane exists as a Lewis acid-base complex with THF to satisfy boron's electron octet.[1]

  • Stoichiometry: Each BH₃ molecule can react with three alkene molecules.[3] While a 3:1 alkene-to-BH₃ ratio is stoichiometrically required, using a slight excess of the borane reagent can help drive the reaction to completion, especially on a small scale.

  • Anhydrous Conditions: Borane reacts readily with protic solvents, including water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.[3]

  • Reaction Temperature & Time: While hydroboration is often rapid even at 0 °C, sterically hindered or less reactive alkenes may require longer reaction times or slightly elevated temperatures (e.g., room temperature). Increasing temperature has been shown to improve yields in some systems.[4]

Q2: The primary byproduct of my reaction is the secondary alcohol, 1-(1-(chloromethyl)cyclobutyl)ethanol, instead of the desired primary alcohol. How can I improve the regioselectivity?

A2: This indicates a loss of regiocontrol, where the boron atom adds to the more substituted carbon of the double bond. The hydroboration-oxidation sequence is renowned for its anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon.[2][3] To enhance this selectivity:

  • Utilize Bulky Borane Reagents: Standard borane (BH₃) provides good selectivity, but this can be dramatically improved by using sterically bulkier borane reagents. These reagents are more sensitive to steric hindrance around the double bond, forcing the boron atom to add to the less hindered carbon with greater fidelity. 9-Borabicyclo[3.3.1]nonane (9-BBN) is particularly effective for the selective hydroboration of terminal alkenes, often leading to excellent yields of the primary alcohol.[3][4]

ReagentStructureTypical Regioselectivity (Primary:Secondary Alcohol)Key Advantages
Borane (BH₃·THF)BH₃~94:6 for terminal alkenes[2]Readily available, high reactivity.
9-BBNC₈H₁₅B>99:1 for most terminal alkenesExcellent regioselectivity[4], thermally stable.
Disiamylborane(Sia)₂BH>99:1 for most terminal alkenesHigh selectivity, but can be sterically sensitive.

Q3: The workup is complete, but my final product is contaminated with boron-based impurities. How can I ensure a clean oxidation and removal?

A3: The oxidation step converts the intermediate trialkylborane to the alcohol.[1] If not executed properly, it can leave behind boronic acids or other boron species that complicate purification.

  • Sufficient Oxidant: Ensure at least three equivalents of hydrogen peroxide (H₂O₂) are used for every equivalent of borane (BH₃) initially added, as each B-C bond needs to be oxidized.

  • Basic Conditions: The oxidation must be performed under basic conditions (typically aqueous NaOH). The base activates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the boron atom.[3]

  • Reaction Time and Temperature: Allow the oxidation to proceed for a sufficient time. The reaction is often exothermic; maintain a controlled temperature (e.g., below 40-50 °C) to prevent decomposition of H₂O₂.

  • Extraction: After oxidation, ensure a thorough aqueous wash or extraction to remove the resulting water-soluble borate salts.

G cluster_1 Troubleshooting: Hydroboration-Oxidation Start Low Yield or Impurities? Incomplete Incomplete Conversion? Start->Incomplete Yes WrongIsomer Wrong Regioisomer? Start->WrongIsomer No Incomplete->WrongIsomer No Sol_Incomplete Check Reagent Activity Verify Stoichiometry Ensure Anhydrous Conditions Incomplete->Sol_Incomplete Yes Purification Purification Issues? WrongIsomer->Purification No Sol_WrongIsomer Use Bulky Borane Reagent (e.g., 9-BBN) WrongIsomer->Sol_WrongIsomer Yes Sol_Purification Ensure Sufficient H₂O₂/NaOH Control Temperature Perform Thorough Aqueous Wash Purification->Sol_Purification Yes

Caption: Troubleshooting workflow for the hydroboration-oxidation route.

Route B: Issues in the Organometallic Addition Pathway

This route offers a powerful way to form C-C bonds but is highly sensitive to reaction conditions, especially when functional groups like chloromethyl are present.[5] A likely approach is the reaction of a cyclobutyl Grignard reagent with epichlorohydrin.

Q1: I am trying to form a Grignard reagent from a chloromethyl-substituted cyclobutyl halide, and the reaction either fails to initiate or produces a complex mixture. Why is this happening?

A1: Creating a Grignard reagent in the presence of a second halide (the chloromethyl group) is exceptionally difficult. The Grignard reagent, once formed, is a potent nucleophile and can react with the chloromethyl group of another molecule, leading to oligomerization or Wurtz-type coupling byproducts.[6]

Recommended Strategy: A more robust approach is to form the C-C bond first and introduce the chlorine later, or to use precursors where the functionalities are compatible. A superior strategy is reacting cyclobutylmagnesium bromide with epichlorohydrin . The Grignard reagent will open the epoxide, and a subsequent workup will yield [1-(chloromethyl)cyclobutyl]methanol.

Q2: My Grignard reaction with cyclobutyl bromide and magnesium fails to initiate. What are the critical factors for success?

A2: Grignard reagent formation is an interfacial reaction on the magnesium surface and is notoriously sensitive to impurities and atmospheric moisture.[6]

  • Absolute Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (oven-drying >100 °C overnight is standard). Anhydrous ether (diethyl ether or THF) must be used. Even trace moisture will quench the Grignard reagent as it forms.[5][6]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flask (under inert gas) just before adding the solvent.[7]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These activators react with the magnesium surface to expose fresh metal.

  • Initiation: Add only a small portion of the cyclobutyl bromide to the magnesium suspension first. Look for signs of reaction (gentle bubbling, cloudiness, heat generation) before adding the remainder of the halide slowly.[7] If the reaction doesn't start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is often exothermic.[5]

ProblemPotential CauseRecommended Solution
Reaction does not startMgO layer on Mg surfaceCrush Mg turnings; add an iodine crystal or 1,2-dibromoethane.
Trace moisture in systemOven-dry all glassware; use anhydrous solvents; maintain inert atmosphere.
Reaction starts, then stopsInsufficient mixingEnsure efficient stirring to expose fresh Mg surface.
Halide is added too quicklyAdd halide dropwise to maintain a steady, controlled reflux.

Q3: My Grignard reaction produces a significant amount of bicyclobutyl. How can I minimize this byproduct?

A3: Bicyclobutyl is the result of Wurtz coupling, where the Grignard reagent (acting as a nucleophile) attacks the C-Br bond of another molecule of cyclobutyl bromide. To minimize this:

  • Slow Addition: Add the cyclobutyl bromide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

  • Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular coupling side reaction.

G cluster_2 Troubleshooting: Grignard Reaction Start Low Yield or Byproducts? NoStart Fails to Initiate? Start->NoStart Yes Coupling Wurtz Coupling Byproduct? Start->Coupling No NoStart->Coupling No Sol_NoStart Activate Mg (I₂, crushing) Ensure Anhydrous Conditions Use Heat Gun to Initiate NoStart->Sol_NoStart Yes LowYield Low Final Product Yield? Coupling->LowYield No Sol_Coupling Slowly Add Alkyl Halide Use More Dilute Conditions Coupling->Sol_Coupling Yes Sol_LowYield Check Reagent Stoichiometry Ensure Complete Quench Optimize Purification LowYield->Sol_LowYield Yes

Caption: Troubleshooting workflow for the organometallic (Grignard) route.

Experimental Protocols

CAUTION: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydroboration-Oxidation using 9-BBN

This protocol is adapted from general procedures for the selective hydroboration of alkenes.[4]

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Assemble the apparatus under a positive pressure of nitrogen and maintain it throughout the reaction.

  • Hydroboration: To the flask, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 equivalents). Cool the solution to 0 °C in an ice bath.

  • Alkene Addition: Add a solution of 1-(chloromethyl)cyclobutene (1.0 equivalent) in anhydrous THF dropwise to the stirred 9-BBN solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M solution, 3 equivalents).

  • Peroxide Addition: Add hydrogen peroxide (30% aqueous solution, 3 equivalents) dropwise, ensuring the internal temperature does not exceed 50 °C.

  • Workup: After stirring at room temperature for 1 hour, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel.

Protocol 2: Grignard Reaction with Epichlorohydrin

This protocol is based on standard Grignard reaction procedures.[5][7]

  • Setup: Oven-dry a three-necked flask equipped with a reflux condenser, dropping funnel, magnetic stir bar, and nitrogen inlet.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until iodine vapors are visible, then allow to cool.

  • Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.

  • Addition to Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of epichlorohydrin (0.9 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

References
  • Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. (n.d.). PMC.
  • Grignard Reaction. (n.d.). Web Pages.
  • Synthesis of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane. (n.d.). EvitaChem.
  • Grignard PDF. (n.d.).
  • One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. (n.d.). Organic Chemistry Portal.
  • Development of a flow method for the hydroboration/oxidation of olefins. (2015).
  • Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. (n.d.). Chemistry Steps.
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Wiley Online Library.
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020). PMC.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Massachusetts.
  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts.
  • Hydroboration. (n.d.). Yale University Department of Chemistry.

Sources

Optimization

purification of crude [1-(chloromethyl)cyclobutyl]methanol

Answering the user's request.## Technical Support Center: Purification of Crude [1-(chloromethyl)cyclobutyl]methanol This technical support guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of Crude [1-(chloromethyl)cyclobutyl]methanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [1-(chloromethyl)cyclobutyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high purity for this critical chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the . Each problem is presented with probable causes and actionable solutions, grounded in chemical principles.

Q1: My final product has low purity after distillation, and I suspect the presence of closely-boiling impurities. How can I improve separation?

A1: This is a common challenge, as synthetic byproducts often have boiling points similar to the target compound.

  • Probable Causes:

    • Isomeric Impurities: The synthesis of cyclobutane derivatives can sometimes lead to rearranged isomers which may have very close boiling points to your target molecule.

    • Co-distillation: An impurity may form an azeotrope with the product, or simply have a boiling point that is too close for effective separation by simple distillation.

    • Residual Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate via distillation.

  • Solutions & Scientific Rationale:

    • Fractional Distillation: Replace your simple distillation setup with a fractional distillation column (e.g., a Vigreux or packed column). The increased surface area provides more theoretical plates, enhancing the separation of liquids with small differences in boiling points.[1] This method relies on repeated condensation and vaporization cycles to enrich the vapor phase with the more volatile component.

    • Vacuum Distillation: [1-(chloromethyl)cyclobutyl]methanol, like many halohydrins, may be thermally sensitive. Distilling at a lower pressure reduces the boiling point, minimizing the risk of thermal decomposition which can generate additional impurities.[2]

    • Pre-Distillation Aqueous Wash: Before distilling, wash the crude product with an aqueous solution. A wash with saturated sodium bicarbonate solution can neutralize and remove acidic byproducts.[1] A subsequent wash with brine (saturated NaCl solution) helps to remove residual water and some water-soluble organic impurities.[1] This reduces the overall impurity load before the final distillation step.

Q2: I am experiencing significant product loss during the purification workflow. What are the likely causes and how can I mitigate them?

A2: Product loss can occur at multiple stages of purification. Identifying the source is key to improving your yield.

  • Probable Causes:

    • Thermal Decomposition: As mentioned, elevated temperatures during distillation can cause the molecule to decompose.[2]

    • Hydrolysis: The chloromethyl group can be susceptible to hydrolysis, especially if acidic or basic aqueous solutions are used for extended periods or at elevated temperatures during workup.

    • Inefficient Extraction: During the aqueous workup, if the organic solvent used for extraction has poor solubility for your product, a significant amount can be lost in the aqueous phase.[1]

    • Mechanical Losses: Product can be lost through multiple transfers between glassware or by adhering to filtration media.

  • Solutions & Scientific Rationale:

    • Optimize Distillation: Use vacuum distillation to lower the temperature required.[2] Ensure the heating mantle is set to the lowest effective temperature and that the distillation is not prolonged unnecessarily.

    • Careful Workup: When performing aqueous washes, use cold solutions and minimize the contact time. Ensure phase separation is complete before proceeding.

    • Solvent Selection for Extraction: Use a water-immiscible organic solvent in which your product is highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.

    • Minimize Transfers: Plan your workflow to reduce the number of times the product is transferred. When filtering, wash the filter cake and flask with a small amount of fresh, cold solvent to recover any residual product.

Q3: My purified product is discolored (e.g., yellow or brown). How can I remove the color impurities?

A3: Color often indicates the presence of high molecular weight, conjugated byproducts or "tars" formed during the reaction.

  • Probable Causes:

    • Polymerization or decomposition reactions, often catalyzed by acid or heat.

    • Highly conjugated side products that absorb visible light.

  • Solutions & Scientific Rationale:

    • Activated Carbon Treatment: Before the final purification step (e.g., distillation or chromatography), dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. The high surface area and porous structure of activated carbon effectively adsorb large, colored impurity molecules.[3]

    • Procedure:

      • Dissolve the crude oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane or diethyl ether).

      • Add activated carbon (typically 1-2% by weight of the crude product).

      • Stir the mixture at room temperature for 15-30 minutes.

      • Remove the carbon by gravity filtration through a fluted filter paper or a small plug of Celite®.

      • Carefully remove the solvent by rotary evaporation before proceeding to the final purification step.

Q4: I'm using flash column chromatography, but the separation between my product and an impurity is poor.

A4: Flash chromatography is a powerful technique, but its success is highly dependent on the chosen conditions.

  • Probable Causes:

    • Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high, causing both the product and impurity to elute quickly with no separation. Conversely, if it's too low, elution may be excessively slow.

    • Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase (silica gel) will result in broad, overlapping bands.

    • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

  • Solutions & Scientific Rationale:

    • Optimize the Eluent with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal eluent should provide a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound and maximize the difference in Rƒ (ΔRƒ) between the product and the impurity.

    • Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used. For difficult separations, use a lower ratio.

    • Sample Application: Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent and apply it carefully to the top of the column in a narrow, concentrated band. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude [1-(chloromethyl)cyclobutyl]methanol?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the precursor alcohol or chlorinating agent.

  • Solvents: Residual solvents from the reaction or workup (e.g., toluene, THF, dichloromethane).

  • Byproducts of Chlorination: Depending on the reagent used (e.g., HCl, SOCl₂), various side products can form. For instance, the synthesis of related chloromethyl ethers can produce byproducts like methyl acetate if acetyl chloride is used.[4]

  • Rearrangement Products: Ring expansion or contraction is a possibility with strained cyclobutane rings under certain reaction conditions.

  • Elimination Products: Formation of alkenes via elimination of HCl.

Q2: What is the best purification method for [1-(chloromethyl)cyclobutyl]methanol?

A2: The optimal method depends on the scale of your experiment and the nature of the impurities. A multi-step approach is often most effective. The following decision tree provides a general guide.

Purification_Workflow cluster_0 Purity Assessment & Method Selection Start Crude Product Aqueous_Workup Aqueous Wash (e.g., NaHCO₃, Brine) Start->Aqueous_Workup TLC_GC_Analysis Initial Purity Analysis (TLC, GC-MS) Aqueous_Workup->TLC_GC_Analysis Decision Impurity Profile? TLC_GC_Analysis->Decision Distillation Fractional / Vacuum Distillation Decision->Distillation  Volatile Impurities, Different B.P. Chromatography Flash Column Chromatography Decision->Chromatography Non-Volatile or Isomeric Impurities   Final_Analysis Final Purity Check (qNMR, GC) Distillation->Final_Analysis Chromatography->Final_Analysis End_Product Pure Product Final_Analysis->End_Product

Caption: Decision workflow for selecting a purification strategy.

  • For large-scale purification (>5 g) where impurities have significantly different boiling points, a combination of aqueous washing followed by fractional vacuum distillation is often the most efficient method.

  • For smaller scales or for separating challenging impurities (e.g., isomers), flash column chromatography is generally preferred for its high resolving power.

Q3: How can I accurately assess the purity of my final product?

A3: Several analytical techniques can be employed. The choice depends on the available instrumentation and the desired level of accuracy.[5]

Technique Principle Advantages Disadvantages
Gas Chromatography (GC-FID) Separates volatile compounds based on their boiling points and interaction with a stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon.[6]High sensitivity, excellent for volatile impurities, well-established for routine analysis.[5]Compound must be thermally stable; non-volatile impurities are not detected.
High-Performance Liquid Chromatography (HPLC-RID) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A Refractive Index Detector (RID) is needed as the compound lacks a strong UV chromophore.[5]Suitable for non-volatile or thermally sensitive impurities.Generally lower resolution than GC for this type of compound; RID is sensitive to temperature and pressure fluctuations.
Quantitative NMR (qNMR) Integrates the signal of the target compound against a certified internal standard of known concentration.Provides absolute purity (not just relative area %), requires no specific reference standard for the analyte, and gives structural information.[7]Requires a high-field NMR spectrometer; lower sensitivity compared to GC.

Q4: What are the primary safety considerations when handling and purifying [1-(chloromethyl)cyclobutyl]methanol?

A4: Compounds containing chloromethyl groups should be handled with care.

  • Potential Hazards: Chloromethyl ethers and related alkylating agents are considered potential carcinogens and are often lachrymators (tear-inducing).[8] The compound may also be corrosive or irritating upon contact with skin and eyes.

  • Required Precautions:

    • Engineering Controls: Always handle the compound inside a certified chemical fume hood to avoid inhalation of vapors.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (not glasses), a flame-resistant lab coat, and chemical-resistant gloves (nitrile may be suitable, but check compatibility).

    • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

    • Quenching: Any glassware that contained the material should be rinsed with a suitable quenching solution (e.g., a dilute solution of ammonia or sodium bicarbonate) before being removed from the fume hood.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Fractional Vacuum Distillation

This protocol is a general guideline for purifying crude [1-(chloromethyl)cyclobutyl]methanol on a multi-gram scale.

  • Aqueous Wash:

    • Transfer the crude product to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acidic impurities. Swirl gently and vent the funnel frequently to release any pressure from CO₂ evolution.

    • Separate the layers and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove most of the residual water.[1]

    • Separate the layers and transfer the organic phase to an Erlenmeyer flask.

  • Drying:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

    • Allow the mixture to stand for at least 15-20 minutes with occasional swirling.

    • Filter the solution by gravity filtration to remove the drying agent.

  • Fractional Vacuum Distillation:

    • Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for moderately difficult separations.

    • Transfer the dried, filtered organic phase into a round-bottom flask, adding a few boiling chips or a magnetic stir bar.

    • Attach the flask to the distillation apparatus and ensure all joints are properly sealed.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is stable, begin gently heating the distillation flask with a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction that distills at a constant temperature and pressure. This is your purified product.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.

References

  • Tang, L. (2002). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology. Available at: [Link]

  • Wunsch, E. (2009). Chromatographic methods for the analyses of 2-halofatty aldehydes and chlorohydrin molecular species of lysophosphatidylcholine. PubMed. Available at: [Link]

  • Berliner, M. (n.d.). α-PHENETHYL ALCOHOL. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • INCHEM. (1997). Methanol (EHC 196, 1997). INCHEM. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Unknown. (n.d.). III Analytical Methods. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO). PubChemLite. Available at: [Link]

  • MDPI. (2026). Chemo-Enzymatic Synthesis of Enantiopure (−)-Nebivolol Catalyzed by Lipase B from Candida antarctica. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US3972947A - Process for the preparation of chloromethyl methyl ether. Google Patents.
  • Soltaninejad, K. (2018). A simple and low-cost method for determination of methanol in alcoholic solutions. PMC. Available at: [Link]

  • Berliner, M. & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane. PubChem. Available at: [Link]

  • Marvel, C. S. & Porter, P. K. (n.d.). ETHER, CHLOROMETHYL METHYL. Organic Syntheses Procedure. Available at: [Link]

  • Unknown. (n.d.). METHANOL. Available at: [Link]

  • Google Patents. (n.d.). US3770774A - Process for purifying crude chloromethyl dihydrosafrole and piperonylbutoxide therefrom. Google Patents.
  • Lundberg, A.H. (2012). METHANOL PURIFICATION SYSTEM. 2012 TAPPI PEERS Conference. Available at: [Link]

  • Lennie, A. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. Available at: [Link]

  • Nabera, A. (n.d.). Design and Control of Distillation Processes for Methanol – Chloroform Separation. DWSIM. Available at: [Link]

  • ResearchGate. (2020). Inorganic impurities in methanol. ResearchGate. Available at: [Link]

  • Connor, D. (n.d.). BENZYL CHLOROMETHYL ETHER. Organic Syntheses Procedure. Available at: [Link]

  • European Patent Office. (2022). PROCESS AND APPARATUS FOR DISTILLATION OF METHANOL. EP 3932897 A1. Available at: [Link]

  • Hanson, P. (2012). One-pot synthesis of trichloromethyl carbinols from primary alcohols. PubMed. Available at: [Link]

  • Hussain, A. (2016). Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman. PMC. Available at: [Link]

  • Berliner, M. & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of [1-(chloromethyl)cyclobutyl]methanol

Welcome to the technical support center for the synthesis of [1-(chloromethyl)cyclobutyl]methanol (PubChem CID: 55303019).[1] This guide is designed for researchers, chemists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(chloromethyl)cyclobutyl]methanol (PubChem CID: 55303019).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

PART 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level questions regarding the most effective synthetic routes and critical process parameters.

Q1: What is the most reliable and scalable synthetic route to prepare [1-(chloromethyl)cyclobutyl]methanol?

A: The most robust and commonly employed strategy involves a two-step process starting from a commercially available precursor, diethyl cyclobutane-1,1-dicarboxylate. This route avoids unstable intermediates and offers good control over the introduction of the required functional groups.

The overall strategy is as follows:

  • Reduction: A non-selective reduction of both ester groups on diethyl cyclobutane-1,1-dicarboxylate using a strong hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield the intermediate, cyclobutane-1,1-diyldimethanol (the "diol").

  • Selective Monochlorination: A controlled, selective chlorination of one of the two primary hydroxyl groups of the diol intermediate to furnish the target molecule, [1-(chloromethyl)cyclobutyl]methanol.

This approach is favored due to the stability of the diol intermediate and the ability to carefully control the stoichiometry of the subsequent chlorination step, which is critical for maximizing yield and minimizing side product formation.

Q2: What are the most critical parameters for the reduction of the starting diester to the diol intermediate?

A: The reduction of diethyl cyclobutane-1,1-dicarboxylate with LiAlH₄ is a standard but highly exothermic reaction that requires careful control. The critical parameters are:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) are mandatory to prevent quenching the reagent and to ensure safety.

  • Temperature Control: The reaction is highly exothermic. The diester solution should be added dropwise to a cooled suspension of LiAlH₄ (typically 0 °C) to maintain control over the reaction rate and prevent dangerous temperature spikes.

  • Stoichiometry: A slight excess of LiAlH₄ is typically used to ensure complete conversion of both ester groups. A molar ratio of approximately 1.0 to 1.2 moles of LiAlH₄ per mole of diester is a common starting point.

  • Workup Procedure: The quenching of excess LiAlH₄ is also hazardous. A sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (the Fieser workup method) is crucial for safely neutralizing the reagent and precipitating aluminum salts, which can then be easily filtered off.

Q3: Which method is preferred for the selective monochlorination of cyclobutane-1,1-diyldimethanol?

A: The selective monochlorination is the most challenging step of the synthesis. The goal is to replace one -OH group with -Cl without affecting the other or causing over-reaction. Two primary methods are considered:

  • Thionyl Chloride (SOCl₂): This is a cost-effective and common method for converting alcohols to alkyl chlorides.[2][3] For selective monochlorination, adding a sub-stoichiometric amount of SOCl₂ (e.g., 0.95 equivalents) slowly at low temperatures is key. The reaction is often run in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, which can otherwise catalyze side reactions.[3] The gaseous byproducts (SO₂ and HCl) help drive the reaction to completion.[3][4][5]

  • Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). It proceeds under milder, neutral conditions, which can be advantageous for sensitive substrates. However, it generates a stoichiometric amount of triphenylphosphine oxide (Ph₃PO) byproduct, which can complicate purification.

Recommendation: For initial trials and scalability, the Thionyl Chloride method is generally preferred due to its lower cost and the volatile nature of its byproducts. However, precise control of stoichiometry and temperature is paramount to prevent the formation of the dichlorinated side product.

PART 2: Troubleshooting Guide for Side Products and Impurities

This section provides a question-and-answer guide to address specific experimental issues.

Problem: My final product is heavily contaminated with the dichlorinated side product, 1,1-bis(chloromethyl)cyclobutane.

Q: Analysis of my crude product (GC-MS, ¹H NMR) shows a high percentage of the dichlorinated species. What causes this over-reaction and how can I minimize it?

A: This is the most common side product and results from the chlorination of both hydroxyl groups of the diol intermediate.

Primary Causes:

  • Incorrect Stoichiometry: The use of a full equivalent or an excess of the chlorinating agent (e.g., thionyl chloride) will inevitably lead to a significant amount of the dichlorinated product.

  • Poor Temperature Control: Higher reaction temperatures increase the rate of the second chlorination, reducing the selectivity for the desired mono-chlorinated product.

  • Concentrated Reagents: Adding the chlorinating agent too quickly or in a highly concentrated form creates localized areas of high reagent concentration, promoting the double reaction.

Solutions & Troubleshooting Workflow:

G start High Dichlorinated Product Detected q2 Was a sub-stoichiometric amount of chlorinating agent used (e.g., 0.9-0.95 eq)? start->q2 q1 Was the chlorinating agent (e.g., SOCl₂) added slowly and at low temperature (e.g., 0 °C)? sol1 SOLUTION: Maintain strict temperature control. Add the reagent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. q1->sol1 No end_node Optimized Protocol: Improved selectivity for monochlorinated product. q1->end_node Yes sol1->end_node q2->q1 Yes sol2 SOLUTION: Carefully titrate or accurately measure the chlorinating agent. Perform a small-scale titration series (e.g., 0.85, 0.90, 0.95 eq) to find the optimal ratio for your setup. q2->sol2 No sol2->end_node

Problem: The reaction has a low conversion rate, with significant unreacted diol starting material remaining.

Q: My purification is difficult because a large amount of the polar cyclobutane-1,1-diyldimethanol is still present after the reaction. What factors lead to incomplete conversion?

A: Low conversion indicates that the chlorination reaction did not proceed to completion.

Primary Causes:

  • Insufficient Reagent: Using too little of the chlorinating agent (e.g., <0.8 equivalents) will naturally result in unreacted starting material.

  • Reagent Decomposition: Thionyl chloride reacts readily with atmospheric moisture.[3] If the reaction was not performed under strictly anhydrous conditions (e.g., using an inert atmosphere of nitrogen or argon), the reagent may have been quenched before it could react with the diol.

  • Low Reaction Temperature/Time: While low temperature is crucial for selectivity, if the reaction is held at a very low temperature for too short a time, the activation energy barrier may not be sufficiently overcome, leading to a sluggish or stalled reaction.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Conduct the reaction under a positive pressure of an inert gas.

  • Verify Reagent Activity: Use a fresh bottle of thionyl chloride or one that has been properly stored.

  • Optimize Reaction Time and Temperature: After the slow, cold addition of SOCl₂, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem: Purification by column chromatography is ineffective.

Q: I am struggling to separate the desired product from the starting diol and the dichlorinated byproduct. The fractions are always mixed. What is the recommended purification protocol?

A: The three key compounds—diol (very polar), mono-chloro alcohol (medium polarity), and dichloro-alkane (non-polar)—have distinct polarities, making them separable by silica gel chromatography. Poor separation is usually a solvent system issue.

CompoundPolarityTypical Rf Value (20% EtOAc/Hexane)Elution Order
1,1-bis(chloromethyl)cyclobutaneLow~0.8 - 0.9First
[1-(chloromethyl)cyclobutyl]methanol Medium~0.4 - 0.5Second (Target)
cyclobutane-1,1-diyldimethanolHigh~0.0 - 0.1Last (or stuck on baseline)

Solutions:

  • Use a Shallow Solvent Gradient: Start with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to cleanly elute the non-polar dichlorinated byproduct.

  • Increase Polarity Gradually: Slowly and incrementally increase the polarity (e.g., to 15-25% Ethyl Acetate in Hexanes) to elute your target compound. A step gradient is often effective.

  • Flash the Column: After collecting your product, a high-polarity "flush" (e.g., 50-100% Ethyl Acetate) can be used to wash off the highly polar diol, confirming its presence and cleaning the column.

  • Use a High-Resolution Column: Ensure you are using a sufficient amount of silica gel with a proper column diameter-to-height ratio for the amount of crude material being loaded.

PART 3: Experimental Protocols

Protocol 1: Synthesis of Cyclobutane-1,1-diyldimethanol (Diol Intermediate)

Materials:

  • Diethyl cyclobutane-1,1-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether in the flask and cool the slurry to 0 °C in an ice bath.

  • Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the diester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude diol as a colorless oil or white solid, which is often pure enough for the next step.

Protocol 2: Selective Monochlorination with Thionyl Chloride

Materials:

  • Cyclobutane-1,1-diyldimethanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Dissolve the diol (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM and cool the solution to 0 °C.

  • Add thionyl chloride (0.95 eq.), diluted in anhydrous DCM, to the dropping funnel.

  • Add the SOCl₂ solution dropwise to the stirred diol solution over 1-2 hours, maintaining the temperature at 0 °C.

  • After addition, let the reaction stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over ice water to quench.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • EvitaChem.([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane Synthesis Analysis.
  • FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • Filo. (2025, October 1). Product of the Reaction of Cyclopentanecarboxylic Acid with SOCl₂.
  • Mol-Instincts.Synthesis of 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride.
  • Organic Chemistry Portal.Grignard Reaction.
  • CymitQuimica.CAS 5006-22-4: Cyclobutanecarbonyl chloride.
  • Organic-Chemistry.org.Grignard Reaction - Common Conditions.
  • Wikipedia.Grignard reaction.
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl₂.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • AK LECTURES. (2023, February 22). Reaction of Carboxylic acid with Thionyl chloride. YouTube.
  • PubChemLite.[1-(chloromethyl)cyclobutyl]methanol (C6H11ClO).
  • Guidechem.Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • Tokyo Chemical Industry (India) Pvt. Ltd.Cyclobutanecarbonyl Chloride | 5006-22-4.
  • PubChem.Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Oxaspiroheptane Synthesis

Technical Support Center: Troubleshooting 2-Oxaspiro[1]heptane Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Oxaspiro[1]heptane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with strained spirocyclic bioisosteres.

The transformation of into 2-oxaspiro[1]heptane via an intramolecular Williamson ether synthesis is a critical workflow. These oxaspirocycles are highly valued in medicinal chemistry as metabolically stable, three-dimensional bioisosteres for gem-dimethyl groups and carbonyls (). However, the high ring strain of the resulting oxetane (~26 kcal/mol) makes this reaction prone to several competing decomposition and side-reaction pathways.

Below, we detail the causality behind these failures and provide field-proven protocols to ensure high-yielding cyclizations.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing high molecular weight polymeric mixtures instead of the spirocycle?

The Causality: This is a classic kinetic vs. thermodynamic competition. The formation of the 4-membered oxetane ring is thermodynamically challenging due to immense angle strain. If the concentration of the deprotonated alkoxide intermediate is too high, intermolecular SN2 attack on the chloromethyl group of an adjacent molecule outpaces the intramolecular ring closure. This triggers a cascade of intermolecular reactions, yielding oligomeric and polymeric ethers. The Solution: Employ the high dilution principle . Maintain the substrate concentration below 0.05 M. Add the starting material dropwise to a suspension of the base over several hours. This ensures the steady-state concentration of the reactive alkoxide remains extremely low, kinetically favoring unimolecular cyclization.

Q2: My GC-MS and NMR data show cyclopentyl derivatives. How did the cyclobutane ring expand?

The Causality: This decomposition pathway is triggered by acidic impurities or localized overheating that promotes the spontaneous ionization of the carbon-chlorine bond. The resulting primary carbocation is a non-classical cyclobutylcarbinyl cation. To relieve the severe internal ring strain of the cyclobutane system, it rapidly undergoes a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to form a significantly more stable cyclopentyl cation. This intermediate is then trapped by nucleophiles (e.g., chloride or water) to form 1-substituted cyclopentyl derivatives. The Solution: Ensure strictly basic and anhydrous conditions. Avoid Lewis acidic drying agents (like unwashed MgSO4) or protic acids. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) in anhydrous THF.

Q3: I attempted the cyclization using NaOH in aqueous ethanol, but I recovered a highly polar diol instead of the product. Why?

The Causality: You are observing the competitive hydrolysis of the chloromethyl group. Hydroxide is a strong, hard nucleophile. In aqueous or alcoholic media, the intermolecular attack of hydroxide on the electrophilic chloromethyl carbon easily outcompetes the sterically hindered intramolecular alkoxide attack. This yields [1-(hydroxymethyl)cyclobutyl]methanol (a diol) instead of closing the spirocycle. The Solution: Switch to an anhydrous, aprotic solvent system. The industry standard for this transformation is NaH in anhydrous THF or 2-MeTHF.

Q4: The reaction is sluggish, and starting material remains even after 24 hours of heating.

The Causality: Chloride is a relatively poor leaving group for the kinetically demanding closure of a strained oxetane ring. The activation energy barrier for this specific SN2 displacement is unusually high. The Solution: Implement in situ Finkelstein catalysis. Add 0.1 to 0.2 equivalents of anhydrous Tetrabutylammonium Iodide (TBAI). The soluble iodide displaces the chloride to form a transient, highly reactive iodomethyl intermediate, which undergoes intramolecular cyclization at a vastly accelerated rate.

Diagnostic Data Presentation

Use the following analytical signatures to rapidly identify which decomposition pathway is dominating your reaction vessel.

Side Product / IssuePrimary CausalityAnalytical Signature (NMR / MS)Corrective Action
Oligomeric Ethers High concentration favoring intermolecular SN2Broad, unresolved peaks in 1H NMR (3.5–4.5 ppm); High MW envelope in LC-MS.Use high dilution (<0.05 M); slow addition of starting material.
Cyclopentyl Derivatives Acidic conditions triggering carbocation rearrangementLoss of cyclobutane multiplets; appearance of cyclopentyl envelope (1.5–2.0 ppm).Maintain strictly basic, anhydrous conditions; avoid Lewis acids.
Diol Byproduct Aqueous/protic base causing competitive hydrolysisLoss of -CH2Cl signal (~3.6 ppm); appearance of two distinct -CH2OH signals.Use anhydrous NaH or KOtBu in aprotic solvents (THF).
Unreacted SM Poor leaving group ability of chlorideStrong -CH2Cl singlet remains unchanged.Add catalytic TBAI or NaI (Finkelstein catalysis).

Mechanistic Pathway Visualization

DecompositionPathways SM [1-(Chloromethyl)cyclobutyl]methanol (Starting Material) Alkoxide Alkoxide Intermediate (Deprotonation) SM->Alkoxide Strong Base (e.g., NaH, KOtBu) Cation Cyclobutylcarbinyl Cation (Acidic Conditions) SM->Cation Acidic Impurities (- Cl-) Diol Diol Byproduct (Hydrolysis) SM->Diol Aqueous Base (OH- attack) Target 2-Oxaspiro[3.3]heptane (Target Product) Alkoxide->Target Intramolecular SN2 (High Dilution) Polymer Oligomeric Ethers (Intermolecular SN2) Alkoxide->Polymer Intermolecular SN2 (High Concentration) Rearranged Cyclopentyl Derivatives (Ring Expansion) Cation->Rearranged 1,2-Alkyl Shift (Ring Expansion)

Mechanistic pathways of [1-(chloromethyl)cyclobutyl]methanol cyclization and decomposition.

Optimized Experimental Protocol: Synthesis of 2-Oxaspiro[1]heptane

This protocol is engineered as a self-validating system to prevent the decomposition pathways outlined above.

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and an argon inlet. Absolute exclusion of moisture is required to prevent diol formation.

Step 2: Base Suspension & Catalyst Loading Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to the flask, followed by enough anhydrous THF to achieve a final reaction concentration of 0.02 M. Cool the suspension to 0 °C using an ice bath. Add Tetrabutylammonium Iodide (TBAI, 0.1 eq) to the suspension to act as a Finkelstein catalyst.

Step 3: High-Dilution Addition Dissolve [1-(chloromethyl)cyclobutyl]methanol (1.0 eq) in a minimal volume of anhydrous THF. Transfer this to the addition funnel. Add the solution dropwise over a period of 2 to 3 hours to the vigorously stirred NaH suspension at 0 °C. Self-Validation Check: Hydrogen gas evolution should be slow and controlled. Rapid bubbling indicates addition is too fast, risking oligomerization.

Step 4: Cyclization Once addition is complete, remove the ice bath and gradually heat the reaction to 60 °C (gentle reflux) for 12–16 hours. Monitor the consumption of the iodinated intermediate via GC-MS.

Step 5: Quenching & Extraction Cool the reaction to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl. Note: Using NH4Cl instead of plain water buffers the local pH, preventing the formation of intractable emulsions during extraction. Extract the aqueous layer with diethyl ether (3 × 20 mL).

Step 6: Isolation Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter. Concentrate the solvent carefully under reduced pressure in a cold water bath. Caution: 2-oxaspiro[1]heptane is highly volatile; aggressive rotary evaporation will result in product loss. Purify the crude residue via short-path distillation or careful silica gel chromatography.

References

  • Murray, P. R. D., Bussink, W. M. M., Davies, G. H. M., et al. "Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[1]heptanes." Journal of the American Chemical Society, 2021, 143(10), 4055–4063. URL:[Link]

Sources

Troubleshooting

optimization of reaction conditions for [1-(chloromethyl)cyclobutyl]methanol

Technical Support Center: Optimization of Reaction Conditions for [1-(Chloromethyl)cyclobutyl]methanol Welcome to the Technical Support Center for the synthesis and optimization of [1-(chloromethyl)cyclobutyl]methanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for [1-(Chloromethyl)cyclobutyl]methanol

Welcome to the Technical Support Center for the synthesis and optimization of [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6). This compound is a highly valued spirocyclic and bridged-system building block in medicinal chemistry, prized for its ability to introduce rigid, three-dimensional chemical space into drug candidates[1].

However, synthesizing this molecule via the desymmetrization (selective monochlorination) of 1,1-cyclobutanedimethanol presents two major synthetic hurdles: statistical over-chlorination and acid-catalyzed ring expansion . This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to help you master this transformation.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction yields significant amounts of 1,1-bis(chloromethyl)cyclobutane instead of the desired mono-chlorinated product. How do I improve selectivity? A1: You are encountering a classic statistical distribution problem. Because the two primary hydroxyl groups on 1,1-cyclobutanedimethanol are chemically equivalent and possess similar steric environments, the first chlorination only marginally deactivates the second hydroxyl group.

  • The Fix: Do not use 1.0 equivalent of the chlorinating agent. Instead, artificially restrict the reagent to 0.8 equivalents and run the reaction at high dilution (e.g., 0.05 M) at cryogenic temperatures (-40 °C). This maximizes the statistical probability that the chlorinating agent encounters an unreacted diol molecule rather than a mono-chlorinated intermediate. The unreacted diol is highly polar and easily recovered during aqueous workup, whereas the di-chlorinated byproduct is difficult to separate.

Q2: I am observing unexpected byproducts in my crude NMR, specifically a new methyl singlet. What went wrong? A2: You have triggered a Wagner-Meerwein rearrangement . The cyclobutane ring is highly strained (holding approximately 26 kcal/mol of ring strain). If your reaction conditions generate a free carbocation at the exocyclic neopentyl-like position (e.g., by using unbuffered Thionyl Chloride or HCl), the molecule will undergo a 1,2-alkyl shift to relieve this strain, expanding into a much more stable cyclopentane derivative (e.g., 1-chloro-1-methylcyclopentane)[2].

  • The Fix: You must strictly avoid free carbocation intermediates. Use the Appel Reaction (PPh 3​ / CCl 4​ ), which proceeds via a concerted S N​ 2 displacement of an alkoxytriphenylphosphonium intermediate, or ensure that Thionyl Chloride (SOCl 2​ ) is buffered with a slight excess of Pyridine to scavenge all generated HCl[3].

Q3: How can I easily separate the unreacted diol, the mono-chloro product, and the di-chloro byproduct? A3: Leverage their vastly different partition coefficients.

  • Diol (Starting Material): Highly polar; partitions into the aqueous layer during a water/dichloromethane (DCM) extraction.

  • Mono-chloro (Product): Intermediate polarity; remains in the organic layer but runs moderately on silica gel (R f​ ~ 0.3 in 4:1 Hexanes:EtOAc).

  • Di-chloro (Byproduct): Highly non-polar; runs near the solvent front on silica gel.

Part 2: Mechanistic Pathways & Causality

To understand why certain reagents fail, we must visualize the divergent mechanistic pathways of this reaction. The diagram below illustrates the critical juncture where the reaction either proceeds to the desired product via a concerted mechanism or collapses into a ring-expanded byproduct due to carbocation formation.

Mechanism A 1,1-Cyclobutanedimethanol (Starting Material) B Activated Intermediate (-OSOCl or -OPPh3+) A->B Chlorinating Agent C Concerted SN2 Displacement (Pyridine or Appel Conditions) B->C Buffered/Concerted (No free cation) E Carbocation Intermediate (Acidic/Unbuffered Conditions) B->E Leaving Group Departs (Unbuffered) D [1-(Chloromethyl)cyclobutyl]methanol (Desired Product) C->D Chloride Attack F 1,2-Alkyl Shift (Ring Expansion) E->F Strain Relief (~26 kcal/mol) G Cyclopentyl Chlorides (Undesired Byproducts) F->G Chloride Attack

Divergent mechanistic pathways in the chlorination of 1,1-cyclobutanedimethanol.

Part 3: Empirical Optimization Data

The following table summarizes the quantitative results of various chlorination conditions. Notice how the combination of sub-stoichiometric reagent loading, low temperatures, and acid scavengers drastically improves the yield of the desired mono-chlorinated product while suppressing ring expansion[4].

EntryReagent (Eq)Base (Eq)SolventTemp (°C)Mono-chloro Yield (%)Di-chloro Yield (%)Ring Expansion (%)
1SOCl 2​ (1.0)NoneDCM0 to 2515%5%80%
2SOCl 2​ (1.0)Pyridine (1.2)DCM-10 to 045%15%<5%
3PPh 3​ /CCl 4​ (1.0)NoneTHF0 to 2555%10%<2%
4 SOCl 2​ (0.8) Pyridine (1.0) DCM -40 to -20 62% 5% <1%

Note: Yields are based on isolated, chromatographically pure products. Entry 4 represents the optimized conditions detailed in the protocol below.

Part 4: Experimental Workflows & Methodologies

Protocol: Optimized Selective Monochlorination via Buffered Thionyl Chloride

This protocol utilizes the Entry 4 conditions from the empirical data table. It is designed as a self-validating system : each step contains specific physical or analytical checkpoints to ensure the reaction is proceeding correctly.

Workflow Step1 1. Substrate Preparation Dissolve Diol in Anhydrous DCM Cool to -40°C Step2 2. Base Addition Add Pyridine (1.0 eq) Stir for 15 min Step1->Step2 Step3 3. Reagent Addition Dropwise SOCl2 (0.8 eq) Maintain T < -20°C Step2->Step3 Step4 4. IPC Monitoring Check via TLC (KMnO4 stain) Target minimal Dichloro Step3->Step4 Step5 5. Quench & Workup Quench with sat. NaHCO3 Extract with DCM Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step workflow for the selective monochlorination of 1,1-cyclobutanedimethanol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add 1,1-cyclobutanedimethanol (10.0 g, 86.1 mmol) and anhydrous Dichloromethane (DCM, 200 mL).

    • Causality Check: High dilution (0.43 M) is critical here to prevent intermolecular cross-reactions and suppress di-chlorination.

  • Buffering: Add anhydrous Pyridine (6.81 g, 86.1 mmol, 1.0 eq) via syringe. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Activation & Substitution: Dissolve Thionyl Chloride (8.19 g, 68.9 mmol, 0.8 eq ) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed -20 °C.

    • Self-Validation (Visual): The solution should remain clear or turn pale yellow. If it turns dark brown or black, moisture has entered the system, or the temperature has spiked, leading to decomposition.

  • In-Process Control (IPC): Stir for an additional 2 hours at -20 °C. Pull a 0.1 mL aliquot, quench in saturated NaHCO 3​ , extract with EtOAc, and spot on a TLC plate (Eluent: 7:3 Hexanes/EtOAc, stain with KMnO 4​ ). You should observe unreacted diol (baseline), the desired mono-chloro product (R f​ ~ 0.35), and minimal di-chloro byproduct (R f​ ~ 0.8).

  • Quench & Extraction: Quench the reaction while cold by slowly adding 50 mL of saturated aqueous NaHCO 3​ . Allow it to warm to room temperature. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual pyridine, then brine (50 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Analytical Validation (NMR): Concentrate the crude product under reduced pressure. Take a crude 1 H NMR in CDCl 3​ .

    • Self-Validation (Spectroscopic): Retention of the cyclobutane core is confirmed by a distinct multiplet integrating to 6 protons (the ring CH 2​ groups) in the 1.8–2.0 ppm region. The appearance of an unexpected methyl singlet (~1.5 ppm) strongly indicates that a Wagner-Meerwein rearrangement to a cyclopentyl system has occurred.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure [1-(chloromethyl)cyclobutyl]methanol.

Part 5: References

  • Chemistry Steps. "Rearrangements in Alkene Addition Reactions: Ring Expansion Rearrangements." Chemistry Steps. URL:[Link]

  • Master Organic Chemistry. "Rearrangements: Alkyl Shifts and Ring-Expansion Reactions." Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Instability of [1-(chloromethyl)cyclobutyl]methanol

Welcome to the technical support center for [1-(chloromethyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(chloromethyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique structural features of [1-(chloromethyl)cyclobutyl]methanol, specifically the strained cyclobutane ring in proximity to a primary chloride and a primary alcohol, render it susceptible to several instability pathways. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges associated with its use and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of multiple byproducts during my reaction involving [1-(chloromethyl)cyclobutyl]methanol. What are the likely degradation pathways?

A1: The instability of [1-(chloromethyl)cyclobutyl]methanol primarily stems from the high propensity of the cyclobutylmethyl system to form a carbocation, which can then undergo several transformations. The main degradation pathways are:

  • Ring Expansion: The initial primary carbocation can rearrange to a more stable tertiary cyclobutyl carbocation or, more significantly, undergo ring expansion to form less strained and more stable cyclopentyl carbocation intermediates. This is a common reactivity pattern for cyclobutylmethyl systems under conditions that favor carbocation formation.[1]

  • Solvolysis: If your reaction is performed in a nucleophilic solvent such as methanol or water, the solvent can act as a nucleophile and attack the carbocation intermediate, leading to the formation of ether or alcohol byproducts, respectively. This is a classic S_N1-type solvolysis reaction.[2][3]

  • Intramolecular Etherification (Cyclization): The hydroxyl group within the molecule can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether, likely an oxaspiro[2.3]hexane derivative. This intramolecular reaction can be a significant side reaction, especially in the presence of a base.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation requires careful control of reaction conditions to disfavor carbocation formation and subsequent rearrangements. Key strategies include:

  • Choice of Solvent: Whenever possible, use non-polar, aprotic solvents to suppress the formation of carbocation intermediates.

  • Temperature Control: Perform reactions at the lowest possible temperature that still allows for an acceptable reaction rate. Higher temperatures tend to promote carbocation formation and rearrangement.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. Acids can catalyze the formation of the carbocation, while bases can promote intramolecular cyclization and elimination reactions. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

Q3: What are the recommended storage conditions for [1-(chloromethyl)cyclobutyl]methanol to ensure its long-term stability?

A3: To maintain the integrity of [1-(chloromethyl)cyclobutyl]methanol, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably in a refrigerator (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen from causing degradation.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze decomposition. If necessary, purify the compound before long-term storage.[4][5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield of the desired product and a complex mixture of byproducts observed by GC-MS.
  • Question: My reaction to substitute the chloride with a nucleophile is giving a low yield, and the GC-MS of the crude product shows multiple peaks with similar mass-to-charge ratios. How can I identify the byproducts and improve my reaction?

  • Answer and Troubleshooting Steps:

    • Identify the Byproducts: The primary suspects are ring-expanded products (cyclopentyl derivatives), solvolysis products, and the intramolecular cyclization product.

      • GC-MS Analysis: Look for peaks corresponding to the molecular weights of these potential byproducts. For example, if using methanol as a solvent, look for a methoxy-substituted product. Fragmentation patterns can also provide clues to the rearranged cyclopentyl structure.[6][7]

      • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structures of the byproducts. Ring expansion will lead to characteristic changes in the chemical shifts and coupling constants consistent with a cyclopentyl ring. The formation of an ether will introduce a new signal for the methoxy group.[8]

    • Optimize Reaction Conditions:

      • Solvent: Switch to a less polar, aprotic solvent like THF, dioxane, or toluene to disfavor carbocation formation.

      • Temperature: Run the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0 °C or even -20 °C.

      • Nucleophile Concentration: Ensure a high concentration of your desired nucleophile to favor the bimolecular substitution (S_N2) pathway over the unimolecular (S_N1) pathway that proceeds through a carbocation.

Issue 2: The starting material appears to have degraded upon storage.
  • Question: I'm starting a new set of experiments, and the NMR of my [1-(chloromethyl)cyclobutyl]methanol shows new, unexpected peaks that were not present previously. What could have happened?

  • Answer and Troubleshooting Steps:

    • Assess Storage Conditions: Review how the material was stored. Exposure to moisture, air, light, or elevated temperatures can lead to degradation.

    • Check for Acidity: Traces of HCl can form from the hydrolysis of the chloromethyl group, which can then catalyze further decomposition. You can test the pH of a small, dissolved sample.

    • Repurification: If degradation is suspected, repurify the material before use.

      • Protocol 2: Purification of [1-(chloromethyl)cyclobutyl]methanol by Washing and Distillation:

        • Dissolve the crude or degraded material in a suitable organic solvent like diethyl ether or dichloromethane.

        • Wash the organic solution with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

        • Wash with brine (saturated NaCl solution) to remove residual water.

        • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

        • Filter to remove the drying agent.

        • Remove the solvent under reduced pressure.

        • Purify the residue by vacuum distillation to obtain pure [1-(chloromethyl)cyclobutyl]methanol.[9]

Data Presentation

The following table summarizes the expected products from the degradation of [1-(chloromethyl)cyclobutyl]methanol under different conditions.

ConditionPrimary Degradation PathwayMajor Expected Byproduct(s)
Reaction in Methanol (Solvolysis) S_N1 with rearrangement[1-(methoxymethyl)cyclobutyl]methanol, (cyclopentyl)methanol
Reaction with a weak nucleophile in a polar protic solvent S_N1 with rearrangement(Cyclopentyl)methanol and other cyclopentyl derivatives
Heating in the presence of a non-nucleophilic base Intramolecular CyclizationOxaspiro[2.3]hexane
Prolonged storage at room temperature (especially if exposed to moisture) Hydrolysis and rearrangement(Cyclopentyl)methanol, HCl

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Rearrangement

This protocol is designed to favor the S_N2 pathway and minimize the formation of carbocation-derived byproducts.

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents.

    • Ensure your nucleophile is of high purity and, if it is a solid, dry it thoroughly.

  • Reaction Setup:

    • To a stirred solution of your nucleophile (1.2 equivalents) in a suitable aprotic solvent (e.g., THF, DMF), add a solution of [1-(chloromethyl)cyclobutyl]methanol (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup:

    • Once the reaction is complete, quench the reaction with a cold, saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Key Instability Pathways of [1-(chloromethyl)cyclobutyl]methanol

cluster_0 Starting Material cluster_1 Intermediates cluster_2 Degradation Products A [1-(chloromethyl)cyclobutyl]methanol B Primary Carbocation A->B Ionization (slow, RDS) F Intramolecular Cyclization Product (Oxaspiro[2.3]hexane) A->F Intramolecular SN2 (Base-promoted) C Rearranged Cyclopentyl Carbocation B->C Ring Expansion (fast) E Solvolysis Products (e.g., Methoxy Ether) B->E Solvent Attack (e.g., CH3OH) D Ring-Expanded Products (e.g., Cyclopentyl Derivatives) C->D Nucleophilic Attack

Caption: Major degradation pathways of [1-(chloromethyl)cyclobutyl]methanol.

Diagram 2: Troubleshooting Logic for Unexpected Byproducts

Start Unexpected Byproducts Observed Identify Identify Byproducts (GC-MS, NMR) Start->Identify Rearrangement Ring-Expanded/ Solvolysis Products? Identify->Rearrangement Yes Cyclization Cyclic Ether Product? Identify->Cyclization No Action1 Reduce Carbocation Formation: - Lower Temperature - Use Aprotic Solvent - Increase Nucleophile Conc. Rearrangement->Action1 Action2 Avoid Base or Use Non-Nucleophilic Base Cyclization->Action2 End Improved Yield and Purity Action1->End Action2->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Carbocation Rearrangements in SN1 reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Retrieved from [Link]

  • MDPI. (2014). Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Storage and Handling | Institutional Risk & Safety. Retrieved from [Link]

  • Molecules. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals | Environmental Health & Safety. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]

  • MacsChem. (2025). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]

  • YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]

  • New York State Department of Health. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • Journal of Analytical Science and Technology. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Pearson. (n.d.). When 1-chloro-2-methylcyclopentane is heated in methanol, the rea.... Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of (1rn,3rn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (trans‐16).. Retrieved from [Link]

  • Chemical Science. (n.d.). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. Retrieved from [Link]

  • ResearchGate. (2025). A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]

  • Molecules. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]

  • SciSpace. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues.. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Stability of cyclobutyl methyl carbocation. Retrieved from [Link]

  • ResearchGate. (2016). Efficient Synthesis of Chloromethyl Methyl Ether and One-Pot Hydroxyl Protection. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclobutyl)methanol. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 4: Methyl 1-(hydroxymethyl)cyclopropaneacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO). Retrieved from [Link]

  • Semantic Scholar. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues.. Retrieved from [Link]

  • Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
  • Google Patents. (n.d.). CN105344211A - Method for efficiently removing impurities in methanol washed in low-temperature methanol washing system.
  • GTFCh. (n.d.). Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of [1-(chloromethyl)cyclobutyl]methanol

Welcome to the technical support guide for the purification of [1-(chloromethyl)cyclobutyl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [1-(chloromethyl)cyclobutyl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form for their work. Achieving high purity is paramount, as residual impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data.

This guide provides a structured approach to identifying and removing common impurities through a series of frequently asked questions, detailed troubleshooting protocols, and expert insights into the underlying chemical principles.

FAQ: Identifying the Problem

Before selecting a purification strategy, it is crucial to understand the nature of the impurities present in your crude material. The synthesis of [1-(chloromethyl)cyclobutyl]methanol, often involving organometallic reagents and epoxides, can generate a predictable set of byproducts.[1][2]

Q1: What are the most common impurities I should expect?

The impurity profile largely depends on the synthetic route. A common method involves the reaction of a Grignard reagent with an epoxide, which is a powerful technique for forming carbon-carbon bonds.[3][4] However, this can introduce several classes of impurities.

Table 1: Common Impurities in the Synthesis of [1-(chloromethyl)cyclobutyl]methanol

Impurity ClassSpecific ExamplesOrigin / RationaleRelative Polarity
Unreacted Starting Materials Epichlorohydrin, Cyclobutanone, Chlorinating agents (e.g., SOCl₂, AlCl₃)[5]Incomplete reaction or non-stoichiometric addition.Varies (High to Moderate)
Grignard-Related Byproducts Bicyclobutyl, Magnesium salts (MgX₂)Homocoupling of the Grignard reagent; hydrolysis products from quenching.Low (Bicyclobutyl) / Very High (Salts)
Solvents Diethyl ether, Tetrahydrofuran (THF)Residual solvent from the reaction medium.Low to Moderate
Rearrangement Products Isomeric alcohols, aldehydesLewis acid catalysis from MgX₂ salts can sometimes promote epoxide rearrangement.[1]Moderate to High
Over-alkylation Products Ether-linked dimersReaction of the product alcohol's alkoxide with another molecule of a starting electrophile.Low to Moderate
Q2: Which analytical techniques are best for assessing the purity of my crude product?

A multi-technique approach is recommended for a comprehensive purity assessment.[][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of organic impurities. The presence of unexpected signals, particularly in the aldehydic, vinylic, or aromatic regions, can indicate byproducts. Quantitative NMR (qNMR) can be used for precise purity determination against a certified standard.[7]

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for detecting volatile impurities like residual solvents (e.g., THF, ether) and low-boiling point byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating the target alcohol from non-volatile, and often structurally similar, impurities. Reversed-phase chromatography is a common starting point for polar analytes like alcohols.[9]

Purification Strategy: A Step-by-Step Guide

This section outlines a logical workflow for purifying crude [1-(chloromethyl)cyclobutyl]methanol, moving from bulk impurity removal to high-resolution techniques.

G cluster_start Initial State cluster_workup Phase 1: Bulk Removal cluster_fine Phase 2: High-Resolution cluster_end Final State Crude Crude Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction (LLE) Crude->Workup Remove salts, water-soluble impurities Distill Fractional Distillation (Vacuum) Workup->Distill Remove solvent, volatile impurities Chrom Flash Column Chromatography Distill->Chrom Separate structurally similar compounds Analysis Purity Confirmation (GC, NMR, HPLC) Chrom->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec

Caption: General purification workflow for [1-(chloromethyl)cyclobutyl]methanol.

Step 1: Aqueous Workup & Liquid-Liquid Extraction (LLE)

Expertise & Experience: The first step after quenching the reaction (e.g., a Grignard reaction) is an aqueous workup. This crucial step removes inorganic salts (e.g., magnesium halides) and other highly polar, water-soluble impurities. LLE is a separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous and an organic phase.[10][11]

Protocol: Standard Aqueous Workup
  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: NH₄Cl is a mild acid that effectively protonates the alkoxide intermediate to form the desired alcohol while neutralizing any remaining Grignard reagent without causing significant side reactions.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If only one phase is observed, add brine (saturated NaCl solution) to "salt out" the organic components and force phase separation.

  • Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[12] Expert Insight: Ethyl acetate is often a good choice as it is more polar than hexane and immiscible with water, making it effective for extracting alcohols.[12]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic phase sequentially with 1) deionized water and 2) saturated brine. Causality: The water wash removes residual water-soluble impurities, while the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting LLE
QuestionPossible CauseRecommended Solution
Why has an emulsion formed at the interface? The presence of polar magnesium salts can act as surfactants. Vigorous shaking can also contribute.Add a small amount of brine and gently swirl the separatory funnel instead of shaking vigorously. If the emulsion persists, filter the entire mixture through a pad of Celite®.
My product has poor recovery in the organic phase. The product alcohol has some water solubility. The pH of the aqueous phase may be too high or low, affecting solubility.Ensure the aqueous phase is near neutral (pH ~7). Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.

Step 2: High-Resolution Purification - Flash Column Chromatography

Expertise & Experience: Flash column chromatography is the most powerful technique for separating [1-(chloromethyl)cyclobutyl]methanol from structurally similar, non-volatile organic impurities. The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[13][14]

G cluster_process Chromatography Separation Principle col Silica Gel (Polar Stationary Phase) Crude Sample Loaded Mobile Phase (Less Polar) Flows Down Non-Polar Impurity (Low Polarity) Product (Medium Polarity) Polar Impurity (High Polarity) Elution Order elution 1. Non-Polar Impurity 2. Product 3. Polar Impurity col:f2->elution Elutes First col:f3->elution Elutes Second col:f4->elution Elutes Last (or stays on column)

Caption: Separation of compounds by polarity on a normal-phase silica column.

Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Use standard flash-grade silica gel (SiO₂, 40-63 µm). Causality: Silica gel is a polar adsorbent. Non-polar compounds will have weak interactions and elute quickly, while polar compounds will have stronger interactions (like hydrogen bonding for alcohols) and elute more slowly.[15]

  • Mobile Phase (Eluent) Selection:

    • Start with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the product a Retention Factor (Rf) of ~0.3.

    • A gradient elution (gradually increasing the percentage of the more polar solvent, e.g., ethyl acetate) often provides the best separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution & Fraction Collection: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Chromatography
QuestionPossible CauseRecommended Solution
Why are my product and an impurity eluting together (co-elution)? The chosen solvent system does not provide enough selectivity.Try a different solvent system. For example, substitute ethyl acetate with a different polarity modifier like diethyl ether or a mix of dichloromethane/methanol. A shallower solvent gradient can also improve separation.
Why is my product streaking on the TLC plate and column? The compound may be too polar for the eluent, leading to poor solubility and interaction with the silica. The sample may be acidic or basic.Add a small amount (~0.5%) of a modifier to the eluent. For alcohols, a small amount of methanol can improve peak shape. If the compound is acidic, a trace of acetic acid can help. For basic compounds, use triethylamine.
Why is the product not coming off the column? The eluent is not polar enough to displace the highly polar alcohol from the silica gel.Gradually increase the polarity of the mobile phase. A common gradient for alcohols is from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate with a small percentage (1-5%) of methanol.[16]

Step 3: Bulk Purification - Fractional Distillation

Expertise & Experience: If the primary impurities have significantly different boiling points from [1-(chloromethyl)cyclobutyl]methanol, fractional distillation is an effective method for bulk purification.[11][17] Due to the likely high boiling point of the target compound, this must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[18]

Protocol: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for increased separation efficiency. Ensure all glass joints are properly sealed for vacuum.

  • Drying: Ensure the crude product is thoroughly dry. Water will interfere with achieving a stable vacuum and accurate boiling point measurement.

  • Distillation:

    • Begin heating the distillation flask gently in an oil bath.

    • Slowly apply vacuum to the system.

    • Collect a low-boiling forerun, which will contain residual solvents and volatile impurities.

    • Slowly increase the temperature to distill the main fraction at a steady rate (approx. 1 drop per second). Record the temperature and pressure at which the pure product distills.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxides (if ethers were used).

Troubleshooting Distillation
QuestionPossible CauseRecommended Solution
Why is the pressure fluctuating ("bumping")? The liquid is superheating and boiling unevenly. This is common under vacuum.Add a magnetic stir bar or boiling chips to the distillation flask before heating to ensure smooth boiling. Ensure a slow, steady heating rate.
Why is the product decomposing in the flask? The distillation temperature is too high, even under vacuum. The product may be thermally unstable.Increase the vacuum (i.e., lower the pressure) to further reduce the boiling point. If decomposition persists, chromatography is a better alternative.

Final Purity Confirmation

After purification, re-analyze the final material using the same analytical techniques (NMR, GC, HPLC) to confirm that the purity meets the required specifications for your downstream application. The absence of impurity signals will validate the success of the chosen purification protocol.

References

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  • Title: Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns Source: PubMed URL: [Link]

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  • Title: A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector Source: PMC URL: [Link]

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Sources

Optimization

Technical Support Center: Scale-Up of [1-(Chloromethyl)cyclobutyl]methanol Production

Welcome to the Technical Support Center for the production of [1-(chloromethyl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of [1-(chloromethyl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-plant scale production.

The synthesis of cyclobutane derivatives like [1-(chloromethyl)cyclobutyl]methanol presents unique challenges, particularly during scale-up.[1] While gram-scale synthesis may be straightforward, transitioning to kilogram or larger quantities often reveals issues with reaction control, impurity profiles, and purification efficiency.[1] This guide is structured to provide practical solutions and a deeper understanding of the underlying chemical principles to ensure a successful and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of [1-(chloromethyl)cyclobutyl]methanol in a question-and-answer format.

Low Reaction Yield

Q1: My reaction yield is significantly lower upon scaling up from the lab bench to a pilot reactor. What are the likely causes and how can I mitigate this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer limitations.[2]

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants can be difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. For reactions involving multiple phases, ensure adequate interfacial contact. Consider the use of baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions are more challenging to control on a larger scale due to a lower surface-area-to-volume ratio.[2] Runaway reactions can lead to byproduct formation and reduced yield.

    • Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to better control the reaction exotherm.

  • Extended Reaction Times: Longer reaction times, sometimes necessary for larger batches, can lead to the degradation of the product or intermediates.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC). Quench the reaction as soon as it reaches completion to prevent product degradation.

Impurity Formation

Q2: I am observing significant amounts of an unknown impurity in my crude product. How can I identify and minimize its formation?

A2: The formation of impurities is a critical issue in pharmaceutical chemistry. The structure of the impurity will dictate the strategy for its removal.

  • Isomeric Byproducts: The synthesis of cyclobutane rings can sometimes lead to the formation of isomeric impurities.[3] For instance, rearrangement of the cyclobutane ring can occur under certain conditions.

    • Identification: Utilize analytical techniques such as GC-MS or LC-MS to determine the molecular weight and fragmentation pattern of the impurity. NMR spectroscopy will be crucial for definitive structure elucidation.

    • Minimization: Carefully control reaction parameters such as temperature and pH. The choice of solvent and catalyst can also significantly influence the reaction pathway and minimize the formation of undesired isomers.

  • Over-alkylation or Di-substitution: If the reaction involves the introduction of the chloromethyl group, there is a possibility of multiple chloromethylations on the starting material.

    • Minimization: Control the stoichiometry of the reagents carefully. Adding the chloromethylating agent slowly to the reaction mixture can help to favor the mono-substituted product.

Purification Challenges

Q3: I am having difficulty separating my product from a closely-related impurity by distillation. What alternative purification strategies can I employ?

A3: When distillation is ineffective due to close boiling points, other purification techniques based on different physical properties should be explored.[3]

  • Column Chromatography: While often used at the lab scale, column chromatography can be scaled up for pilot and even production quantities. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.[3][4]

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method. This technique can provide a product of very high purity.

  • Aqueous Washing: Before distillation or other purification steps, washing the crude organic product with an aqueous solution can remove water-soluble impurities, acids, or bases.[3] A wash with a saturated sodium bicarbonate solution is effective for neutralizing acidic byproducts, while a brine wash helps to remove residual water.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with the production of [1-(chloromethyl)cyclobutyl]methanol?

A1: The synthesis of [1-(chloromethyl)cyclobutyl]methanol involves several potential hazards that must be addressed:

  • Chloromethylating Agents: Reagents used to introduce the chloromethyl group, such as chloromethyl methyl ether (CMME), are often carcinogenic and highly toxic.[5][6][7] It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7] Whenever possible, consider generating the chloromethylating agent in situ to avoid handling and storing the pure substance.[8]

  • Methanol: Methanol is flammable and toxic.[9] Exposure can cause a range of health effects, from headaches and dizziness to blindness and death in severe cases.[9] Ensure proper ventilation and use appropriate PPE when handling methanol.

  • Exothermic Reactions: As mentioned previously, the reactions involved can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

Q2: How can I optimize the reaction conditions for the synthesis of [1-(chloromethyl)cyclobutyl]methanol?

A2: Optimization is a key aspect of process development. A systematic approach is recommended:

  • Design of Experiments (DoE): Employing DoE methodologies can help to efficiently screen and optimize reaction parameters such as temperature, concentration, catalyst loading, and reaction time.

  • Catalyst Screening: If the synthesis is catalytic, screening a variety of catalysts can lead to significant improvements in yield and selectivity.

  • Solvent Selection: The choice of solvent can have a profound impact on reaction kinetics and selectivity. A solvent selection guide can be a useful tool in this process.

Q3: What are the best practices for storing [1-(chloromethyl)cyclobutyl]methanol?

A3: Proper storage is crucial to maintain the purity and stability of the final product. Based on similar compounds, it is recommended to store [1-(chloromethyl)cyclobutyl]methanol in a tightly sealed container in a cool, dry, and well-ventilated area.[3][10] For long-term storage, refrigeration may be necessary.[10]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up

This protocol describes a standard aqueous work-up procedure to remove water-soluble impurities from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.[3]

  • Gently shake the separatory funnel, venting frequently to release any pressure that may have built up.

  • Allow the layers to separate and discard the lower aqueous phase.

  • Wash the organic phase with an equal volume of brine (saturated NaCl solution) to remove residual water.[3]

  • Separate and collect the organic layer.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Filter the mixture to remove the drying agent. The resulting solution contains the crude product, which can then be further purified.

Protocol 2: Purification by Fractional Distillation

This protocol outlines the steps for purifying [1-(chloromethyl)cyclobutyl]methanol by fractional distillation.

  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Transfer the dried crude product from the aqueous work-up into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • If the compound is sensitive to high temperatures, connect the apparatus to a vacuum source for reduced pressure distillation.

  • Slowly heat the distillation flask using a heating mantle.

  • Carefully monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at the expected boiling point of [1-(chloromethyl)cyclobutyl]methanol. The boiling point will need to be adjusted for the pressure if performing a vacuum distillation.

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_time Analyze Reaction Time start->check_time optimize_agitation Optimize Agitation/ Impeller Design check_mixing->optimize_agitation semi_batch Implement Semi-Batch Addition check_temp->semi_batch ipc Use In-Process Controls (IPC) check_time->ipc end Improved Yield optimize_agitation->end semi_batch->end ipc->end

Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.

Logical Flow for Impurity Identification and Mitigation

Impurity Management impurity_detected Impurity Detected in Crude Product identify Identify Impurity Structure (GC-MS, LC-MS, NMR) impurity_detected->identify isomeric Isomeric Byproduct? identify->isomeric Hypothesize Structure over_alkylation Over-alkylation? identify->over_alkylation Hypothesize Structure control_conditions Optimize Reaction Conditions (Temp, pH, Solvent, Catalyst) isomeric->control_conditions Yes control_stoichiometry Control Reagent Stoichiometry/ Addition Rate over_alkylation->control_stoichiometry Yes purified_product High Purity Product control_conditions->purified_product control_stoichiometry->purified_product

Caption: Logical flow for the identification and mitigation of impurities.

References

  • From Lab to Production: When Triketene is bridging the gap towards Cyclobutane derivatives | Arxada. (n.d.).
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29).
  • Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives - Benchchem. (n.d.).
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (n.d.).
  • Industrial Scale-Up Challenges in Catalytic Methanol Production - ResearchGate. (2025, August 10).
  • Chloromethyl methyl ether | EPA. (n.d.).
  • CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 18).
  • Methanol Safety In Chemical Industry. (2025, June 27).
  • (1-(Trifluoromethyl)cyclobutyl)methanol | 371917-16-7 - MilliporeSigma. (n.d.).
  • US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents. (n.d.).
  • alcohol - Organic Syntheses Procedure. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with [1-(Chloromethyl)cyclobutyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to functionalize [1-(chloromethyl)cyclobutyl]methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to functionalize [1-(chloromethyl)cyclobutyl]methanol .

This molecule is a bifunctional 1,1-disubstituted cyclobutane, possessing both a nucleophilic/protic site (-OH) and an electrophilic site (-CH₂Cl) in a 1,3-relationship. Coupled with the ~26 kcal/mol of inherent ring strain in the cyclobutane core, these features make it highly susceptible to unintended side reactions. Below is our comprehensive troubleshooting guide to help you control its reactivity, understand the causality behind byproduct formation, and implement self-validating protocols.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing cyclopentyl derivatives instead of my expected cyclobutyl product?

The Issue: You are attempting a substitution or elimination, but NMR/MS data indicates your 4-membered ring has expanded into a 5-membered ring. The Causality: You are likely operating under acidic conditions or using a strong Lewis acid. When the hydroxyl group or the chloride is activated and leaves, it generates a primary cyclobutylmethyl carbocation. To relieve the massive ring strain of the cyclobutane core, this intermediate undergoes a rapid Wagner-Meerwein 1,2-alkyl shift. This ring expansion forms a much more thermodynamically stable secondary or tertiary cyclopentyl cation, which then traps nucleophiles or eliminates to form cyclopentenes (). The Solution:

  • Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃).

  • If substitution of the hydroxyl group is strictly required, use mild, buffered conditions (e.g., an Appel reaction using CBr₄/PPh₃ with pyridine) and keep reaction temperatures strictly below 25 °C during activation steps.

Q2: My reaction under basic conditions yielded a highly volatile, strained byproduct and no desired substitution. What happened?

The Issue: Loss of the chloromethyl group mass and formation of a new cyclic system without the addition of your intended external nucleophile. The Causality: You have inadvertently synthesized a 2-oxaspiro[1]heptane derivative. Under basic conditions (e.g., NaH, KOtBu, or strong amine bases), the hydroxymethyl group is deprotonated. Because the resulting alkoxide and the chloromethyl group are in close proximity (a 1,3-relationship), the alkoxide is perfectly positioned to undergo a rapid intramolecular Sₙ2 attack. This displaces the chloride ion and forms a spirocyclic oxetane (). Intramolecular cyclization is kinetically favored over intermolecular substitution. The Solution: You must mask the hydroxyl group before exposing the molecule to base. See the standardized protection protocol in Section 3.

Q3: I am observing high-molecular-weight oligomers in my mass spec. How do I stop this?

The Issue: Formation of dimeric or polymeric ether byproducts. The Causality: Intermolecular etherification. If the base is not strong enough to rapidly drive the intramolecular spiro-cyclization, or if the reaction is run at high concentrations, the hydroxyl group of one molecule will attack the chloromethyl group of another. The Solution: Run the reaction at high dilution (< 0.05 M) if the spiro-oxetane is your actual target. If it is not, protect the alcohol.

Section 2: Quantitative Data & Reaction Outcomes

To assist with rapid diagnostic checks, the following table summarizes the primary reaction conditions, the reactive intermediates generated, and the resulting byproducts.

Reaction ConditionPrimary Reactive IntermediateMajor Product / ByproductMechanistic Pathway
Strong Acid (e.g., H₂SO₄, AlCl₃)Cyclobutylmethyl carbocationCyclopentanones / CyclopentenesWagner-Meerwein Ring Expansion
Strong Base (e.g., NaH, KOtBu)Alkoxide anion2-oxaspiro[1]heptane derivativesIntramolecular Sₙ2 (Spiro-cyclization)
High Concentration, Mild Base Alkoxide anionDimeric / Oligomeric EthersIntermolecular Sₙ2 Etherification

Section 3: Mechanistic Workflows & Standardized Protocols

Divergent Byproduct Pathways

The diagram below illustrates the divergent pathways that lead to the destruction of the [1-(chloromethyl)cyclobutyl]methanol starting material.

ByproductPathways SM [1-(chloromethyl)cyclobutyl]methanol Acid Acidic Conditions (H+, Lewis Acids) SM->Acid Protonation Base Basic Conditions (NaH, KOtBu) SM->Base Deprotonation Carbocation Cyclobutylmethyl Carbocation Acid->Carbocation -H2O / -Cl- Alkoxide Alkoxide Intermediate Base->Alkoxide -H+ Cyclopentyl Cyclopentyl Derivatives (Ring Expansion) Carbocation->Cyclopentyl Wagner-Meerwein Spiro 2-oxaspiro[3.3]heptane (Spiro Oxetane) Alkoxide->Spiro Intramolecular SN2

Divergent byproduct formation pathways for[1-(chloromethyl)cyclobutyl]methanol.

Experimental Protocol: O-Protection to Enable Safe Substitution

To prevent intramolecular cyclization (spiro-oxetane formation) and intermolecular oligomerization, the hydroxyl group must be masked as a silyl ether before attempting nucleophilic substitution at the chloromethyl site. This protocol is a self-validating system: successful protection is easily verified by the disappearance of the broad -OH stretch in IR spectroscopy (~3300 cm⁻¹) and a distinct shift in the TLC Rf value.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask purged with N₂, dissolve 1.0 equivalent of[1-(chloromethyl)cyclobutyl]methanol in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add 1.5 equivalents of imidazole to the solution. Stir at room temperature until completely dissolved.

  • Protection: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBSCl) portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until the starting material is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the TBS-protected intermediate.

Note: This intermediate can now be safely subjected to basic nucleophiles (e.g., amines, thiolates) to functionalize the chloromethyl group without risking spiro-cyclization.

SafeProtocol Start Start: [1-(chloromethyl)cyclobutyl]methanol Protect Step 1: O-Protection (TBSCl, Imidazole, DCM) Start->Protect Blocks Intramolecular SN2 Subst Step 2: Nucleophilic Substitution (Nu-, Solvent, Δ) Protect->Subst TBS-Ether Intermediate Deprotect Step 3: O-Deprotection (TBAF, THF) Subst->Deprotect Functionalized Intermediate End Target Functionalized Cyclobutane Deprotect->End Final Product

Optimized workflow to prevent spiro-oxetane formation during substitution.

References

  • Prakash, G. K. S., Reddy, V. P., Rasul, G., Casanova, J., & Olah, G. A. (1998). "The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media and Observation of the Cyclobutyldicyclopropylmethyl Cation." Journal of the American Chemical Society, 120(51), 13362-13365.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(14), 7330-7377.[Link]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for [1-(chloromethyl)cyclobutyl]methanol purity

An in-depth technical analysis and comparison guide for determining the chemical purity of [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6 / 136332-26-8). Executive Summary & Analytical Challenge [1-(chloromethyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for determining the chemical purity of [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6 / 136332-26-8).

Executive Summary & Analytical Challenge

[1-(chloromethyl)cyclobutyl]methanol is a highly functionalized, achiral building block frequently utilized in the synthesis of cyclobutane-containing active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a distinct challenge: it completely lacks a UV chromophore . The absence of conjugated double bonds or aromatic rings renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless for purity assessment without complex derivatization.

To achieve rigorous quality control and absolute quantification, analytical scientists must rely on orthogonal techniques. This guide objectively compares three highly effective methodologies: GC-FID (exploiting volatility), HPLC-CAD (exploiting universal mass detection), and 1H-qNMR (exploiting absolute nuclear resonance).

DecisionMatrix Target [1-(chloromethyl)cyclobutyl]methanol Analytical Challenge: No Chromophore GC GC-FID Volatile Impurity Profiling Target->GC High Volatility HPLC HPLC-CAD Non-Volatile/Aqueous Matrices Target->HPLC Low Volatility/Salts qNMR 1H-qNMR Absolute Purity (No Ref Std) Target->qNMR Primary Calibration

Fig 1. Decision matrix for selecting the optimal analytical method based on physicochemical properties.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

The Causality Behind the Method: With a predicted boiling point of approximately 199 °C, [1-(chloromethyl)cyclobutyl]methanol is sufficiently volatile and thermally stable for gas-phase separation. The Flame Ionization Detector (FID) is the gold standard here because it measures the combustion of carbon-hydrogen bonds, providing a highly linear, mass-proportional response regardless of optical properties[1].

A critical failure point in GC-FID purity analysis of concentrated alcohols is column overloading, which manifests as asymmetrical "sharkfin" or fronting peaks[2]. To ensure a self-validating system with sharp, Gaussian peak shapes, a high split ratio must be employed to vent excess sample mass before it enters the capillary column.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in a high-purity, volatile solvent (e.g., GC-grade Methanol or Isopropanol) to a concentration of 10 mg/mL.

  • Column Selection: Utilize a mid-polar column (e.g., ZB-624 or PEG/Wax phase, 30 m × 0.32 mm × 1.80 µm) which offers optimal selectivity for halogenated alcohols[3].

  • Injection Parameters: Inject 1.0 µL using a split ratio of 50:1. Set the injector port temperature to 220 °C to ensure rapid, flash vaporization without thermal degradation.

  • Oven Temperature Program:

    • Initial hold at 60 °C for 2 minutes.

    • Ramp at 15 °C/min to 240 °C.

    • Final hold for 5 minutes to bake out late-eluting impurities.

  • Detection: FID set to 250 °C with optimized Hydrogen/Air/Makeup gas flows. Purity is calculated using the area normalization method (Analyte Area / Total Area × 100).

Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)

The Causality Behind the Method: If the sample matrix contains non-volatile impurities (e.g., inorganic salts, degradation polymers) that would never elute from a GC column, liquid chromatography is required. The Charged Aerosol Detector (CAD) solves the "no chromophore" problem by nebulizing the column eluent, evaporating the solvent, and applying a positive electrical charge to the remaining non-volatile analyte particles[4][5].

However, CAD response is highly dependent on the organic composition of the mobile phase[4]. If a gradient elution is used (e.g., 10% to 90% Acetonitrile), the droplet size and ionization efficiency will drift, destroying quantitative accuracy. To counteract this, an inverse gradient must be applied post-column via a make-up pump, ensuring the detector continuously receives a constant 50/50 aqueous/organic ratio[6].

CADWorkflow Column HPLC Column (Gradient Elution) Nebulizer Nebulization (N2 Gas) Column->Nebulizer Desolvation Drying Tube (Solvent Evaporation) Nebulizer->Desolvation Charging Corona Discharge (Particle Charging) Desolvation->Charging Electrometer Electrometer (Signal Detection) Charging->Electrometer

Fig 2. Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric compounds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) to 1 mg/mL.

  • Mobile Phase Restrictions: Use strictly volatile buffers (e.g., 0.1% Formic acid). Non-volatile salts like phosphate will precipitate in the CAD and destroy the detector[4].

  • Separation: C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient from 10% to 90% Acetonitrile over 10 minutes.

  • Inverse Gradient Setup: Program a secondary pump to deliver a synchronized 90% to 10% Acetonitrile gradient directly into a post-column T-junction.

  • Detection: Set the CAD evaporation temperature to 35 °C (optimized for semi-volatile alcohols to prevent analyte loss during desolvation).

Method 3: Quantitative 1H-NMR (qNMR)

The Causality Behind the Method: Both GC and HPLC require a highly pure reference standard of [1-(chloromethyl)cyclobutyl]methanol to establish an accurate calibration curve. In early-stage drug development, such a standard rarely exists. qNMR bypasses this limitation. Because the area under an NMR resonance is strictly proportional to the number of nuclei (protons) generating it, you can determine absolute purity using a completely unrelated, highly pure Internal Standard (IS)[7][8].

The critical mechanistic requirement for qNMR is the T1 Relaxation Delay (D1) . When the radiofrequency pulse flips proton spins into the transverse plane, they must fully relax back to the longitudinal axis before the next scan. If D1 is too short, protons will be saturated, and their signal intensity will be artificially low. D1 must be set to at least 5 × T1 of the slowest relaxing proton in the mixture[9].

Step-by-Step Protocol:

  • Standard Selection: Select an IS that produces a sharp singlet in a region free of analyte signals. For this compound, Maleic acid (singlet at ~6.2 ppm) or DSS (singlet at 0.0 ppm) are excellent choices[8][9].

  • Gravimetric Preparation: Using a calibrated microbalance, accurately co-weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl3 or DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition:

    • Set the pulse angle to exactly 90° for maximum excitation.

    • Run an inversion recovery experiment to determine the longest T1.

    • Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30–60 seconds)[9].

    • Acquire 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Calculation: Integrate the distinct cyclobutyl/chloromethyl protons against the IS singlet. Calculate absolute purity using the standard qNMR mass fraction equation[8].

Comparative Data & Performance Metrics

The following table synthesizes the operational parameters and performance metrics for each analytical modality when applied to halogenated cycloalkyl alcohols.

ParameterGC-FIDHPLC-CAD1H-qNMR
Detection Principle Flame Ionization (C-H bond combustion)Charged Aerosol (Mass-based particle charging)Proton Resonance (Direct nuclei counting)
Reference Standard Required? Yes (Analyte-specific)Yes (Analyte-specific)No (Universal Internal Standard used)
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~1 - 3 ng on column~0.1 - 1.0 mg/mL
Linearity Excellent (Over 4-5 logs)Non-linear (Requires quadratic or log-log fit)Excellent (Directly proportional)
Primary Use Case High-throughput routine QC, profiling volatile impurities.Detecting non-volatile impurities, salts, and aqueous matrices.Primary reference standard certification; standard-free quantitation.

Conclusion

For the routine batch-to-batch quality control of [1-(chloromethyl)cyclobutyl]methanol , GC-FID remains the most robust and high-throughput choice due to the molecule's volatility and the detector's linearity. However, if the synthesis route leaves behind non-volatile polymeric byproducts or inorganic salts, HPLC-CAD must be employed to prevent those impurities from remaining invisible. Finally, to certify the absolute purity of the compound without relying on external vendor standards, 1H-qNMR is the undisputed gold standard, serving as a primary analytical method.

References

  • Charged aerosol detector. Wikipedia. Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. National Institutes of Health (PMC). Available at:[Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Resolve Mass. Available at:[Link]

  • Testing for purity of butanol using GC-FID. Chromatography Forum. Available at:[Link]

  • Analysis of Alcohols in Hand Sanitizer and Impurities in Alcohol by GC-FID using Zebron™ ZB-624PLUS™ GC Columns. Phenomenex. Available at:[Link]

  • Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate. Available at:[Link]

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Comparative

Structural Validation of[1-(chloromethyl)cyclobutyl]methanol: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

For researchers and drug development professionals, the precise structural elucidation of bifunctional building blocks is a critical prerequisite for rational drug design. [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of bifunctional building blocks is a critical prerequisite for rational drug design. [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) presents a unique analytical challenge. Featuring a highly strained cyclobutane ring substituted at the same carbon (C1) with both an electrophilic chloromethyl group and a nucleophilic hydroxymethyl group, confirming its exact three-dimensional architecture is essential before downstream synthetic application.

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against Nuclear Magnetic Resonance (NMR) Spectroscopy for validating this structure, providing field-proven methodologies, causality-driven protocols, and quantitative comparative data.

The Analytical Challenge: Phase and Flexibility

[1-(chloromethyl)cyclobutyl]methanol is a liquid at room temperature, with a predicted boiling point of approximately 199 °C and a density of 1.117 g/cm³[1]. This physical state immediately complicates solid-state structural validation.

Furthermore, the cyclobutane ring is not flat; it undergoes rapid "butterfly" puckering dynamics in solution. While NMR spectroscopy excels at mapping covalent connectivity, it only captures a time-averaged conformational ensemble of these puckering states[2][3]. To obtain a definitive, absolute configuration and exact spatial coordinates of the -CH2Cl and -CH2OH arms, X-ray crystallography is the gold standard[4]. However, because the compound is a liquid, crystallographic validation requires either advanced in-situ cryo-crystallization[5][6] or chemical derivatization to force the molecule into a highly ordered solid lattice[7].

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent pathways required to validate the structure of a room-temperature liquid using solid-state versus solution-state techniques.

Workflow for the structural validation of [1-(chloromethyl)cyclobutyl]methanol.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an internal checkpoint to verify the data before proceeding.

Protocol A: Solid-State Validation via X-ray Crystallography (Derivatization Route)

Because growing a crystal directly from a liquid inside a capillary (in-situ cryo-crystallization) requires highly specialized diffractometer attachments[5], derivatization is the most robust alternative for standard laboratories.

  • Chemical Derivatization (The "Crystallization Engine"):

    • Action: React 1.0 mmol of[1-(chloromethyl)cyclobutyl]methanol with 1.2 mmol of 4-nitrobenzoyl chloride in the presence of pyridine and dichloromethane (DCM) at 0 °C.

    • Causality: The primary alcohol is converted into a 4-nitrobenzoate ester. The bulky, planar dinitrophenyl group acts as a "crystallization engine," driving strong intermolecular π-π stacking and hydrogen bonding, effectively raising the melting point and forcing the liquid into a solid lattice[7].

  • Crystal Growth:

    • Action: Dissolve the purified derivative in a minimum amount of ethyl acetate. Slowly diffuse hexanes into the solution over 48 hours.

    • Validation Checkpoint: Inspect under a polarized light microscope. Only select single crystals with sharp extinction (indicating a highly ordered, defect-free lattice)[2].

  • Diffraction Data Collection:

    • Action: Mount the crystal on a goniometer and cool to 100 K using a liquid nitrogen stream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map and preventing radiation damage[2].

  • Structure Solution & Refinement:

    • Action: Solve the phase problem using direct methods. Refine the structure by minimizing the differences between the calculated and observed structure factors.

    • Validation Checkpoint: The protocol is self-validating through the R-factor ( R1​ ). An R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirms that the atomic model perfectly matches the experimental data[8]. Furthermore, the anomalous dispersion of the chlorine atom allows for the unambiguous assignment of the absolute configuration[6].

Protocol B: Solution-State Validation via NMR Spectroscopy
  • Sample Preparation:

    • Action: Dissolve 15 mg of the neat liquid in 0.6 mL of Chloroform-d ( CDCl3​ ).

  • 1D and 2D Data Acquisition:

    • Action: Acquire 1H , 13C , HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.

    • Causality: While HSQC maps the exact carbon-hydrogen covalent bonds (differentiating the −CH2​Cl protons from the −CH2​OH protons), NOESY is deployed to measure through-space dipole-dipole interactions (< 5 Å).

  • Conformational Analysis:

    • Validation Checkpoint: The NOESY cross-peaks must logically match the proposed 3D model. However, because the cyclobutane ring is dynamic, the calculated distances will represent a time-averaged state rather than a rigid structure[3].

Quantitative Data & Performance Comparison

The following tables summarize the comparative performance of both techniques when applied to small, flexible molecules like [1-(chloromethyl)cyclobutyl]methanol.

Table 1: Operational & Analytical Performance Metrics
Performance MetricX-ray Crystallography (Derivatized)NMR Spectroscopy (Solution State)
Analyzed Phase Solid (Single Crystal)Solution ( CDCl3​ )
Resolution Limit Atomic (< 0.8 Å)Conformational Ensemble
Cyclobutane Pucker Fixed (Exact dihedral angles measured)Time-averaged (Dynamic "butterfly" motion)
Absolute Configuration Yes (via anomalous dispersion of Cl atom)No (Requires chiral derivatizing agents)
Sample Requirement ~1-5 mg (Single high-quality crystal)~10-20 mg (Fully recoverable)
Throughput/Time Low (Days to weeks due to crystal growth)High (Minutes to hours)
Table 2: Expected Quantitative Structural Parameters

Note: The values below represent the standard validation ranges expected for a cyclobutane system substituted with chloromethyl and hydroxymethyl groups.

Structural FeatureX-ray Measurement (Static)NMR Measurement (Dynamic)
C1–C(Cl) Bond Length 1.52 - 1.54 Å (High precision)Not directly measurable
Cyclobutane Pucker Angle ~25° - 30° (Locked in lattice)Unresolved (Averaged to pseudo-planar)
Interatomic Distances Exact distances (e.g., Cl to O = 3.42 Å)NOE-derived ranges (e.g., 3.0 - 4.5 Å)
Validation Metric R1​ < 0.05, GoF ≈ 1.0Signal-to-Noise Ratio > 100:1

Conclusion & Strategic Recommendations

For the structural validation of [1-(chloromethyl)cyclobutyl]methanol , neither technique should be used in isolation if absolute certainty is required for drug development.

  • NMR Spectroscopy provides rapid, non-destructive confirmation of the covalent connectivity and bulk purity[4]. However, it fails to capture the exact puckering of the cyclobutane ring due to rapid interconversion in solution[3].

  • X-ray Crystallography delivers an unambiguous, self-validating 3D atomic model[8]. Because the compound is a liquid[1], derivatization (e.g., forming a 4-nitrobenzoate ester) is highly recommended to bypass the need for complex in-situ cryo-crystallization equipment[5][7]. The presence of the heavy chlorine atom natively allows for the determination of absolute stereochemistry via anomalous dispersion[6].

Best Practice: Utilize NMR for batch-to-batch purity and connectivity validation, but mandate X-ray crystallography (via derivatization) for the initial foundational validation of the molecule's absolute 3D architecture.

References

  • ChemicalBook. "[1-(chloromethyl)cyclobutyl]methanol | 55754-70-6". https://www.chemicalbook.com/
  • Wikipedia. "Structure validation". https://en.wikipedia.
  • BenchChem. "Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy". https://www.benchchem.com/
  • PubMed Central (PMC). "Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality". https://www.ncbi.nlm.nih.gov/pmc/
  • ResearchGate. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone". https://www.
  • MDPI. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone". https://www.mdpi.com/
  • PatSnap Eureka. "X-ray Diffraction Vs NMR: Structural Insights". https://www.
  • BenchChem. "Cyclopentane; 1-cyclopentylethanone; iron". https://www.benchchem.com/

Sources

Validation

A Comparative Guide to [1-(chloromethyl)cyclobutyl]methanol: Leveraging a Versatile Scaffold and Covalent Handle in Drug Discovery

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that confer superior pharmacological properties is a central theme in modern medicinal chemistry. While often seen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that confer superior pharmacological properties is a central theme in modern medicinal chemistry. While often seen as synthetically challenging, small, strained ring systems have emerged as powerful tools for creating drug candidates with enhanced potency, selectivity, and metabolic stability. Among these, the cyclobutane motif offers a unique blend of rigidity and three-dimensionality that is increasingly exploited in drug design.[1][2]

This guide provides a comparative analysis of the [1-(chloromethyl)cyclobutyl]methanol scaffold. We will explore its dual functionality, which combines the structural benefits of the cyclobutane core with a reactive chloromethyl group suitable for targeted covalent inhibition. This molecule serves as an exemplary building block, illustrating how the strategic incorporation of a strained ring and an electrophilic handle can address key challenges in drug discovery.

Section 1: The Cyclobutane Advantage: A Comparative Analysis of Saturated Scaffolds

The cyclobutane ring is the second most strained monocarbocycle, which imparts a unique, puckered conformation.[1][3] This three-dimensional geometry is a significant departure from the planar nature of aromatic rings or the high flexibility of acyclic linkers. In drug design, this conformational restriction can be a profound advantage. By pre-organizing a molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[1][2]

The benefits of incorporating a cyclobutane ring include:

  • Enhanced Metabolic Stability: The strained carbocycle is often more resistant to metabolic degradation compared to larger, more flexible cycloalkanes or acyclic chains.[1][4]

  • Improved Physicochemical Properties: As a bioisosteric replacement for planar aromatic rings, the saturated cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved solubility and higher clinical success rates.[5]

  • Precise Vectorial Orientation: The rigid, puckered structure allows for the precise spatial arrangement of pharmacophoric groups, enabling optimized interactions within a target's binding pocket.[1][2]

Comparative Properties of Common Cycloalkane Scaffolds

The choice of a scaffold is a critical decision in lead optimization. The cyclobutane ring offers a unique balance of properties when compared to other commonly used cycloalkanes.

ScaffoldStrain Energy (kcal/mol)ConformationKey Advantages in Drug DesignKey Disadvantages
Cyclopropane~28.1[1]Planar, RigidHigh rigidity, smallest cyclic scaffold.High ring strain can lead to instability/reactivity.
Cyclobutane ~26.3 [1]Puckered, Rigid [3]Good balance of rigidity and stability, 3D exit vectors, proven metabolic stability. [1][4]Can be synthetically challenging. [2]
Cyclopentane~7.1[1]Envelope/Twist, Flexible[3]Lower strain, synthetically accessible, common in natural products.[6]Higher flexibility can lead to an entropic penalty upon binding.
Cyclohexane~0Chair/Boat/Twist, FlexibleVery stable, well-understood stereochemistry.Can be a site of metabolic oxidation (e.g., P450 hydroxylation).[4]

graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
subgraph "Scaffold Properties"
    A[Cyclopropane];
    B[Cyclobutane];
    C[Cyclopentane];
    D[Acyclic Linker];
end

subgraph "Key Attributes"
    Rigidity [label="Conformational Rigidity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
    Flexibility [label="Flexibility", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
    Strain [label="Ring Strain", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
    Metabolic_Stability [label="Metabolic Stability", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
end

A -- "Very High" --> Rigidity;
A -- "Highest" --> Strain;
B -- "High" --> Rigidity;
B -- "High" --> Strain;
B -- "Generally Good" --> Metabolic_Stability;
C -- "Moderate" --> Flexibility;
C -- "Low" --> Strain;
D -- "Very High" --> Flexibility;
D -- "Often Liable" --> Metabolic_Stability;

{rank=same; A; B; C; D;}
{rank=same; Rigidity; Flexibility; Strain; Metabolic_Stability;}

}

Comparison of key attributes for common molecular scaffolds.

Section 2: [1-(chloromethyl)cyclobutyl]methanol as a Bifunctional Building Block

The title compound is not merely a carrier of the cyclobutane scaffold; it is a bifunctional synthetic intermediate offering two distinct and orthogonal reactive sites: a primary alcohol and a primary alkyl chloride. This duality allows for a modular approach to library synthesis, enabling the exploration of chemical space around a rigid core.

  • The Alcohol Handle (-CH₂OH): This nucleophilic site is a versatile point for derivatization. It can be readily converted into ethers, esters, or oxidized to aldehydes and carboxylic acids. This allows for the attachment of various pharmacophoric groups or solubilizing moieties through well-established synthetic protocols.

  • The Chloromethyl Handle (-CH₂Cl): This electrophilic site serves two primary purposes. It can act as a point of attachment for other molecular fragments via nucleophilic substitution, or, more significantly, it can function as a "warhead" for targeted covalent inhibition, which is discussed in the next section.

G start [1-(chloromethyl)cyclobutyl]methanol ether Etherification (e.g., Williamson) start->ether R-X, Base ester Esterification start->ester R-COCl oxidation Oxidation start->oxidation PCC, etc. tci Targeted Covalent Inhibition (TCI) start->tci Protein-Nu: substitution Nucleophilic Substitution start->substitution Nu: aldehyde Aldehyde oxidation->aldehyde acid Carboxylic Acid aldehyde->acid

Synthetic utility of the bifunctional scaffold.

Section 3: The Chloromethyl Group as a Covalent Warhead

Targeted Covalent Inhibition (TCI) is a powerful strategy in drug design that involves the formation of a permanent bond between a drug and its protein target.[7] This approach can lead to compounds with high potency, prolonged duration of action, and the ability to overcome drug resistance. TCIs achieve selectivity by first binding non-covalently to the target protein, placing a reactive electrophile (the "warhead") in close proximity to a nucleophilic amino acid residue (e.g., Cys, Lys, Ser, His).[7][8]

The chloromethyl group is a classic electrophilic warhead. Peptidyl chloromethyl ketones were among the first affinity labels developed to covalently modify serine proteases.[9] The carbon atom of the chloromethyl group is susceptible to nucleophilic attack by a side chain of an amino acid, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond. While highly reactive warheads can lead to off-target effects, the reactivity of a chloromethyl group can be tuned by the surrounding molecular architecture to achieve a balance of stability and target-specific reactivity.[9]

TCI_Mechanism step1 Step 1: Reversible Binding inhibitor Inhibitor (with -CH₂Cl warhead) step1->inhibitor step2 Step 2: Covalent Bond Formation complex Protein Inhibitor Non-covalent Complex (E•I) step2->complex protein Protein Target protein->complex inhibitor->complex k₁ complex->inhibitor k₋₁ covalent_complex Protein-Inhibitor Covalent Adduct (E-I) complex->covalent_complex k₂ (Irreversible) nucleophile Cys-SH

Mechanism of Targeted Covalent Inhibition (TCI).

Section 4: Case Studies of Cyclobutane-Containing Drugs

The theoretical advantages of the cyclobutane scaffold are validated by its successful incorporation into several marketed drugs and clinical candidates.

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Boceprevir Hepatitis CThe cyclobutylmethyl group fits into the P1 pocket of the NS3/4A protease. The cyclobutane analog is 3-fold more potent than the cyclopropyl and 19-fold more potent than the cyclopentyl analogues.[4]
Apalutamide Prostate CancerA spirocyclic cyclobutane is a core part of this second-generation androgen receptor antagonist.[4]
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[1]
Sibutramine Obesity (Withdrawn)Contains a 1-(4-chlorophenyl)cyclobutyl group, demonstrating the scaffold's utility in CNS-acting drugs.[10][11]

Section 5: Experimental Protocols

To facilitate the application of these concepts, we provide representative protocols for the synthesis and evaluation of cyclobutane-containing molecules.

Protocol 1: Representative Synthesis of a Substituted Cyclobutane Methanol

While the direct synthesis of [1-(chloromethyl)cyclobutyl]methanol is not widely reported, a common route to 1-substituted cyclobutane methanols involves the reaction of an organometallic reagent with a suitable cyclobutanone, followed by functional group manipulation.

Objective: To synthesize (1-methylcyclobutyl)methanol as an analog.

Materials:

  • Cyclobutanone

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclobutanone (1.0 eq) dissolved in anhydrous diethyl ether (or THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add MeMgBr (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the cyclobutanone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield (1-methylcyclobutyl)methanol.

Protocol 2: Williamson Ether Synthesis with a Cyclobutyl Methanol

Objective: To demonstrate the derivatization of the alcohol handle via etherification.

Materials:

  • (1-chloromethyl)cyclobutyl]methanol (or analog from Protocol 1) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.1 eq)

Procedure:

  • Deprotonation: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the cyclobutyl methanol derivative (1.0 eq) in THF dropwise.[12]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ether product by flash column chromatography.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a cyclobutane-containing compound to an acyclic or larger-ring analog.

Materials:

  • Test compounds (cyclobutane derivative and analog)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) and the liver microsome solution in buffer.[5]

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[5]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Outlook

The [1-(chloromethyl)cyclobutyl]methanol scaffold is a prime example of a modern building block in drug discovery. It encapsulates several key design principles: the use of rigid, three-dimensional scaffolds to enhance binding affinity and improve pharmacokinetic properties, and the application of targeted covalent inhibition for potent and durable pharmacology. The cyclobutane ring offers a distinct advantage over more flexible or planar motifs by providing conformational constraint and metabolic stability.[1][13] The addition of both nucleophilic and electrophilic handles provides synthetic chemists with a versatile platform for library development. As synthetic methods for constructing strained rings become more accessible, the strategic deployment of cyclobutane-containing fragments like the one discussed here will undoubtedly continue to be a fruitful approach in the development of next-generation therapeutics.

References

A comprehensive list of all sources cited in this guide.

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100539. [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

  • Jo, S., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules and Cells, 45(11), 785-794. [Link]

  • Google Patents. (1990). US4929629A - Therapeutic compound.
  • Chemistry LibreTexts. (2026). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Google Patents. (1987). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • ResearchGate. (2021). The role of quantum chemistry in covalent inhibitor design. ResearchGate. [Link]

Sources

Comparative

Comprehensive Analytical Comparison Guide: HPLC Methods for[1-(chloromethyl)cyclobutyl]methanol

As a Senior Application Scientist, developing a robust analytical method for [1-(chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) requires navigating a classic chromatographic challenge: the absence of a UV chromophore....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method for [1-(chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) requires navigating a classic chromatographic challenge: the absence of a UV chromophore. This guide objectively compares High-Performance Liquid Chromatography (HPLC) detector alternatives, explains the causality behind method optimization, and provides field-proven, self-validating experimental protocols.

The Analytical Challenge: Causality & Structural Assessment

To design a successful method, we must first analyze the physical and chemical nature of the target molecule. According to , [1-(chloromethyl)cyclobutyl]methanol is a small, aliphatic cyclic alcohol with a molecular weight of 134.61 g/mol and a predicted boiling point of approximately 199 °C [1].

The Causality of Detector Failure: Standard HPLC-UV methods rely on the presence of a conjugated π -electron system (a chromophore) to absorb light typically between 210 nm and 280 nm. Because this molecule contains only C-C, C-H, C-O, and C-Cl bonds, it exhibits negligible UV absorbance above 200 nm. Attempting to monitor this compound at low wavelengths (e.g., 205 nm) will result in severe baseline drift, high signal-to-noise ratios, and massive interference from mobile phase solvents.

Therefore, we must pivot to universal detection strategies . Because the compound is semi-volatile, evaporative detectors like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) must be heavily optimized to prevent analyte loss during the desolvation phase, as supported by [2].

DetectorSelection Start Target: [1-(chloromethyl)cyclobutyl]methanol Q1 Does it have a UV chromophore? Start->Q1 NoUV No (Aliphatic Alcohol) Q1->NoUV Assess Structure HPLCUV HPLC-UV (Not Recommended) Q1->HPLCUV If Yes Q2 Is it volatile/semi-volatile? NoUV->Q2 SemiVol Semi-Volatile (BP ~199°C) Q2->SemiVol Assess BP GCFID GC-FID (Orthogonal Choice) SemiVol->GCFID High Volatility HPLCCAD HPLC-CAD (Low Temp Evaporation) SemiVol->HPLCCAD LC Requirement

Fig 1. Detector selection logic for non-chromophoric, semi-volatile small molecules.

Objective Performance Comparison: Universal Detectors

When HPLC-UV is eliminated, the primary liquid chromatography alternatives are CAD, ELSD, and Refractive Index Detection (RID). Gas Chromatography with Flame Ionization Detection (GC-FID) is also included as the gold-standard orthogonal technique for volatile alcohols.

Quantitative Performance Comparison
Analytical TechniqueTypical Limit of Detection (LOD)Linear Dynamic RangeGradient CompatibilityVolatility RestrictionBest Use Case
HPLC-CAD Low ng (~1-5 ng)> 4 Orders of MagnitudeYes Analyte must be less volatile than mobile phaseTrace impurity profiling of non-chromophoric APIs
HPLC-ELSD High ng (~10-50 ng)2-3 Orders (Often Sigmoidal)Yes Analyte must be less volatile than mobile phaseGeneral assay and mass balance
HPLC-RID µg range< 2 OrdersNo (Isocratic Only)None (Measures refractive index differences)Simple, high-concentration isocratic purity checks
GC-FID pg to low ng> 5 Orders of MagnitudeN/A (Temp Gradient)Analyte MUST be volatileResidual solvent analysis, volatile alcohol assays

Verdict: For liquid chromatography, HPLC-CAD is superior to ELSD and RID due to its uniform response independent of chemical structure and higher sensitivity for small molecules [3]. However, because [1-(chloromethyl)cyclobutyl]methanol is semi-volatile, the CAD evaporation temperature must be strictly controlled.

Experimental Workflows & Methodologies

Below are the step-by-step methodologies for the two most viable techniques: HPLC-CAD (the LC standard) and GC-FID (the orthogonal validator).

Protocol A: HPLC-CAD Method (Low-Temperature Evaporation)

This method utilizes Reversed-Phase Liquid Chromatography (RPLC) coupled with CAD.

1. Reagent Preparation:

  • Mobile Phase A: 100% MS-Grade Water with 0.1% Formic Acid. (Causality: CAD is a mass detector. Non-volatile buffers like phosphates will permanently contaminate the detector and cause massive background noise. Only volatile additives can be used).

  • Mobile Phase B: 100% MS-Grade Acetonitrile with 0.1% Formic Acid.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-13 min: Hold at 95% B

    • 13-15 min: Return to 5% B and equilibrate.

3. CAD Detector Settings (Critical Step):

  • Evaporation Temperature: 35 °C. (Causality: Setting the evaporation tube to standard high temperatures (e.g., 50-60 °C) will volatilize the semi-volatile [1-(chloromethyl)cyclobutyl]methanol along with the mobile phase, resulting in a false negative/zero signal).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

CADMechanism Eluent HPLC Column Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evaporation Evaporation Tube (Low Temp: 35°C) Nebulizer->Evaporation Aerosol Charging Corona Discharge (Analyte Charging) Evaporation->Charging Dried Particles Electrometer Electrometer (Signal Detection) Charging->Electrometer Charged Particles

Fig 2. Mechanism of Charged Aerosol Detection (CAD) optimized for semi-volatile analytes.

Protocol B: GC-FID Method (Orthogonal Validation)

Because the analyte has a boiling point of ~199 °C, it is highly amenable to Gas Chromatography, making GC-FID the perfect orthogonal method to validate the HPLC-CAD results.

1. Chromatographic Conditions:

  • Column: Agilent DB-WAX (Polyethylene glycol), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220 °C.

  • Split Ratio: 10:1.

  • Injection Volume: 1 µL.

2. Oven Temperature Program:

  • Initial temperature 60 °C, hold for 1 minute.

  • Ramp at 15 °C/min to 240 °C.

  • Hold at 240 °C for 5 minutes.

3. FID Settings:

  • Detector Temperature: 250 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Scientific Integrity: Building a Self-Validating System

A protocol is only as good as its internal controls. To ensure absolute trustworthiness in the HPLC-CAD method, the system must be self-validating.

Dynamic Response Compensation via Internal Standard (IS): CAD response is not entirely independent of the mobile phase composition; the efficiency of nebulization changes slightly as the organic gradient (Acetonitrile) increases. Furthermore, because [1-(chloromethyl)cyclobutyl]methanol is semi-volatile, minor fluctuations in the ambient laboratory temperature or nitrogen gas pressure can affect the evaporation rate in the CAD tube.

To create a self-validating system, you must incorporate a structurally similar, semi-volatile Internal Standard (IS) —such as cyclobutanemethanol or cyclopentanemethanol—spiked into every sample and standard at a constant concentration.

  • The Causality: If a pressure drop causes a 5% loss in analyte signal due to over-evaporation, the IS will suffer the exact same loss. By quantifying the target analyte based on the Peak Area Ratio (Analyte Area / IS Area) rather than absolute peak area, the method mathematically self-corrects for instrumental drift, ensuring rigorous E-E-A-T standards are met [4].

References

  • ProteinQC Hub. "RP-HPLC vs. HPLC-ELSD for Protein Quantification: A Comprehensive Guide for Pharmaceutical Scientists." ProteinQC. Available at: [Link]

  • ResearchGate. "Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector." ResearchGate Publications. Available at: [Link]

Validation

A Comparative Guide to the Analytical Characterization of [1-(chloromethyl)cyclobutyl]methanol Reaction Mixtures: A Focus on GC-MS

For researchers, scientists, and professionals in drug development, the precise analytical characterization of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth technical comparison of analytical methodologies for the reaction mixture of [1-(chloromethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and provide a comparative analysis with alternative methods, supported by experimental insights and protocols.

The synthesis of [1-(chloromethyl)cyclobutyl]methanol is logically achieved through the selective monochlorination of 1,1-bis(hydroxymethyl)cyclobutane. This seemingly straightforward conversion presents analytical challenges in discerning the desired product from unreacted starting material, the di-chlorinated byproduct, and other potential impurities.

The Analytical Imperative: Resolving a Complex Mixture

The primary analytical challenge lies in the separation and identification of structurally similar compounds within the reaction mixture. Key analytes include:

  • [1-(chloromethyl)cyclobutyl]methanol (Target Compound): The desired product of the selective monochlorination.

  • 1,1-bis(hydroxymethyl)cyclobutane (Starting Material): Unreacted precursor.

  • 1,1-bis(chloromethyl)cyclobutane (Di-chlorinated Byproduct): A potential over-chlorination product.

  • Residual Reagents and Solvents: Any remaining chlorinating agent (e.g., thionyl chloride byproducts) and reaction solvents.

Effective analytical oversight is crucial for optimizing reaction conditions to maximize the yield of the target compound while minimizing the formation of impurities.

GC-MS: The Workhorse for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of the [1-(chloromethyl)cyclobutyl]methanol reaction mixture due to the volatility and thermal stability of the components.[1][2]

The Rationale Behind the Method

The principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass-to-charge ratios are detected, providing a unique mass spectrum for each component. This combination of chromatographic separation and mass spectrometric detection offers high sensitivity and specificity for the identification and quantification of the analytes.[1][2]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice for resolving the components of the reaction mixture.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Expected Results and Interpretation

The resulting total ion chromatogram (TIC) will display peaks corresponding to the different components of the reaction mixture based on their retention times. The mass spectrum of each peak can then be used for identification by comparing it to a spectral library (e.g., NIST) or by interpreting the fragmentation pattern.

Expected Elution Order (based on boiling points and polarity):

  • 1,1-bis(chloromethyl)cyclobutane: The most volatile and least polar of the main products.

  • [1-(chloromethyl)cyclobutyl]methanol: The target compound.

  • 1,1-bis(hydroxymethyl)cyclobutane: The least volatile and most polar due to the two hydroxyl groups.

Mass Spectral Fragmentation:

  • [1-(chloromethyl)cyclobutyl]methanol: The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragments resulting from the loss of a chloromethyl radical (-CH2Cl), a hydroxyl radical (-OH), and water (-H2O).

  • 1,1-bis(hydroxymethyl)cyclobutane: Will likely show a prominent peak for the loss of water and fragmentation of the cyclobutane ring.

  • 1,1-bis(chloromethyl)cyclobutane: The mass spectrum will exhibit a characteristic isotopic pattern for two chlorine atoms and fragmentation through the loss of chlorine radicals.

Workflow for GC-MS Analysis

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution with appropriate solvent (e.g., Dichloromethane) ReactionMixture->Dilution Filtering Filtering (if necessary) Dilution->Filtering Injection Injection into GC Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Compound Identification (Library Search & Fragmentation Analysis) MassSpectra->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Workflow for the GC-MS analysis of the [1-(chloromethyl)cyclobutyl]methanol reaction mixture.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, a multi-faceted analytical approach often provides a more comprehensive understanding of the reaction mixture. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

FeatureGC-MSHPLCNMR SpectroscopyFTIR Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Detection of nuclear spin transitions in a magnetic field, providing detailed structural information.Detection of vibrational modes of functional groups based on infrared absorption.
Strengths High sensitivity and specificity for volatile compounds. Excellent for separation of isomers. Provides structural information through fragmentation patterns.[1][2]Suitable for non-volatile and thermally labile compounds. Wide range of stationary and mobile phases for method development.Provides unambiguous structural elucidation. Quantitative analysis without the need for individual calibration standards (qNMR).Rapid and non-destructive. Excellent for identifying functional groups present in the mixture.
Weaknesses Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some polar compounds.Lower resolution compared to capillary GC for some applications. Can be more complex to develop methods.Lower sensitivity compared to MS techniques. More complex data interpretation for mixtures.Provides limited structural information. Not ideal for separating components of a mixture.
Application to this Mixture Ideal for separating and identifying the target compound, starting material, and di-chlorinated byproduct.Can be used as a complementary technique, especially if there are concerns about thermal degradation of any components. A reverse-phase method would likely be employed.Excellent for confirming the structure of the isolated product and for quantifying the relative amounts of major components in the crude mixture.Useful for monitoring the progress of the reaction by observing the disappearance of the diol's broad O-H stretch and the appearance of the product's C-Cl stretch.
High-Performance Liquid Chromatography (HPLC)

For a comparative HPLC analysis, a reverse-phase C18 column would be a suitable starting point.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the components have some absorbance (if applicable) or using a universal detector like a Refractive Index (RI) detector if UV absorbance is poor.

HPLC can be particularly useful if there is a suspicion of non-volatile impurities or if derivatization for GC-MS is to be avoided.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information. For the [1-(chloromethyl)cyclobutyl]methanol reaction mixture, ¹H and ¹³C NMR would be highly informative.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: ¹H NMR will show distinct signals for the protons on the cyclobutane ring and the methylene groups adjacent to the hydroxyl and chloro groups. Integration of these signals can provide a quantitative ratio of the major components. ¹³C NMR will confirm the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for functional group analysis.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the reaction mixture on a salt plate (e.g., NaCl).

  • Analysis: The disappearance of the broad O-H stretch from the starting diol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch (around 600-800 cm⁻¹) would indicate the progress of the reaction.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of the [1-(chloromethyl)cyclobutyl]methanol reaction mixture, GC-MS stands out as the most powerful single technique, offering excellent separation, identification, and quantification capabilities for the key volatile components. However, a truly robust analytical workflow, particularly in a drug development setting, would benefit from an integrated approach. HPLC provides a valuable orthogonal separation technique, while NMR offers definitive structural confirmation and quantification. FTIR serves as a rapid and convenient tool for monitoring reaction progress. By judiciously selecting and combining these analytical methods, researchers can gain a thorough understanding of their reaction chemistry, leading to the efficient and reliable synthesis of high-purity [1-(chloromethyl)cyclobutyl]methanol.

References

  • U.S. Environmental Protection Agency. (1984). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. [Link]

  • Kharasch, N., & Patai, S. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). PMC. [Link]

  • Supelco. (n.d.). GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. Gcms.cz. [Link]

Sources

Comparative

High-Fidelity Quantification of [1-(chloromethyl)cyclobutyl]methanol: A Comparative Guide to GC-MS, GC-FID, and LC-MS/MS Workflows

As an Application Scientist evaluating small molecule quantification, the structural nuances of an analyte dictate the entire analytical approach. [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating small molecule quantification, the structural nuances of an analyte dictate the entire analytical approach. [1-(chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) presents a unique set of challenges: it features a rigid cyclobutane ring, a chloromethyl group, and a primary hydroxymethyl group. Because it lacks a conjugated pi-system or readily ionizable basic/acidic functional groups, standard quantification methodologies must be carefully adapted to ensure data integrity and sensitivity.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound, providing a self-validating experimental protocol for the optimal workflow.

Methodological Causality: The "Why" Behind the Workflow

Selecting the right analytical technique requires an understanding of the physicochemical causality behind experimental choices.

GC-MS with Silylation (The Gold Standard)

Small aliphatic alcohols like[1-(chloromethyl)cyclobutyl]methanol suffer from poor peak shape and thermal degradation when analyzed directly via GC due to the hydrogen bonding of the free hydroxyl group. To circumvent this, we employ silylation—a robust derivatization technique using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly enhancing volatility, thermal stability, and detectability in the mass spectrometer 1. When coupled with Electron Ionization (EI), GC-MS provides unparalleled structural specificity and sensitivity for halogenated alcohols 2.

GC-FID (Routine Quality Control)

For high-throughput purity analysis in relatively clean matrices (e.g., synthetic reaction monitoring), GC coupled with a Flame Ionization Detector (FID) is highly effective. While it lacks the mass-to-charge (m/z) specificity of MS, the carbon-rich backbone of the silylated derivative yields a strong, linear FID response, making it a cost-effective alternative for routine checks.

LC-MS/MS (The Sub-Optimal Alternative)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the workhorse of drug development. However,[1-(chloromethyl)cyclobutyl]methanol lacks the necessary sites for efficient Electrospray Ionization (ESI) and exhibits poor retention on standard reversed-phase columns 3. Quantification via LC-MS/MS requires complex, labor-intensive pre-column derivatization to introduce an ionizable moiety, making it less favorable than GC-MS.

Quantitative Performance Comparison

Table 1: Performance metrics for the quantification of [1-(chloromethyl)cyclobutyl]methanol across analytical platforms.

MetricGC-MS (Silylated)GC-FID (Silylated)LC-MS/MS (Derivatized)
Limit of Detection (LOD) 1 - 5 ng/mL~50 ng/mL10 - 20 ng/mL
Linear Dynamic Range 10 - 10,000 ng/mL100 - 50,000 ng/mL50 - 5,000 ng/mL
Specificity High (m/z tracking)Moderate (Retention Time)High (MRM transitions)
Matrix Effect Low (post-extraction)ModerateHigh (Ion suppression)
Run Time per Sample ~15 minutes~12 minutes~20 minutes

Analytical Workflow Visualization

G Start Sample Matrix: [1-(chloromethyl)cyclobutyl]methanol Extract Liquid-Liquid Extraction (Ethyl Acetate) Start->Extract Decision Select Analytical Modality Extract->Decision GCMS GC-MS (Gold Standard) Silylation (BSTFA/TMCS) Decision->GCMS High Sensitivity & Structural ID GCFID GC-FID (Routine QC) Direct or Silylated Decision->GCFID High Throughput & Purity LCMS LC-MS/MS (Complex Matrix) Pre-column Derivatization Decision->LCMS Non-volatile Matrices Data1 High Specificity LOD: ~1-5 ng/mL GCMS->Data1 Data2 Moderate Specificity LOD: ~50 ng/mL GCFID->Data2 Data3 High Specificity LOD: ~10-20 ng/mL LCMS->Data3

Analytical decision tree for the quantification of [1-(chloromethyl)cyclobutyl]methanol.

Self-Validating Experimental Protocol: GC-MS Quantification

To ensure trustworthiness and reproducibility, the following protocol outlines the gold-standard GC-MS workflow. This system is self-validating through the mandatory inclusion of an internal standard prior to extraction, which normalizes any variations in derivatization efficiency or injection volume.

Step 1: Sample Extraction
  • Aliquot 1.0 mL of the sample matrix into a silanized glass centrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard (e.g., deuterated[1-(chloromethyl)cyclobutyl]methanol-d2 or a structurally similar halogenated alcohol of known concentration).

  • Add 2.0 mL of LC-MS grade Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes to ensure complete liquid-liquid extraction of the target analyte.

  • Centrifuge at 3000 x g for 5 minutes to cleanly separate the organic and aqueous layers.

  • Transfer the upper organic layer (EtOAc) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

Step 2: Silylation Derivatization
  • Reconstitute the dried extract in 100 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes to drive the silylation of the primary alcohol to absolute completion 4.

  • Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial equipped with a low-volume glass insert.

Step 3: GC-MS Analysis
  • Injection: Inject 1.0 µL in splitless mode to maximize sensitivity (Injector Temp: 250°C).

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the specific m/z fragments of the TMS-derivative in Selected Ion Monitoring (SIM) mode to achieve the 1-5 ng/mL LOD.

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. 1

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. PubMed. 2

  • Analytix 4/2008 - Sigma-Aldrich. Sigma-Aldrich. 3

  • GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. MDPI. 4

Sources

Validation

Comprehensive Spectroscopic Comparison Guide:[1-(Chloromethyl)cyclobutyl]methanol and Key Derivatives

Executive Summary For drug development professionals and synthetic chemists, the spirocyclic and bridged-ring nature of cyclobutane derivatives offers unique conformational rigidity and vector mapping for pharmacophore d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the spirocyclic and bridged-ring nature of cyclobutane derivatives offers unique conformational rigidity and vector mapping for pharmacophore design. [1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) serves as a highly versatile core building block.

This guide provides an objective, data-driven spectroscopic comparison between the core compound and two of its synthetically critical derivatives: 1-(chloromethyl)cyclobutanecarbaldehyde (an oxidation product) and [1-(fluoromethyl)cyclobutyl]methanol (a halogen-exchange product). By establishing a self-validating analytical workflow, this guide ensures absolute structural certainty during derivatization.

Mechanistic Rationale & Structural Context

The spectroscopic behavior of 1,1-disubstituted cyclobutanes is governed by the unique magnetic anisotropy and ring strain of the four-membered ring.

  • Cyclobutane Ring Anomaly: Unlike the upfield shift observed in cyclopropanes, cyclobutane protons typically resonate further downfield ( δ 1.80–2.50) compared to larger, unstrained cycloalkanes like cyclohexane ( δ ~1.44). This deshielding is not merely a function of ring strain, but rather the specific magnetic response of the planar σ C–C framework when oriented perpendicular to the applied magnetic field [1].

  • Quaternary Carbon Challenge: The C1 position of the cyclobutane ring is quaternary. Because it lacks directly attached protons, 1D 1 H NMR is insufficient for complete structural validation. Orthogonal techniques (such as 2D HMBC) are strictly required to prove that both the chloromethyl and hydroxymethyl groups are attached to the same carbon atom.

  • Electronegativity & Coupling: The introduction of halogens drastically alters the local electronic environment. Chlorine inductively deshields adjacent protons ( δ ~3.65) [2]. Fluorine, being highly electronegative and NMR-active ( 19 F, spin 1/2), not only pushes the chemical shift further downfield ( δ ~4.45) but also introduces massive geminal scalar coupling ( 2JHF​≈47 Hz), serving as a built-in spectroscopic tag.

Pathway A [1-(chloromethyl)cyclobutyl]methanol (Core Compound) B 1-(chloromethyl)cyclobutanecarbaldehyde (Oxidized Derivative) A->B Swern Oxidation (DMSO, (COCl)2, Et3N) C [1-(fluoromethyl)cyclobutyl]methanol (Substituted Derivative) A->C Halogen Exchange (TBAF or KF/18-crown-6)

Figure 1: Synthetic derivatization pathways from the core cyclobutane scaffold.

Comparative Spectroscopic Data

To objectively compare the performance and tracking of these compounds during synthesis, all quantitative NMR and IR data have been standardized and summarized below.

Table 1: 1 H and 13 C NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)
Structural Feature[1-(Chloromethyl)cyclobutyl]methanol1-(Chloromethyl)cyclobutanecarbaldehyde[1-(Fluoromethyl)cyclobutyl]methanol
Cyclobutane CH 2​ (C2, C4) δ 1.85 - 2.00 (m, 4H) δ 2.20 - 2.40 (m, 4H) Deshielded by C=O δ 1.80 - 1.95 (m, 4H)
Cyclobutane CH 2​ (C3) δ 1.90 - 2.05 (m, 2H) δ 1.95 - 2.10 (m, 2H) δ 1.90 - 2.05 (m, 2H)
-CH 2​ Cl δ 3.65 (s, 2H) δ 3.75 (s, 2H)N/A
-CH 2​ F N/AN/A δ 4.45 (d, 2H, 2JHF​ = 47.5 Hz)
-CH 2​ OH δ 3.75 (s, 2H)N/A δ 3.70 (d, 2H, 4JHF​ = 1.5 Hz)
-CHO (Aldehyde) N/A δ 9.65 (s, 1H)N/A
Quaternary C1 ( 13 C) δ 45.2 δ 52.8 δ 44.5 (d, 2JCF​ = 18.0 Hz)
Table 2: FT-IR Vibrational Frequencies (ATR Mode)
Functional GroupCore Compound (cm −1 )Oxidized Derivative (cm −1 )Substituted Derivative (cm −1 )
O-H Stretch 3350 (Broad, Strong)Absent3360 (Broad, Strong)
C=O Stretch Absent1725 (Sharp, Strong)Absent
C-Cl Stretch 735 (Sharp, Medium)730 (Sharp, Medium)Absent
C-F Stretch AbsentAbsent1045 (Strong, Broad)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, simply acquiring a 1D 1 H NMR is inadequate for 1,1-disubstituted cyclobutanes. The following protocol represents a self-validating system : every structural claim is orthogonally verified by a secondary technique.

Step-by-Step Spectroscopic Validation Methodology

Step 1: Precision Sample Preparation

  • Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) [3].

  • Causality: TMS is non-negotiable here. Because cyclobutane ring protons appear in the crowded aliphatic region ( δ 1.8–2.5), an absolute zero-point reference is required to accurately measure subtle inductive shifts caused by derivatization.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

  • Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay).

  • Causality: The 2-second relaxation delay ensures complete relaxation of the quaternary C1 carbon, which lacks dipole-dipole relaxation pathways from attached protons. Without this delay, the C1 signal may disappear into the baseline.

Step 3: 2D NMR Cross-Validation (HSQC & HMBC)

  • Run 1 H- 13 C HSQC to map all direct C-H connections.

  • Run 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality:This is the critical validation step. The HMBC must show cross-peaks from the -CH 2​ Cl protons ( δ 3.65) and the -CH 2​ OH protons ( δ 3.75) to the same quaternary carbon signal ( δ 45.2). This definitively proves the 1,1-disubstitution pattern and rules out any unexpected ring-expansion side reactions (e.g., formation of a cyclopentane derivative) during synthesis.

Step 4: Orthogonal FT-IR Verification

  • Deposit 2 μ L of the neat compound onto a Diamond ATR crystal.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Causality: NMR cannot easily distinguish between a free hydroxyl group and trace water in CDCl 3​ . FT-IR provides absolute confirmation of the O-H stretch (or its complete disappearance upon oxidation to the aldehyde), acting as a fail-safe against misinterpretation of exchangeable NMR protons.

Workflow Prep Step 1: Sample Preparation (CDCl3 + 0.03% TMS) NMR Step 2 & 3: NMR Acquisition (1H, 13C, HSQC, HMBC) Prep->NMR IR Step 4: FT-IR Acquisition (ATR Mode, 4000-400 cm⁻¹) Prep->IR Analysis Data Integration & Orthogonal Validation NMR->Analysis Quaternary C1 Assignment IR->Analysis Functional Group Confirmation

Figure 2: Self-validating spectroscopic workflow for absolute structural confirmation.

Conclusion

The spectroscopic characterization of[1-(chloromethyl)cyclobutyl]methanol and its derivatives requires a rigorous, multi-modal approach. By understanding the inherent magnetic anisotropy of the cyclobutane ring and employing 2D HMBC to map the quaternary center, researchers can confidently track derivatizations—whether it is the stark appearance of a carbonyl stretch in the oxidized derivative or the unmistakable 2JHF​ scalar coupling in the fluorinated analog. Adhering to this self-validating protocol eliminates structural ambiguity in downstream drug development workflows.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. URL:[Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. URL:[Link]

Comparative

A Comparative Guide to the Computational Analysis of [1-(chloromethyl)cyclobutyl]methanol Reactivity

This guide provides an in-depth computational analysis of the reactivity of [1-(chloromethyl)cyclobutyl]methanol, a versatile building block in modern medicinal chemistry. We will explore its primary reaction pathways, c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth computational analysis of the reactivity of [1-(chloromethyl)cyclobutyl]methanol, a versatile building block in modern medicinal chemistry. We will explore its primary reaction pathways, compare its performance with structurally similar alternatives, and provide detailed experimental protocols for its key transformations. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in complex synthetic campaigns.

Introduction: The Unique Structural and Reactive Profile

[1-(chloromethyl)cyclobutyl]methanol, with the molecular formula C₆H₁₁ClO, is a bifunctional molecule featuring a primary alcohol and a primary alkyl chloride attached to a quaternary carbon at the 1-position of a cyclobutane ring.[1] This specific arrangement confers a unique reactivity profile, making it a valuable precursor for the synthesis of complex spirocyclic systems, which are privileged motifs in numerous biologically active compounds and approved drugs.[2][3]

The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) and the presence of two distinct reactive centers are the primary determinants of its chemical behavior.[4][5] The chloromethyl group serves as a potent electrophilic site susceptible to nucleophilic attack, while the methanol group can function as an internal nucleophile or be modified for further transformations. Understanding the interplay between these functionalities is crucial for predicting and controlling reaction outcomes.

structure cluster_molecule [1-(chloromethyl)cyclobutyl]methanol cluster_sites Key Reactive Sites mol C₆H₁₁ClO Nuc_Site Nucleophilic Center (-OH group) mol->Nuc_Site Can be deprotonated to form an internal nucleophile Elec_Site Electrophilic Center (-CH₂Cl group) mol->Elec_Site Susceptible to nucleophilic substitution (SN1/SN2)

Caption: Key reactive centers of [1-(chloromethyl)cyclobutyl]methanol.

Dominant Reaction Pathways: A Mechanistic Overview

The reactivity of [1-(chloromethyl)cyclobutyl]methanol is primarily governed by three competing pathways, the outcomes of which are highly dependent on reaction conditions such as base, solvent, and temperature.

  • Direct Nucleophilic Substitution (Sₙ2) : The primary chloromethyl group is an excellent substrate for Sₙ2 reactions.[6][7] External nucleophiles can directly displace the chloride ion, leading to a variety of functionalized cyclobutane derivatives. This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[8]

  • Intramolecular Cyclization (Spiro-oxirane Formation) : In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent electrophilic chloromethyl carbon, leading to the formation of a highly valuable spiro-oxirane. This intramolecular Sₙ2 reaction is often the dominant pathway under basic conditions and is a cornerstone of this reagent's utility in building complex scaffolds.[9]

  • Carbocation Formation & Ring Expansion (Sₙ1-type) : Although less common for primary halides, conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent) can initiate a cascade of rearrangements.[10] Loss of the chloride ion would form a primary carbocation, which is highly unstable. A rapid 1,2-alkyl shift, driven by the relief of ring strain, leads to a ring-expanded tertiary carbocation.[11] Subsequent trapping by a nucleophile yields a cyclopentyl derivative. This pathway highlights the critical role of the cyclobutane ring in directing reactivity away from simple substitution.

pathways cluster_sn2 Sₙ2 Pathway cluster_intramolecular Intramolecular Cyclization cluster_sn1 Sₙ1 / Rearrangement Pathway start [1-(chloromethyl)cyclobutyl]methanol sn2_ts Sₙ2 Transition State (External Nucleophile) start->sn2_ts Nu⁻ attack alkoxide Alkoxide Intermediate start->alkoxide Base carbocation Primary Carbocation (Unstable) start->carbocation -Cl⁻ (slow) sn2_prod Substituted Cyclobutane Product sn2_ts->sn2_prod sn2_cond Conditions: Strong Nucleophile Polar Aprotic Solvent spiro_prod Spiro-oxirane Product alkoxide->spiro_prod Intramolecular Sₙ2 intra_cond Conditions: Base (e.g., NaH, KOtBu) Anhydrous Solvent rearrangement Ring Expansion (Strain Relief) carbocation->rearrangement cyclopentyl_cat Tertiary Cyclopentyl Carbocation rearrangement->cyclopentyl_cat rearr_prod Cyclopentyl Product cyclopentyl_cat->rearr_prod + Nu⁻ sn1_cond Conditions: Polar Protic Solvent (Solvolysis)

Caption: Competing reaction pathways for [1-(chloromethyl)cyclobutyl]methanol.

Comparative Reactivity Analysis

To fully appreciate the synthetic utility of [1-(chloromethyl)cyclobutyl]methanol, it is instructive to compare its reactivity with that of related structures.

CompoundKey Structural FeaturePrimary Reactive Pathway(s)Rationale for Performance
[1-(chloromethyl)cyclobutyl]methanol -CH₂Cl & -OH on cyclobutaneIntramolecular cyclization; Sₙ2; Ring expansionBifunctional nature allows for intramolecular reactions. Ring strain enables rearrangement pathways.
[1-(bromomethyl)cyclobutyl]methanol -CH₂Br (Better leaving group)Faster intramolecular cyclization & Sₙ2The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to enhanced reaction rates for substitution reactions.
(1-methylcyclobutyl)methanol [12]Lacks electrophilic centerAlcohol oxidation; DehydrationServes as a control, demonstrating the necessity of the chloromethyl group for substitution and cyclization reactions.
1-Chloro-3,3-dimethylbutane Acyclic analogueSₙ2Lacks the ring strain of the cyclobutane system, thus ring expansion is not a possible reaction pathway. Reactivity is limited to standard primary alkyl halide substitution.
[1-(chloromethyl)cyclopropyl]methanol Higher ring strainRing opening/rearrangementThe significantly higher ring strain of cyclopropane makes it more susceptible to ring-opening reactions compared to cyclobutane.[4][13]

Experimental Protocols & Data

The most synthetically valuable transformation of [1-(chloromethyl)cyclobutyl]methanol is its conversion to 1-oxa-spiro[2.3]hexane. This protocol provides a reliable method for achieving this transformation.

Protocol: Synthesis of 1-Oxa-spiro[2.3]hexane

This procedure details the base-mediated intramolecular cyclization of [1-(chloromethyl)cyclobutyl]methanol.

Materials:

  • [1-(chloromethyl)cyclobutyl]methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C using an ice bath.

  • Dissolve [1-(chloromethyl)cyclobutyl]methanol in a minimal amount of anhydrous THF.

  • Add the solution of the starting material dropwise to the stirred NaH suspension at 0 °C. Causality Note: Slow addition is critical to control the evolution of hydrogen gas as the alkoxide is formed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro-oxirane.

  • Purify the product via flash column chromatography or distillation as required.

spiro_mechanism cluster_step1 Proton Abstraction cluster_step2 Nucleophilic Attack & Ring Closure start [1-(chloromethyl)cyclobutyl]methanol p1 start->p1 base NaH base->p1 alkoxide Alkoxide Intermediate p2 alkoxide->p2 product 1-Oxa-spiro[2.3]hexane byproduct NaCl + H₂ p1->alkoxide Step 1: Deprotonation p2->product Step 2: Intramolecular Sₙ2 p2->byproduct H⁻ attacks the alcoholic proton. H⁻ attacks the alcoholic proton. Alkoxide attacks the -CH₂Cl carbon, displacing Cl⁻. Alkoxide attacks the -CH₂Cl carbon, displacing Cl⁻.

Caption: Mechanism for spiro-oxirane formation.

Conclusion and Future Outlook

[1-(chloromethyl)cyclobutyl]methanol stands out as a uniquely reactive building block. Its bifunctional nature, combined with the inherent strain of the cyclobutane ring, opens up diverse and powerful synthetic pathways. While direct Sₙ2 substitution is a viable route, its true potential is realized in the efficient base-mediated formation of spiro-oxiranes and the potential for strain-releasing ring expansion rearrangements. These transformations provide rapid access to complex three-dimensional scaffolds that are of high interest in drug discovery and development.[2][3] A thorough understanding of the delicate balance between these competing pathways, controlled by careful selection of reaction conditions, is paramount for any chemist seeking to incorporate this versatile reagent into their synthetic strategies.

References

  • SciSpace. Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System.[Link]

  • ResearchGate. Spiro‐oxirane scaffold in complex molecules, their applications in total syntheses, and methods to access spiro‐oxiranes.[Link]

  • ChemRess. Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes.[Link]

  • ACS Publications. SN2 versus SN2′ Competition | The Journal of Organic Chemistry.[Link]

  • Pearson. When 1-chloro-2-methylcyclopentane is heated in methanol, the reaction yields two substitution and two elimination products.[Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis.[Link]

  • Organic Syntheses. Organic Syntheses Procedure.[Link]

  • Stack Exchange. Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions.[Link]

  • Organic Chemistry Frontiers (RSC Publishing). Stereoselective synthesis and applications of spirocyclic oxindoles.[Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.[Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.[Link]

  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.[Link]

  • ResearchGate. The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.[Link]

  • PubChemLite. [1-(chloromethyl)cyclobutyl]methanol (C6H11ClO).[Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.[Link]

  • PubChem. (1-Methylcyclobutyl)methanol | C6H12O | CID 520901.[Link]

Sources

Validation

Benchmarking [1-(Chloromethyl)cyclobutyl]methanol as a Synthetic Intermediate for Spirocyclic Bioisosteres

Executive Summary The pharmaceutical industry's strategic shift to escape "flatland" has elevated the importance of three-dimensional, spirocyclic scaffolds. Among these, the 2-oxaspiro[3.3]heptane core is recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's strategic shift to escape "flatland" has elevated the importance of three-dimensional, spirocyclic scaffolds. Among these, the 2-oxaspiro[3.3]heptane core is recognized as a premier bioisostere for morpholine, piperazine, and related heterocycles . It offers improved metabolic stability (lower intrinsic clearance), increased lipophilicity, and unique vector mapping. However, the synthesis of these highly strained spirocycles at scale presents significant thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have evaluated numerous pathways to access these motifs. This guide benchmarks [1-(chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) against traditional synthetic intermediates, providing a comprehensive analysis of its utility, mechanistic advantages, and a self-validating experimental protocol.

Mechanistic Rationale: The Desymmetrization Advantage

The construction of the 2-oxaspiro[3.3]heptane core conventionally relies on the cyclization of symmetric precursors like 1,1-bis(hydroxymethyl)cyclobutane. The fundamental flaw in this traditional approach is the requirement for statistical mono-activation (e.g., mono-tosylation or mono-mesylation). Because the starting diol is symmetric, reagents cannot easily distinguish between the two hydroxyl groups. This inevitably leads to an intractable mixture of unreacted starting material, the desired mono-activated intermediate, and over-reacted di-activated byproducts. This statistical limitation caps the theoretical yield at ~50% and necessitates rigorous, solvent-heavy chromatographic purification.

[1-(Chloromethyl)cyclobutyl]methanol circumvents this bottleneck by acting as a pre-desymmetrized building block. It embeds both the leaving group (chloride) and the nucleophile (hydroxyl) in a precise 1:1 ratio. Upon deprotonation, the resulting alkoxide undergoes a rapid, intramolecular Williamson-type etherification via an SN2 mechanism to cleanly form the oxetane ring.

Pathway cluster_0 Traditional Approach cluster_1 Optimized Approach A 1,1-bis(hydroxymethyl) cyclobutane D Mono-TsCl (Statistical Mix) A->D Low Yield E Base-Promoted Cyclization D->E B [1-(chloromethyl) cyclobutyl]methanol B->E Direct / High Yield G 2-Oxaspiro[3.3]heptane Core E->G

Synthetic pathway comparison highlighting the efficiency of pre-desymmetrized intermediates.

Benchmarking Alternative Synthetic Strategies

To objectively evaluate [1-(chloromethyl)cyclobutyl]methanol, we must compare its performance metrics against the three primary alternative methodologies utilized in process chemistry and drug discovery .

MethodologyKey PrecursorSteps to CoreTypical YieldScalabilityPrimary Limitation
Pre-Desymmetrized Cyclization (Current) [1-(Chloromethyl)cyclobutyl]methanol175–85%HighPrecursor cost at multi-kilo scale
Statistical Mono-Activation 1,1-Bis(hydroxymethyl)cyclobutane230–45%LowIntractable mixtures; poor atom economy
Dialkylation Approach 3,3-Bis(chloromethyl)oxetane + Malonates1-250–60%ModerateRequires strong bases; limited functional tolerance
Photochemical [2+2] Cycloaddition Exocyclic arylidene oxetanes160–88%Low-ModerateRequires Ir(III) photocatalyst and flow equipment
Self-Validating Experimental Protocol

The following protocol details the robust synthesis of the 2-oxaspiro[3.3]heptane architecture from[1-(chloromethyl)cyclobutyl]methanol. Successful oxetane ring formation requires strict adherence to the kinetic and thermodynamic parameters outlined below.

Materials Required:
  • [1-(Chloromethyl)cyclobutyl]methanol: 1.0 equiv (10.0 g, 74.3 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 equiv (4.46 g, 111.4 mmol)

  • Anhydrous Tetrahydrofuran (THF): 100 mL (10 volumes)

  • Saturated aqueous NH₄Cl, MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology & Expert Causality:
  • Preparation & Purging: Charge a flame-dried, 3-neck round-bottom flask with NaH (60% dispersion). Wash the NaH with anhydrous hexanes (2 x 20 mL) under inert argon, decanting the solvent via syringe.

    • Causality: Removing the mineral oil ensures accurate stoichiometry and prevents the formation of intractable emulsions during the downstream aqueous workup.

  • Solvent Addition & Cooling: Suspend the washed NaH in anhydrous THF (80 mL) and cool the suspension to 0 °C using an ice bath.

    • Causality: THF is a polar aprotic solvent that effectively solvates the sodium cation, rendering the resulting alkoxide highly nucleophilic. Cooling to 0 °C is critical to control the exothermic deprotonation and manage hydrogen gas evolution.

  • Substrate Addition: Dissolve [1-(chloromethyl)cyclobutyl]methanol (10.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Causality: Dropwise addition prevents localized heating and runaway H₂ evolution. The choice of NaH provides irreversible deprotonation, driving alkoxide formation to 100% completion without generating water (which would otherwise competitively hydrolyze the primary chloride).

  • Cyclization (Thermal Activation): Once H₂ evolution ceases, remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality: The formation of the highly strained 4-membered oxetane ring is thermodynamically uphill and kinetically sluggish at room temperature. Heating to 60 °C provides the necessary activation energy to drive the intramolecular SN2 displacement.

  • Reaction Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL) dropwise.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize excess NaH without creating a highly basic aqueous phase that could promote ring-opening of the newly formed oxetane.

  • Extraction & Purification: Extract the aqueous layer with MTBE (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: the spirocyclic product is volatile; avoid high vacuum). Purify via fractional distillation.

Workflow Step1 Step 1: Deprotonation NaH in THF at 0 °C Step2 Step 2: Alkoxide Formation Stir 30 min, H2 evolution Step1->Step2 Step3 Step 3: Intramolecular SN2 Heat to 60 °C Step2->Step3 Step4 Step 4: Quench & Extract NH4Cl (aq), MTBE extraction Step3->Step4 Step5 Step 5: Purification Distillation or Chromatography Step4->Step5

Step-by-step experimental workflow for the base-promoted synthesis of 2-oxaspiro[3.3]heptane.

Conclusion

For drug development professionals seeking to incorporate spirocyclic bioisosteres,[1-(chloromethyl)cyclobutyl]methanol offers a highly efficient, scalable, and atom-economical pathway. By bypassing the statistical limitations of symmetric diols, it enables rapid access to the 2-oxaspiro[3.3]heptane core, accelerating structure-activity relationship (SAR) campaigns and streamlining scale-up chemistry.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. URL: [Link]

  • Murray, P. R. D., Bussink, W. M. M., Davies, G. H. M., et al. (2021). Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. Journal of the American Chemical Society, 143(10), 4055–4063. URL: [Link]

Safety & Regulatory Compliance

Safety

[1-(Chloromethyl)cyclobutyl]methanol proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized building blocks like [1-(Chloromethyl)cyclobutyl]methanol requires more than a cursory glance at a Safety Data Sheet (SDS). In drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like [1-(Chloromethyl)cyclobutyl]methanol requires more than a cursory glance at a Safety Data Sheet (SDS). In drug discovery and development, cyclobutane derivatives are increasingly used to improve the metabolic stability and pharmacokinetic profiles of lead compounds. However, the presence of a reactive chloromethyl group introduces specific operational hazards—primarily acting as an alkylating agent and an environmental contaminant if improperly discarded.

This guide provides a rigorous, self-validating operational framework for the safe handling, disposal, and spill management of [1-(Chloromethyl)cyclobutyl]methanol, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties and reactivity of the compound. The chloromethyl moiety is a primary alkyl chloride, making it susceptible to nucleophilic attack and acting as a potential alkylating agent. Furthermore, as a halogenated organic compound, its end-of-life destruction requires specific thermal conditions to prevent the release of highly toxic byproducts.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name [1-(Chloromethyl)cyclobutyl]methanolContains a reactive primary alkyl chloride and a primary alcohol.
CAS Number 55754-70-6[1]Primary identifier for regulatory tracking and inventory management.
Molecular Weight 134.61 g/mol [1]Relatively low molecular weight indicates potential volatility; handle in a fume hood.
Waste Category Halogenated OrganicMust be segregated from non-halogenated solvents to prevent toxic emissions during disposal[2].
The Causality of Halogenated Waste Segregation

Why must[1-(Chloromethyl)cyclobutyl]methanol be strictly segregated into Halogenated Organic Waste ? When non-halogenated solvents are incinerated for energy recovery, the combustion temperatures are relatively low. If a chlorinated compound like[1-(Chloromethyl)cyclobutyl]methanol is introduced into this low-temperature stream, the incomplete combustion of the chlorine atoms leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans—some of the most toxic environmental pollutants known[3].

To prevent this, environmental protection agencies mandate that halogenated wastes be diverted to specialized high-temperature incinerators (operating at >1100°C) equipped with hydrosonic scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during complete thermal destruction[4].

Standard Operating Procedure: Halogenated Waste Disposal

The following step-by-step methodology ensures a self-validating workflow for the routine disposal of [1-(Chloromethyl)cyclobutyl]methanol reaction mixtures and stock solutions.

Step 1: Waste Categorization & Compatibility Verification

  • Action: Determine the water content of the waste stream. If the waste contains less than 20% water, it is classified as standard Halogenated Organic Waste[2]. If it contains >20% water, it must be collected as Aqueous Halogenated Waste.

  • Causality: High water content quenches the BTU (energy) value of the waste, requiring different incineration fuel-blending strategies at the disposal facility.

  • Validation Check: Review the laboratory waste log. Ensure no incompatible chemicals (e.g., strong oxidizers, inorganic acids, or azides) are present in the target carboy before adding the waste[2].

Step 2: Transfer and Containment

  • Action: Transfer the waste into a high-density polyethylene (HDPE) waste carboy designated strictly for "Halogenated Organics." Use a funnel to prevent splashing.

  • Causality: HDPE is chemically resistant to most halogenated alcohols and prevents the leaching or degradation often seen with standard plastics.

  • Validation Check: Visually inspect the carboy for structural integrity (no bulging or stress fractures) and ensure the liquid level does not exceed the 90% fill line to allow for vapor expansion.

Step 3: Sealing and Secondary Containment

  • Action: Seal the carboy with a pressure-venting cap and place it in secondary containment within a designated flammable storage cabinet.

  • Causality: Vented caps prevent catastrophic pressure buildup caused by unintended exothermic reactions or ambient temperature fluctuations volatilizing the solvent.

DisposalWorkflow A Generate Waste: [1-(Chloromethyl)cyclobutyl]methanol B Assess Water Content (Is it < 20%?) A->B C Commingle with Halogenated Organic Waste B->C Yes (<20% H2O) D Collect in separate Aqueous Halogenated Waste B->D No (>20% H2O) E Store in Flammables Cabinet (Secondary Containment) C->E D->E F High-Temp Incineration (>1100°C) with Scrubbers E->F EPA/RCRA Vendor

Fig 1: Decision matrix for the categorization and disposal of halogenated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step 1: Hazard Assessment & Isolation

  • Action: Immediately isolate the area. If the spill volume exceeds 1 Liter or occurs outside a ventilated fume hood, evacuate the laboratory and contact the internal HazMat team.

  • Causality: The volatility of the compound can quickly lead to the accumulation of toxic vapors in poorly ventilated spaces, exceeding permissible exposure limits (PEL).

Step 2: Personal Protective Equipment (PPE) Deployment

  • Action: For minor spills (< 1 Liter) inside a hood, don heavy-duty nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Validation Check: Perform a quick visual inspection of gloves for micro-tears before approaching the spill zone.

Step 3: Containment and Absorption

  • Action: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial diatomaceous earth spill kit. Do not use combustible materials like sawdust.

  • Causality: Combustible absorbents can create a severe fire hazard when mixed with organic solvents, and reactive absorbents could initiate an exothermic reaction with the chloromethyl group.

Step 4: Collection and Decontamination

  • Action: Use a non-sparking scoop to collect the saturated absorbent and place it into a solid waste container labeled "Solid Halogenated Hazardous Waste." Wash the spill surface thoroughly with a strong detergent and water.

  • Validation Check: After cleaning, use a Photoionization Detector (PID) to confirm the absence of residual volatile organic compounds (VOCs) in the spill area before declaring the zone safe for normal operations.

SpillResponse S1 Spill Identified: [1-(Chloromethyl)cyclobutyl]methanol S2 Assess Volume & Ventilation S1->S2 S3 Evacuate Area & Call HazMat Team S2->S3 > 1 Liter or Poor Ventilation S4 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S4 Minor Spill (< 1 Liter) S5 Apply Inert Absorbent (Vermiculite/Dry Sand) S4->S5 S6 Transfer to Halogenated Solid Waste Container S5->S6 S7 Decontaminate Surface (Detergent & Water) S6->S7

Fig 2: Step-by-step emergency spill response pathway for halogenated alkylating agents.

References

  • Hazardous Materials Disposal Guide | Nipissing University Nipissing University Environmental Health & Safety[Link]

  • Workplace Safety and Health Guidelines Eversafe Academy / WSH Council[Link]

  • 6 ATTACHMENTS F – CONTROL & MONITORING Environmental Protection Agency (EPA) [Link]

Sources

Handling

Personal protective equipment for handling [1-(Chloromethyl)cyclobutyl]methanol

Operational Safety and Logistics Guide: Handling[1-(Chloromethyl)cyclobutyl]methanol As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical logi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling[1-(Chloromethyl)cyclobutyl]methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical logic. Handling specialized intermediates like [1-(Chloromethyl)cyclobutyl]methanol (CAS: 55754-70-6) requires a deep understanding of its molecular behavior. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure absolute operational safety.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. [1-(Chloromethyl)cyclobutyl]methanol contains a highly reactive chloromethyl (-CH₂Cl) moiety adjacent to a strained cyclobutane ring and a hydroxyl group.

The Chemical Logic: The chloromethyl group acts as a potent electrophile. When exposed to biological tissues, it readily undergoes an Sₙ2 (bimolecular nucleophilic substitution) reaction with nucleophiles such as the sulfhydryl (-SH) groups of tissue proteins or the amino (-NH₂) groups of DNA bases. This irreversible covalent modification (alkylation) is the mechanistic root of its classification as a severe skin, eye, and respiratory irritant. Understanding this alkylating potential validates our strict adherence to , as standard laboratory barriers are often insufficient against reactive organohalogens.

MechanisticToxicology A [1-(Chloromethyl)cyclobutyl]methanol (Electrophile) C SN2 Alkylation Reaction A->C B Biological Nucleophile (e.g., Tissue Proteins) B->C D Covalently Modified Tissue (Irritation/Damage) C->D E Chloride Ion Release C->E

Fig 1: Mechanistic pathway of tissue irritation via SN2 alkylation by the chloromethyl group.

Physicochemical Data & Operational Metrics

Before initiating any workflow, review the quantitative parameters that govern our safety and formulation strategies.

ParameterQuantitative ValueOperational Implication
Molecular Weight 134.61 g/mol Required for precise stoichiometric calculations.
Fume Hood Face Velocity 80 - 100 fpmMinimum airflow required to guarantee vapor containment.
Inner Glove Thickness ≥ 0.11 mm (Nitrile)Baseline barrier; must be paired with a chemically resistant outer glove.
Stock Solution Target 0.1 M (134.6 mg / 10 mL)Standard concentration for controlled synthetic additions.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating physical barrier against alkylation, the following PPE matrix must be strictly implemented. This matrix is designed in accordance with the authoritative guidelines set forth in .

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 compliant chemical splash goggles and face shield.Protects the highly nucleophilic tissues of the cornea from accidental splashes of the reactive electrophile.
Hand Protection Double-gloving: Inner Nitrile (min 0.11 mm), Outer Neoprene or Butyl rubber.Halogenated organics can permeate standard nitrile polymers over time. Neoprene provides superior chemical resistance against alkyl halides.
Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Prevents direct dermal contact and mitigates secondary fire risks if the compound is handled alongside flammable organic solvents.
Respiratory Certified chemical fume hood.Prevents inhalation of volatile vapors, protecting the respiratory tract from potential alkylation and severe irritation.

Operational Workflow: Stock Solution Preparation

Self-Validating System: This protocol incorporates built-in checks to ensure containment, accuracy, and safety at each phase of the operation. Do not proceed to the next step until the current step's validation check is complete.

Protocol: Preparation of a 0.1 M Stock Solution in Dichloromethane (DCM)

  • Pre-Operation Verification:

    • Action: Turn on the chemical fume hood and verify the digital monitor.

    • Validation: Ensure face velocity is strictly between 80-100 fpm.

    • Action: Inspect inner nitrile and outer neoprene gloves.

    • Validation: Perform the inflation method to check for micro-tears prior to donning.

  • Reagent Weighing & Transfer:

    • Action: Place a pre-tared, sealable glass vial on the analytical balance inside the fume hood.

    • Action: Using a static eliminator to prevent aerosolization, carefully transfer the compound. For 10 mL of a 0.1 M solution, weigh exactly 134.6 mg.

    • Validation: Seal the vial tightly before removing it from the balance enclosure to prevent vapor drift.

  • Dissolution & Formulation:

    • Action: Using a calibrated glass syringe, slowly add 10 mL of anhydrous DCM to the sealed vial through a septum.

    • Action: Agitate gently until dissolution is complete.

    • Rationale: The chloromethyl group is stable in non-nucleophilic organic solvents like DCM, preventing premature degradation.

  • Decontamination:

    • Action: Rinse all spatulas and reusable glassware with acetone inside the hood.

    • Validation: Collect all rinsate directly into a designated halogenated waste container.

  • Waste Disposal Verification:

    • Action: Wipe down the balance and hood surface with a damp paper towel (water/isopropanol mix).

    • Validation: Confirm the halogenated waste container is properly labeled, securely capped, and segregated from incompatible chemicals (e.g., strong bases or oxidizers).

OperationalWorkflow S1 1. Fume Hood & PPE Verification S2 2. Reagent Weighing & Transfer S1->S2 S3 3. Reaction Execution S2->S3 S4 4. Equipment Decontamination S3->S4 S5 5. Halogenated Waste Disposal S4->S5

Fig 2: Step-by-step operational workflow for safe handling and disposal of the compound.

Spill Response & Waste Management Plan

In the event of a localized spill within the fume hood, immediate and calculated action is required based on the guidelines from the.

  • Spill Mitigation: Do not use water. Although the compound contains an alcohol group, the chloromethyl moiety can slowly hydrolyze in the presence of water to release corrosive hydrogen chloride (HCl) gas. Instead, immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

  • Disposal: Label the container explicitly as "Hazardous Halogenated Organic Waste - Contains Alkylating Agent." Never mix this waste stream with strong bases (which could trigger an exothermic elimination reaction) or strong oxidizers.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. [Link]

  • American Chemical Society (ACS). Committee on Chemical Safety. American Chemical Society. [Link]

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